4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPZWSEUHDAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine physical properties
Physical Properties, Synthetic Utility, and Handling Protocols
Executive Summary
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (CAS: 109414-76-8) is a high-value heterocyclic scaffold used extensively in the development of pharmaceuticals and agrochemicals. Distinguished by its trisubstituted pyrimidine ring, it offers three distinct vectors for chemical modification: two equivalent electrophilic chlorine sites at positions C4 and C6, and a sulfide handle at C2.
This guide provides a rigorous technical analysis of the compound’s physical properties, validated synthesis protocols, and reactivity profiles, designed for researchers optimizing lead compounds in kinase inhibitor and antiviral discovery programs.
Molecular Identity & Structural Analysis[1][2]
The compound features a pyrimidine core stabilized by a 5-methyl group, which imparts lipophilicity and steric bulk often required for binding pocket selectivity in drug targets.
Table 1: Chemical Identification & Core Parameters
| Parameter | Data |
| IUPAC Name | 4,6-Dichloro-5-methyl-2-(methylsulfanyl)pyrimidine |
| CAS Number | 109414-76-8 |
| Molecular Formula | C₆H₆Cl₂N₂S |
| Molecular Weight | 209.10 g/mol |
| SMILES | CSc1nc(Cl)c(C)c(Cl)n1 |
| Structural Features | [1][2][3][4][5][6] • C5-Methyl: Steric hindrance, metabolic stability• C4/C6-Chloro: Electrophilic sites (SNAr)• C2-SMe: Protectable/activatable handle |
Physicochemical Profile
Accurate physical property data is critical for process engineering and formulation. The data below synthesizes experimental values and validated computational models.
Table 2: Physical Properties[1]
| Property | Value / Description | Context for Application |
| Physical State | Solid (Crystalline powder) | Facilitates weighing and solids handling compared to liquid analogs. |
| Appearance | White to light yellow | Color deepens to orange upon oxidation or impurity accumulation. |
| Melting Point | 58 – 62 °C | Low melting point requires careful temperature control during drying to avoid sintering. |
| Boiling Point | ~140–145 °C (at 10 mmHg) | High vacuum required for distillation; prone to sublimation. |
| Solubility | • High: DCM, Chloroform, EtOAc, THF• Low: Water, Hexanes | Process in chlorinated or polar aprotic solvents. |
| Density | ~1.42 g/cm³ | denser than water; phase separation in aqueous workups is bottom-layer. |
| Stability | Moisture Sensitive | Hydrolyzes slowly to 6-chloro-5-methyl-2-(methylthio)pyrimidin-4-ol in moist air. |
Synthetic Utility & Reactivity
The versatility of this scaffold lies in its regioselective reactivity. The C4 and C6 positions are equivalent due to symmetry, but once one is substituted, the electronic environment changes, allowing for sequential functionalization.
Reactivity Map
The following diagram illustrates the primary reaction pathways available to medicinal chemists.
Figure 1: Reaction pathways.[4][6][7][8] The C4/C6 positions are susceptible to SNAr, while the C2-SMe group can be "activated" via oxidation to a sulfone, making it a potent leaving group.
Mechanism of Action
-
C4/C6 Displacement: The electronegative nitrogen atoms and the electron-withdrawing chlorine atoms activate the ring. The 5-methyl group provides slight steric hindrance, often requiring higher temperatures for bulky nucleophiles compared to the non-methylated analog.
-
C2 Activation: The methylthio group is a poor leaving group. However, oxidation to the sulfone (-SO₂Me) or sulfoxide (-SOMe) creates a highly electrophilic C2 position, allowing for the introduction of diverse nucleophiles late in the synthetic sequence.
Experimental Protocols
Synthesis of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Scale: 100 mmol basis Precursor: 5-Methyl-2-thiobarbituric acid (or S-methylated derivative).
Step-by-Step Methodology:
-
Chlorination Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge 5-methyl-2-(methylthio)pyrimidine-4,6-diol (17.2 g, 100 mmol).
-
Reagent Addition: Add Phosphorus Oxychloride (POCl₃) (100 mL, excess) carefully.
-
Catalysis: Add N,N-Dimethylaniline (DMA) (5 mL) dropwise. Note: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 105-110°C) for 4–6 hours. Monitor by TLC (eluent 20% EtOAc/Hexanes) until the starting material spot disappears.
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap for acidic vapors).
-
Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis of residual POCl₃.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).
-
Purification:
-
Wash combined organics with sat. NaHCO₃ (to pH 7) and Brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Recrystallization: Recrystallize from Ethanol or Hexanes to yield white/pale yellow crystals.
-
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis protocol from the dihydroxy precursor using Vilsmeier-Haack type conditions.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Category 1B). |
| Acute Toxicity | H302 | Harmful if swallowed.[9] |
| Sensitization | H317 | May cause an allergic skin reaction.[9] |
Handling Protocols:
-
Engineering Controls: Always handle inside a chemical fume hood. The compound and its precursors (POCl₃) release HCl gas upon hydrolysis.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles.
-
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
-
PubChem. (2025).[2][9] Compound Summary: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine.[3] National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-二氯-5-甲基-2-(甲硫基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 8. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 9. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine CAS number 109414-76-8
Technical Guide: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (CAS 109414-76-8) [1][2]
Part 1: Executive Summary
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (CAS 109414-76-8) is a high-value heterocyclic scaffold used extensively in medicinal chemistry for the synthesis of multisubstituted pyrimidines. Unlike its non-methylated analog, the presence of the C5-methyl group introduces unique steric constraints and electronic properties that influence nucleophilic aromatic substitution (SNAr) pathways.
This compound serves as a critical "branch point" intermediate. Its symmetry at the C4 and C6 positions allows for the initial introduction of a nucleophile, while the C2-methylthio group acts as a latent electrophile—activatable via oxidation to a sulfone/sulfoxide—enabling sequential, regioselective functionalization. It is prominently utilized in the development of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) and various kinase inhibitors .
Part 2: Chemical Profile & Properties
| Property | Data |
| Chemical Name | 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine |
| CAS Number | 109414-76-8 |
| Molecular Formula | C₆H₆Cl₂N₂S |
| Molecular Weight | 209.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 58–62 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| SMILES | CSc1nc(Cl)c(C)c(Cl)n1 |
Part 3: Synthesis & Manufacturing Route
The synthesis of CAS 109414-76-8 is a convergent process starting from acyclic precursors. The 5-methyl group is installed early via the selection of the malonate derivative.
Core Synthesis Workflow
-
Cyclization: Condensation of Diethyl methylmalonate with Thiourea (or S-methylisothiourea) under basic conditions (NaOEt/EtOH) yields the pyrimidine-4,6-diol core.
-
Methylation: If starting with thiourea, the C2-thiol is methylated using Iodomethane (MeI) or Dimethyl Sulfate (DMS) .
-
Chlorination: The 4,6-dihydroxy intermediate is treated with Phosphorus Oxychloride (POCl₃) to install the chlorine atoms.
Critical Process Note: The 5-methyl group significantly increases the steric bulk around the C4/C6 positions compared to the 5-H analog. During chlorination, higher temperatures or catalytic N,N-dimethylaniline may be required to ensure complete conversion.
Figure 1: Synthetic pathway from diethyl methylmalonate to the target dichloropyrimidine.
Part 4: Reactivity & Mechanistic Insight
The utility of CAS 109414-76-8 lies in its predictable regioselectivity, governed by the "Rules of Pyrimidine Substitution."
The Symmetry Break (C4/C6 Substitution)
-
Selectivity: The molecule is symmetric; C4 and C6 are equivalent. The first nucleophilic attack (e.g., by an amine or alkoxide) breaks this symmetry.
-
Steric Impact: The C5-methyl group exerts steric pressure on incoming nucleophiles. Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures or prolonged reaction times compared to the non-methylated analog.
The "Sulfone Switch" (C2 Activation)
-
Mechanism: Oxidation followed by SNAr.
-
Strategy: The C2-SMe group is a poor leaving group. However, treating the mono-substituted product with m-CPBA or Oxone converts the sulfide (-SMe) to a sulfone (-SO₂Me).
-
Result: The C2 position becomes highly electrophilic (more so than the remaining C6-Cl), allowing for a second, distinct nucleophilic substitution. This enables the construction of 4,6,2-trisubstituted pyrimidines .
Figure 2: Sequential functionalization strategy utilizing the C4-Cl displacement and C2-Sulfone activation.
Part 5: Detailed Experimental Protocols
Protocol A: SNAr Displacement at C4 (General Procedure)
Objective: To introduce an amine at the C4 position while retaining the C6-Cl and C2-SMe groups.
-
Preparation: Dissolve 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (1.0 equiv) in anhydrous THF or Dioxane (0.2 M concentration).
-
Base Addition: Add DIPEA (Diisopropylethylamine, 1.2 equiv) to scavenge HCl.
-
Nucleophile Addition: Add the desired Amine (1.05 equiv) dropwise at 0 °C.
-
Note: Due to the C5-methyl steric hindrance, if the amine is bulky, allow the reaction to warm to Room Temperature (RT) or heat to 50 °C.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (higher R_f) should disappear, replaced by a lower R_f product.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Protocol B: Oxidation of SMe to Sulfone (Activation)
Objective: To activate the C2 position for subsequent displacement.
-
Dissolution: Dissolve the C4-substituted intermediate (from Protocol A) in DCM (0.1 M).
-
Oxidation: Cool to 0 °C. Add m-CPBA (2.2 equiv, 70-75% max) portion-wise.
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃ .
-
Isolation: Extract with DCM. The sulfone product is often crystalline and may not require chromatography.
Part 6: Applications in Drug Discovery
-
M4 Muscarinic Potentiators: The 5-methyl-pyrimidine core is a specific structural requirement in several patented M4 Positive Allosteric Modulators (PAMs) used for treating schizophrenia and Alzheimer's disease. The 5-methyl group restricts conformational rotation, enhancing binding affinity in the receptor's allosteric pocket.
-
Kinase Inhibitors: This scaffold serves as a template for ATP-competitive inhibitors. The C2 position (after displacement) often anchors the molecule in the solvent-exposed region of the kinase, while the C4-substituent engages the hinge region.
Part 7: Safety & Handling
-
Hazards:
-
H314: Causes severe skin burns and eye damage (due to hydrolysis of C-Cl bonds producing HCl).
-
H317: May cause an allergic skin reaction (sensitizer).
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Spill Cleanup: Neutralize with sodium bicarbonate before disposal. Do not wash down drains due to aquatic toxicity of chlorinated heterocycles.
Part 8: References
-
Synthesis of Pyrimidine Derivatives: Journal of Heterocyclic Chemistry, "Regioselective Nucleophilic Substitutions of Fluorinated and Chlorinated Pyrimidines."
-
M4 PAM Patent Literature: World Intellectual Property Organization (WIPO), WO2018112843A1, "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor."
-
Mechanistic Analysis of SNAr: Journal of Organic Chemistry, "Electronic and Steric Effects in the Nucleophilic Substitution of 2,4,6-Trichloropyrimidines."
-
Chemical Safety Data: PubChem Compound Summary, "4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine."
Sources
- 1. AB461092 | CAS 109414-76-8 – abcr Gute Chemie [abcr.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine molecular weight
An In-Depth Technical Guide to 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine: A Core Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural arrangement, featuring a pyrimidine core with reactive chloro groups and a methylthio moiety, presents a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
Core Molecular and Physicochemical Properties
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine, with the CAS number 109414-76-8, is a crystalline solid at room temperature[1]. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂S | [1] |
| Molecular Weight | 209.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 58-62 °C | [1] |
| InChI Key | HMZPZWSEUHDAKM-UHFFFAOYSA-N | [1] |
| SMILES | CSc1nc(Cl)c(C)c(Cl)n1 | [1] |
A two-dimensional representation of the chemical structure is provided below to illustrate the arrangement of its constituent atoms and functional groups.
Caption: Generalized synthetic workflow for dichloropyrimidine derivatives.
The key to the utility of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups, making them prime sites for nucleophilic aromatic substitution reactions. This allows for the sequential or simultaneous introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a fundamental component of DNA and RNA and is prevalent in a wide range of biologically active compounds.[2] Dichloropyrimidine derivatives, such as 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, are crucial intermediates in the synthesis of numerous pharmaceuticals. Their ability to undergo selective functionalization at the chloro-substituted positions is a key factor in their widespread use.[3]
While direct applications of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine are not explicitly detailed, its structural similarity to intermediates used in the synthesis of prominent drugs highlights its potential. For instance, related compounds are vital in the production of the anti-cancer drug Dasatinib and the anticoagulant Ticagrelor.[3][4] These examples underscore the importance of this class of compounds in constructing the core structures of modern therapeutics.
Experimental Protocol: A Representative Nucleophilic Substitution
The following is a generalized, representative protocol for a nucleophilic substitution reaction at one of the chloro positions of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine. This protocol is intended as a starting point and should be optimized for specific nucleophiles and desired outcomes.
Objective: To synthesize a mono-substituted pyrimidine derivative via nucleophilic aromatic substitution.
Materials:
-
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
-
Nucleophile (e.g., a primary or secondary amine)
-
Apolar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine in the chosen solvent.
-
Addition of Reagents: To the stirred solution, add the nucleophile (typically 1.0-1.2 equivalents) followed by the base (1.5-2.0 equivalents). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, the mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
Self-Validation: The success of the reaction can be validated by obtaining the expected product with a high degree of purity, as confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The regioselectivity of the substitution can also be determined through detailed NMR analysis.
Safety and Handling
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a chemical that requires careful handling to avoid exposure. It is classified as a substance that can cause severe skin burns and eye damage.[5][6]
Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Avoid breathing dust or fumes. If there is a risk of inhalation, use a suitable respirator.[7]
-
Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
-
Do not eat, drink, or smoke in the laboratory.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5][7]
Conclusion
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined reactivity allows for the strategic and efficient synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its synthetic potential in the pursuit of novel drug candidates. The information provided in this guide serves as a foundational resource to support such endeavors.
References
-
NIST. (n.d.). Pyrimidine, 4,6-dichloro-2-(methylthio)-. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
G.E. B-González, et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
Sources
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- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Definitive Guide to the Structural Elucidation of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Introduction: A Versatile Scaffold in Chemical Synthesis
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of more complex molecules. Its pyrimidine core, adorned with reactive chloro, methyl, and methylthio groups, makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of these functional groups is paramount to its reactivity and the stereochemistry of its downstream products. This guide provides an in-depth, technical exploration of the analytical methodologies employed to unequivocally determine the structure of this compound, ensuring its identity and purity for research and development applications. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a comprehensive framework for its characterization.
The Strategic Approach to Structure Elucidation
The confirmation of the chemical structure of a molecule like 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is a multi-faceted process. It relies on the synergistic application of various analytical techniques, each providing a unique piece of the structural puzzle. Our approach is hierarchical, beginning with techniques that confirm the molecular weight and elemental composition, followed by methods that map the connectivity of the atoms, and culminating in the definitive determination of the three-dimensional arrangement of the atoms in space.
Caption: A workflow diagram illustrating the integrated approach to the structure elucidation of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine.
Mass Spectrometry: Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight of a compound. For halogenated molecules like 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, MS also provides a characteristic isotopic pattern that serves as a crucial confirmation of the presence of chlorine atoms.
Expected Mass Spectrum
The nominal mass of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine (C₆H₆Cl₂N₂S) is 208 g/mol . However, the presence of two chlorine atoms will result in a distinctive isotopic cluster for the molecular ion peak (M⁺). Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to three possible molecular ion peaks:
-
[M]⁺: Containing two ³⁵Cl atoms.
-
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Containing two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1, a hallmark of a dichloro-substituted compound.
| Ion | Description | Expected m/z | Relative Intensity |
| [M]⁺ | Molecular ion with two ³⁵Cl atoms | 208 | ~100% (base peak) |
| [M+2]⁺ | Molecular ion with one ³⁵Cl and one ³⁷Cl atom | 210 | ~65% |
| [M+4]⁺ | Molecular ion with two ³⁷Cl atoms | 212 | ~10% |
| [M-CH₃]⁺ | Loss of a methyl group | 193 | Variable |
| [M-Cl]⁺ | Loss of a chlorine atom | 173 | Variable |
| [M-SCH₃]⁺ | Loss of a methylthio group | 161 | Variable |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, we can piece together the molecular structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is expected to be relatively simple, with two distinct singlets corresponding to the two different methyl groups.
-
C5-CH₃ Protons: The methyl group attached to the pyrimidine ring at the C5 position is expected to resonate as a singlet. Its chemical shift will be influenced by the adjacent chloro and nitrogen atoms.
-
S-CH₃ Protons: The methyl group of the methylthio substituent is also expected to be a singlet. Its chemical shift will be characteristic of a methyl group attached to a sulfur atom.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4-2.6 | Singlet | 3H | C5-CH₃ |
| ~2.6-2.8 | Singlet | 3H | S-CH₃ |
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. Due to the symmetry of the pyrimidine ring, some signals may be equivalent.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~14-16 | S-CH₃ |
| ~18-22 | C5-CH₃ |
| ~120-125 | C5 |
| ~160-165 | C4 & C6 |
| ~170-175 | C2 |
2D NMR Spectroscopy: Confirming Connectivity
To further confirm the assignments, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
-
HSQC: This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the C5-CH₃ protons and the C5-CH₃ carbon, and another between the S-CH₃ protons and the S-CH₃ carbon.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:
-
The C5-CH₃ protons to the C4, C5, and C6 carbons.
-
The S-CH₃ protons to the C2 carbon.
-
Caption: Key expected HMBC correlations for 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (if necessary): Perform HSQC and HMBC experiments to resolve any ambiguities in the assignments.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide excellent evidence for the structure of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing. Although a crystal structure for the exact title compound is not publicly available, the structure of the closely related 4,6-dichloro-5-methylpyrimidine has been reported and provides a strong basis for comparison.[1]
Expected Crystal Structure and Molecular Geometry
Based on the crystal structure of 4,6-dichloro-5-methylpyrimidine, the pyrimidine ring of the title compound is expected to be essentially planar. The C-Cl, C-N, and C-C bond lengths and angles should be consistent with those of other substituted pyrimidines. The methylthio group at the C2 position will likely exhibit some rotational freedom around the C-S bond.
| Parameter | Expected Value (based on analogs) |
| C-Cl Bond Length | ~1.73 Å |
| C-N Bond Length | ~1.33 Å |
| C-C Bond Length | ~1.39 Å |
| C-S Bond Length | ~1.76 Å |
| Pyrimidine Ring | Planar |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is a testament to the power of modern analytical chemistry. Through the combined application of mass spectrometry, one- and two-dimensional NMR spectroscopy, and single-crystal X-ray diffraction, an unambiguous and detailed picture of this important synthetic intermediate can be obtained. This rigorous characterization is fundamental to ensuring the quality and reliability of this compound in its diverse applications in drug discovery and materials science. The protocols and expected data presented in this guide provide a robust framework for researchers and scientists to confidently verify the structure of this and other related heterocyclic molecules.
References
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Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e536. [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-11. [Link]
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Prasad, D. J., et al. (2011). Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 433-440. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, a key heterocyclic compound with applications in synthetic chemistry and drug development. As a substituted pyrimidine, its structural verification is paramount, and ¹H NMR spectroscopy serves as a primary tool for this purpose.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's spectral characteristics.
Introduction: The Structural Significance of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine belongs to the pyrimidine class of N-heterocycles, which are core components of nucleic acids and numerous pharmaceuticals.[3] The specific arrangement of its substituents—two chloro groups, a methyl group, and a methylthio group—creates a unique electronic environment that is precisely interrogated by NMR spectroscopy.[4][5] Accurate interpretation of its ¹H NMR spectrum is essential for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations.
The molecular structure, C₅H₆Cl₂N₂S, presents a simple yet informative ¹H NMR spectrum. The absence of protons on the pyrimidine ring means the spectrum is defined entirely by the two methyl substituents. Analyzing the chemical shifts and integrals of these groups provides a definitive structural fingerprint.
Molecular Structure and Predicted ¹H NMR Signals
The structure of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine contains two chemically non-equivalent sets of protons, which are expected to produce two distinct signals in the ¹H NMR spectrum.
-
Protons 'a' : The three protons of the methyl group attached to the C5 position of the pyrimidine ring (C₅-CH₃).
-
Protons 'b' : The three protons of the methylthio group attached to the C2 position of the pyrimidine ring (S-CH₃).
Since neither methyl group has adjacent protons, both signals are predicted to be singlets. The integration of these signals should be equal, reflecting a 3:3 proton ratio.[2][6]
Molecular Structure of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Caption: Structure showing the two non-equivalent methyl groups.
Experimental Protocol for ¹H NMR Data Acquisition
The reliability of NMR data is contingent upon a rigorous and well-justified experimental methodology. The following protocol ensures high-quality, reproducible spectra for the title compound.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to the compound's good solubility and the solvent's single residual peak at 7.26 ppm, which does not interfere with the expected signals. Other suitable solvents include acetone-d₆ or DMSO-d₆.
-
Concentration: Dissolve approximately 5-10 mg of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons are highly shielded, providing a sharp singlet at 0 ppm that serves as the universal reference for chemical shifts.[7]
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |
| Number of Scans (NS) | 16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |
| Acquisition Time (AQ) | ~4 seconds | Ensures adequate data points are collected for good resolution. |
| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of the protons between pulses, ensuring accurate integration. |
| Pulse Width | Calibrated 90° pulse | Maximizes the signal for quantitative analysis. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
Workflow for ¹H NMR Analysis
Caption: Standard workflow from sample preparation to spectral analysis.
Spectral Interpretation and Data Analysis
The ¹H NMR spectrum of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is characterized by two singlets in the aliphatic region. The precise chemical shifts are dictated by the electronic effects within the heterocyclic ring.
Summary of ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C₅-CH₃ (a) | ~2.5 | Singlet (s) | 3H |
| S-CH₃ (b) | ~2.6 | Singlet (s) | 3H |
Note: Predicted chemical shifts are based on analysis of similar structures and general principles. Actual values may vary slightly depending on solvent and experimental conditions.[8][9]
Detailed Signal Assignment and Rationale
-
Signal 'a' (C₅-CH₃, ~2.5 ppm): This signal corresponds to the methyl group directly attached to the pyrimidine ring at the C5 position. Protons on methyl groups attached to aromatic or heteroaromatic rings typically appear in the 2.2-2.7 ppm range.[10] The position is influenced by the neighboring chloro-substituted carbons (C4 and C6) and the overall electron-withdrawing nature of the dichloropyrimidine ring.
-
Signal 'b' (S-CH₃, ~2.6 ppm): This singlet is assigned to the protons of the methylthio group. The chemical shift of a methyl group attached to a sulfur atom is typically around 2.1 ppm. However, when the sulfur is attached to an electron-deficient aromatic system like this pyrimidine ring, the signal is shifted downfield. The deshielding effect is caused by the electronegative nitrogen atoms and the overall aromatic character of the ring, pulling electron density away from the sulfur and, consequently, from the methyl protons. The chemical shift for a similar compound, 4,6-dichloro-2-(methylthio)pyrimidine, shows the S-CH₃ protons in this region, supporting this assignment.[11]
The proximity of these two singlets necessitates a high-resolution instrument to ensure baseline separation for accurate integration. The self-validating nature of the spectrum is clear: the observation of two distinct singlets, each integrating to three protons, is in perfect agreement with the proposed molecular structure.[2]
Conclusion
The ¹H NMR spectrum of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is straightforward yet highly informative, providing unambiguous confirmation of its structure. The spectrum is defined by two singlets corresponding to the C₅-methyl and S-methyl groups, with chemical shifts around 2.5 and 2.6 ppm, respectively. This guide outlines the causal logic behind the spectral features, provides a robust experimental protocol for data acquisition, and serves as an authoritative reference for scientists working with this and related pyrimidine derivatives.
References
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Gomez, J., et al. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
- Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C, C56, e536.
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Slideshare. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2008). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.
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Karnatak University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shifts Values Table. Retrieved from [Link]
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PubMed. (2011, October 15). Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory. Retrieved from [Link]
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A Comprehensive Technical Guide to 13C NMR Spectral Data for Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrimidines. As a Senior Application Scientist, this document is crafted to blend theoretical principles with practical, field-proven insights, ensuring both scientific accuracy and experimental relevance. The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, making a thorough understanding of its structural characterization paramount.[1] This guide will equip you with the knowledge to confidently interpret 13C NMR spectra of substituted pyrimidines, a critical skill for structural elucidation and the advancement of research in this vital area of organic chemistry.
The Foundational Role of 13C NMR in Pyrimidine Chemistry
The structural analysis of pyrimidine derivatives is fundamental to their application in medicinal chemistry and materials science.[1] 13C NMR spectroscopy stands as an indispensable tool, offering a direct window into the carbon framework of these molecules.[1] Each unique carbon atom within a pyrimidine derivative produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This sensitivity allows for the unambiguous determination of molecular structure, including the nature and position of substituents on the pyrimidine ring.[1]
The power of 13C NMR lies in its ability to provide detailed information about hybridization, and the electronic influence of neighboring atoms and functional groups.[1] For substituted pyrimidines, this translates to a nuanced understanding of how different substituents modulate the electron density within the aromatic ring, directly impacting the chemical shifts of the ring carbons.
The Pyrimidine Ring: Characteristic 13C NMR Signatures
The unsubstituted pyrimidine ring serves as our baseline for understanding the spectral data of its substituted analogues. The carbon atoms in the pyrimidine ring are designated as C-2, C-4, C-5, and C-6. Due to the presence of two electronegative nitrogen atoms, the carbon atoms in the pyrimidine ring are generally deshielded compared to those in benzene, resulting in downfield chemical shifts.
The typical 13C NMR chemical shifts for unsubstituted pyrimidine are approximately:
-
C-2: ~157.4 ppm
-
C-4/C-6: ~156.9 ppm
-
C-5: ~121.7 ppm
It is important to note that these values can vary slightly depending on the solvent used for the NMR measurement.
The Influence of Substituents on 13C NMR Chemical Shifts
The introduction of substituents to the pyrimidine ring causes predictable and interpretable changes in the 13C NMR spectrum. These changes, known as substituent-induced chemical shifts (SCS), are additive in nature and provide a wealth of information about the electronic effects of the substituent.[2]
The effect of a substituent on the chemical shifts of the ring carbons can be dissected into three main contributions:
-
Inductive Effects: Electronegative substituents withdraw electron density through the sigma framework, leading to a deshielding of the attached carbon (ipso-carbon) and, to a lesser extent, the other carbons in the ring. Conversely, electropositive groups donate electron density, causing shielding.
-
Resonance (Mesomeric) Effects: Substituents with lone pairs of electrons (e.g., -NH2, -OR) or pi systems (e.g., -NO2, -CN) can donate or withdraw electron density through the pi system of the pyrimidine ring. These effects are most pronounced at the ortho and para positions relative to the substituent.
-
Steric Effects: Bulky substituents can cause steric compression, which can lead to a shielding (upfield shift) of the affected carbon atoms.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, generally cause an upfield shift (shielding) of the ortho and para carbons relative to the point of substitution. The ipso-carbon (the carbon directly attached to the substituent) is typically deshielded.
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, lead to a downfield shift (deshielding) of the ortho and para carbons. The ipso-carbon is also deshielded.
The following table summarizes the general trends observed for the 13C NMR chemical shifts of monosubstituted pyrimidines.
| Substituent | Position | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| -NH2 | 2 | ~162 | ~158 | ~105 | ~158 |
| -OH | 2 | ~160 | ~159 | ~115 | ~159 |
| -OCH3 | 2 | ~164 | ~157 | ~108 | ~157 |
| -CH3 | 2 | ~165 | ~156 | ~118 | ~156 |
| -Cl | 2 | ~160 | ~158 | ~122 | ~158 |
| -CN | 4 | ~159 | ~145 | ~125 | ~160 |
| -NO2 | 5 | ~158 | ~159 | ~148 | ~159 |
Note: These are approximate values and can vary based on solvent and other experimental conditions.
Coupling Constants: A Deeper Dive into Structure
While chemical shifts provide information about the electronic environment of carbon atoms, coupling constants (J) reveal details about the connectivity and stereochemistry of the molecule. In the context of substituted pyrimidines, both one-bond (¹JCH) and long-range (nJCH and nJCN) coupling constants are invaluable for unambiguous spectral assignment.
One-Bond Carbon-Proton Coupling Constants (¹JCH)
The magnitude of ¹JCH is directly related to the hybridization of the carbon atom. For sp²-hybridized carbons in aromatic systems like pyrimidine, ¹JCH values are typically in the range of 160-180 Hz.
Long-Range Carbon-Proton Coupling Constants (ⁿJCH)
Long-range couplings over two (²JCH) or three (³JCH) bonds are smaller in magnitude but provide crucial information for assigning quaternary carbons and distinguishing between isomers. For instance, the ³JCH coupling between a proton and a carbon at the meta position is often larger than the ²JCH coupling to the ortho carbon.
Carbon-Nitrogen Coupling Constants (ⁿJCN)
With the aid of 15N labeling, the analysis of 13C-15N coupling constants has become a powerful tool for elucidating the structure of nitrogen heterocycles.[3][4][5] Direct (¹JCN) and long-range (ⁿJCN) coupling constants can definitively establish the connectivity between carbon and nitrogen atoms, which is particularly useful in cases of ambiguous substitution patterns or in the study of tautomeric equilibria.[4]
Experimental Protocols for High-Quality 13C NMR Data Acquisition
Obtaining high-quality and reproducible 13C NMR data is contingent upon a standardized experimental protocol.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and methanol-d4 (CD3OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: For a typical 13C NMR spectrum, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of solvent is recommended.[6][7] Higher concentrations may be necessary for less sensitive experiments or for detecting quaternary carbons.[6][7]
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for 1H) provide better signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by collapsing all C-H multiplets into singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons. For obtaining coupling information, gated decoupling experiments can be performed.[8]
The Synergy of Experimental Data and Computational Chemistry
The prediction of 13C NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, has become an invaluable tool for structural assignment.[9][10] By calculating the theoretical 13C NMR spectrum of a proposed structure, one can compare it with the experimental spectrum to confirm or refute the assignment.[10] This integrated approach of experimental and computational data provides a high degree of confidence in the structural elucidation of novel substituted pyrimidines.[10]
Visualizing the Concepts
To aid in the understanding of the principles discussed, the following diagrams illustrate key concepts.
Caption: Standard numbering of the pyrimidine ring.
Caption: Workflow for 13C NMR-based structural elucidation of substituted pyrimidines.
Conclusion
13C NMR spectroscopy is a powerful and nuanced technique that is essential for the structural characterization of substituted pyrimidines. By understanding the fundamental principles of chemical shifts, the predictable influence of substituents, and the information gleaned from coupling constants, researchers can confidently elucidate the structures of these important heterocyclic compounds. The integration of meticulous experimental technique with the predictive power of computational chemistry further enhances the accuracy and reliability of these structural assignments, paving the way for advancements in drug discovery and materials science.
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13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Preprints.org. Retrieved January 29, 2024, from [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]
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Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. Retrieved January 29, 2024, from [Link]
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15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). National Institutes of Health. Retrieved January 29, 2024, from [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
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DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]
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(PDF) Spin-spin coupling constants 13C-15N and 1H-15N in the investigation of azido-tetrazole tautomerism in a series of 2-azidopyrimidines. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
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DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]
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1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved January 29, 2024, from [Link]
-
(PDF) DFT-GIAO 1 H and 13 C-NMR Chemical Shifts Calculation of Uncaria longiflora Alkaloids. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). Retrieved January 29, 2024, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 29, 2024, from [Link]
-
Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 29, 2024, from [Link]
-
14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (n.d.). eScholarship.org. Retrieved January 29, 2024, from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 29, 2024, from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved January 29, 2024, from [Link]
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
FT-IR Analysis of Pyrimidine Derivatives: A Technical Guide for Drug Development
Executive Summary
Pyrimidine derivatives constitute the backbone of modern oncology and antiviral pharmacotherapy, including critical agents like 5-Fluorouracil (5-FU), Gemcitabine, and Zidovudine. Their structural efficacy relies heavily on specific tautomeric states and polymorphs, which directly influence bioavailability and receptor binding.
This guide provides a rigorous technical framework for the analysis of pyrimidine derivatives using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike generic spectral catalogs, this document focuses on the mechanistic causality of vibrational shifts—explaining how electronic effects (inductive/mesomeric) and supramolecular interactions (hydrogen bonding) dictate spectral signatures. It is designed for researchers requiring high-fidelity structural elucidation and quality control in pharmaceutical development.
Part 1: Theoretical Foundation & Vibrational Mechanics
The Pyrimidine Core: Ring Breathing and Skeletal Modes
The pyrimidine ring (
-
Ring Breathing Mode (
):-
Mechanism: A symmetrical radial expansion and contraction of the ring.
-
Frequency: Typically observed at 990 ± 10 cm⁻¹ in unsubstituted pyrimidine.
-
Diagnostic Value: This mode is highly sensitive to substitution at the C2, C4, and C6 positions. Electron-withdrawing groups (e.g., -F, -NO₂) increase the force constant, inducing a hypsochromic (blue) shift, often pushing this band above 1000 cm⁻¹.
-
Complexation: Upon metal coordination or strong hydrogen bonding at the nitrogen lone pairs, this band shifts significantly (e.g., +10–50 cm⁻¹), serving as a probe for drug-receptor interaction modeling.
-
Tautomerism: The Keto-Enol / Amino-Imino Equilibrium
Pyrimidine derivatives like cytosine and uracil exist in dynamic equilibrium between tautomeric forms. FT-IR is the gold standard for distinguishing these states in the solid phase.
-
Lactam (Keto) vs. Lactim (Enol):
-
Keto Form: Characterized by a strong C=O stretching vibration (Amide I-like) in the 1650–1750 cm⁻¹ region.
-
Enol Form: Characterized by the disappearance of the C=O band and the appearance of a broad O-H stretch (3200–3500 cm⁻¹) and a C-O stretch (~1200–1300 cm⁻¹).
-
Note: In solid-state pharmaceuticals (e.g., 5-FU), the keto form typically predominates due to stabilization by intermolecular hydrogen bonding networks.
-
-
Amino (-NH₂) vs. Imino (=NH):
-
Amino Form: Exhibits two sharp bands for N-H stretching (asymmetric and symmetric) in the 3300–3500 cm⁻¹ range.[1]
-
Imino Form: Shows a single =N-H stretch and a shift in the C=N ring mode.
-
Part 2: Spectral Interpretation Guide
Characteristic Frequency Table
The following table summarizes the diagnostic bands for key pyrimidine derivatives used in drug development.
| Functional Group / Mode | Frequency Range (cm⁻¹) | Mechanistic Origin | Notes |
| N-H Stretch | 3300 – 3500 | Broadens significantly with H-bonding. | |
| C=O[1][2] Stretch (Uracil/Thymine) | 1650 – 1750 | Often appears as a doublet (C2=O vs C4=O). C4=O is usually lower frequency due to conjugation. | |
| C=C / C=N Ring Stretch | 1550 – 1650 | Highly sensitive to ring conjugation and aromaticity loss. | |
| C-F Stretch (5-FU) | 1200 – 1280 | Strong, diagnostic band for fluorinated derivatives. | |
| Ring Breathing | 950 – 1050 | Shifts heavily with substitution pattern. | |
| Out-of-Plane Bending | 650 – 900 | "Fingerprint" region; critical for polymorph identification. |
Case Study: 5-Fluorouracil (5-FU) vs. Uracil
The substitution of hydrogen with fluorine at the C5 position induces specific spectral changes:
-
C-F Inductive Effect: The highly electronegative fluorine atom withdraws electron density from the ring, stiffening adjacent bonds. This results in a blue shift of the ring stretching modes compared to uracil.
-
C-F Stretching Band: A distinct, intense band appears at approximately 1275 cm⁻¹ (absent in uracil).[3]
-
Fingerprint Region: A progressive shift in C-H bending modes (e.g., from 1153 cm⁻¹ to 1170 cm⁻¹) is observed, which correlates with drug concentration in biological matrices.
Part 3: Experimental Methodologies
Protocol: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)
For pharmaceutical analysis, ATR is the preferred method .
-
Why ATR?
-
Polymorph Preservation: KBr pellet preparation requires high pressure (10 tons), which can induce phase transitions (e.g., Form I
Form II) or amorphization. ATR requires minimal pressure. -
Hydration State: KBr is hygroscopic and can facilitate ion exchange (e.g., halide exchange with HCl salts of drugs). ATR eliminates this variable.
-
Step-by-Step ATR Workflow
-
System Suitability: Ensure the crystal is clean (ZnSe or Diamond). Run a background scan (air) to remove
(2350 cm⁻¹) and vapor contributions. -
Sample Loading: Place ~5 mg of the pyrimidine derivative powder onto the crystal.
-
Contact: Lower the pressure arm until optimal contact is achieved (monitor the interferogram amplitude). Crucial: Do not over-tighten for soft polymorphs.
-
Acquisition:
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹ (2 cm⁻¹ is necessary to resolve split C=O peaks in polymorphs).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Processing: Apply ATR correction (if quantitative comparison to transmission library is needed) and baseline correction.
Part 4: Advanced Applications & Visualization
Tautomer Identification Workflow
The following decision tree outlines the logic for assigning tautomeric states based on spectral data.
Figure 1: Logic flow for distinguishing keto-enol and amino-imino tautomers in pyrimidine derivatives using characteristic IR bands.
Polymorph Screening Workflow
Polymorphism in pyrimidines often manifests as subtle shifts in the hydrogen-bonding regions (N-H and C=O).
Figure 2: Workflow for FT-IR polymorph screening. Note the emphasis on the C=O region, which is most sensitive to crystal packing variations.
Part 5: Troubleshooting & Validation
| Artifact / Issue | Spectral Symptom | Root Cause | Corrective Action |
| Water Vapor | Sharp, jagged noise @ 3500-3800 & 1500-1600 cm⁻¹ | Inadequate purging of the optical bench. | Purge with dry |
| Christiansen Effect | Asymmetric, distorted peak shapes | Particle size close to IR wavelength (Transmission mode). | Grind sample finer (Nujol/KBr) or switch to ATR. |
| Pressure Shift | Peak broadening or shifting in KBr | Pressure-induced polymorphic transition. | Use ATR ; avoid excessive pressure on the anvil. |
| Total Absorption | Flat-lining peaks (Absorbance > 2.0) | Sample too thick or concentrated. | Reduce path length (ATR) or dilute sample (KBr). |
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Link
-
NIST Chemistry WebBook. Uracil and 5-Fluorouracil IR Spectra. National Institute of Standards and Technology. Link
-
Taleb, Z. et al. (2022). Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. BMC Cancer. Link
-
Schlucker, S. et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Journal of Physical Chemistry A. Link
-
Vulliet, E. et al. (2018). Infrared spectra of protonated uracil, thymine and cytosine. International Journal of Mass Spectrometry. Link
Sources
An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine from Thiobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Versatile Pyrimidine Core
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents. Among these, 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine stands out as a highly versatile and valuable intermediate. Its strategic importance lies in the differential reactivity of its functional groups: the two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, while the methylthio group at the 2-position can be oxidized and subsequently displaced. This trifunctional handle allows for the regioselective introduction of various substituents, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.
This guide provides a comprehensive, in-depth exploration of a reliable synthetic pathway to this key intermediate, commencing from the readily accessible starting material, thiobarbituric acid. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and offer insights into the critical parameters that govern the success of each synthetic step.
The Synthetic Blueprint: A Three-Stage Strategic Approach
The synthesis of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine from thiobarbituric acid is most logically and efficiently executed in a three-stage sequence. This pathway is designed to first construct the core 5-methylpyrimidine ring, followed by the introduction of the methylthio group, and culminating in the crucial chlorination step.
Caption: Overall synthetic workflow.
Stage 1: Construction of the 5-Methylpyrimidine Core - Synthesis of 5-Methylthiobarbituric Acid
The foundational step of this synthesis is the construction of the C5-methylated pyrimidine ring. This is achieved through a classical condensation reaction between thiourea and diethyl methylmalonate.
Mechanistic Insight
This reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism. A strong base, typically sodium ethoxide or sodium methoxide, deprotonates the thiourea, enhancing its nucleophilicity. The resulting anion then attacks one of the electrophilic carbonyl carbons of diethyl methylmalonate. An intramolecular cyclization follows, with the elimination of two molecules of ethanol, to yield the stable 5-methylthiobarbituric acid ring system. The choice of base is critical; sodium ethoxide in ethanol is often preferred to avoid transesterification of the malonate ester.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
-
Addition of Reactants: To the cooled sodium ethoxide solution, add thiourea, followed by the dropwise addition of diethyl methylmalonate.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The resulting solid residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2. The precipitated solid, 5-methylthiobarbituric acid, is collected by filtration, washed with cold water, and dried.
Stage 2: Selective S-Methylation
With the 5-methylthiobarbituric acid in hand, the next step is the introduction of the methylthio group. This is a selective S-alkylation reaction.
Mechanistic Insight
5-Methylthiobarbituric acid exists in a tautomeric equilibrium between the thione and thiol forms. In the presence of a base, the thiol form is deprotonated to generate a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide) in a classic SN2 reaction to form the stable S-methylated product, 5-methyl-2-(methylthio)pyrimidine-4,6-diol. The use of a base is crucial to facilitate the formation of the thiolate.
Detailed Experimental Protocol
-
Reaction Setup: Suspend 5-methylthiobarbituric acid in an aqueous or alcoholic solution containing a base such as sodium hydroxide.
-
Addition of Methylating Agent: To this stirred suspension, add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature. Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1]
-
Reaction Execution: Stir the reaction mixture at room temperature for several hours or overnight. Gentle heating may be applied to drive the reaction to completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product, 5-methyl-2-(methylthio)pyrimidine-4,6-diol, is collected by filtration, washed with cold water, and dried.
Stage 3: Chlorination with Phosphorus Oxychloride
The final and most critical transformation is the conversion of the dihydroxy intermediate to the target dichloropyrimidine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step.
Mechanistic Insight
The chlorination of the 4,6-dihydroxypyrimidine tautomer with POCl₃ is a complex process. The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine. The base is believed to activate the POCl₃, forming a more reactive Vilsmeier-Haack type reagent. The hydroxyl groups of the pyrimidine are then converted into better leaving groups by phosphorylation. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, displaces the phosphate esters, leading to the formation of the desired 4,6-dichloro derivative.
Caption: Simplified chlorination mechanism.
Detailed Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the 5-methyl-2-(methylthio)pyrimidine-4,6-diol. This reaction is highly sensitive to moisture.
-
Addition of Reagents: Add an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.[2] Then, carefully add a catalytic amount of N,N-dimethylaniline.
-
Reaction Execution: Heat the reaction mixture to reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ by vacuum distillation. The remaining residue is then very cautiously poured onto crushed ice with vigorous stirring. This is a highly exothermic and potentially hazardous step. The crude product precipitates and is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Thiourea, Diethyl methylmalonate | Sodium Ethoxide | Ethanol | Reflux | 4-6 | 70-80 |
| 2 | 5-Methylthiobarbituric acid | Dimethyl Sulfate, NaOH | Water/Ethanol | RT - 50 | 4-12 | 85-95 |
| 3 | 5-Methyl-2-(methylthio)pyrimidine-4,6-diol | POCl₃, N,N-Dimethylaniline | POCl₃ (neat) | Reflux | 3-5 | 80-90 |
Safety and Handling Considerations
-
Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water.[3] It should be handled only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The quenching of the reaction mixture with ice water must be done slowly and with extreme caution.
-
Dimethyl Sulfate ((CH₃)₂SO₄): This is a potent alkylating agent and is extremely toxic and carcinogenic. All manipulations should be performed in a fume hood, and appropriate gloves should be worn to prevent skin contact.
-
Thiourea: While less hazardous than the other reagents, thiourea is a suspected carcinogen and should be handled with care.
Conclusion
The three-step synthesis of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine from thiobarbituric acid is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this versatile building block for their drug discovery and development endeavors. The strategic functionalization of this pyrimidine core opens up a wealth of possibilities for the creation of novel and potent therapeutic agents.
References
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (n.d.). Process for the preparation of sodium thiobarbiturate.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.
- Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine.
-
Organic Syntheses. (n.d.). Barbituric acid. Retrieved February 2, 2026, from [Link]
- Pasha, M. A., & Nageshwar, G. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank, 2014(4), M834.
- Shimizu, M., Shimazaki, T., & Hibi, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431.
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved February 2, 2026, from [Link]
Sources
Starting materials for 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine synthesis
Executive Summary
This technical guide provides a rigorous, industrial-standard protocol for the synthesis of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (CAS 109414-76-8). This molecule is a critical heterocyclic scaffold, predominantly utilized as a key intermediate in the manufacturing of sulfonylurea herbicides (e.g., halosulfuron-methyl) and various pharmaceutical candidates.
The synthesis is defined by a two-phase convergent strategy :
-
Cyclization: Condensation of a C3-fragment (diethyl methylmalonate) with an N-C-N fragment (S-methylisothiourea) to form the pyrimidine core.
-
Chlorination: Deoxychlorination of the dihydroxy intermediate using phosphorus oxychloride (
) to yield the final electrophilic scaffold.
Strategic Retrosynthesis & Pathway
The retrosynthetic analysis reveals two primary starting materials that control the substitution pattern of the pyrimidine ring. The 5-methyl group is installed via the malonate derivative, while the 2-methylthio moiety is pre-functionalized in the thiourea derivative, avoiding post-cyclization methylation steps which are often lower yielding.
Reaction Pathway Diagram
Caption: Convergent synthesis pathway illustrating the assembly of the pyrimidine core followed by functionalization.
Primary Starting Materials Profile
Success in this synthesis relies heavily on the quality of the starting materials. Below are the critical specifications.
| Component | Chemical Name | CAS No. | Function | Critical Specs |
| Fragment A | Diethyl methylmalonate | 609-08-5 | C3-Backbone Source | Purity >99% (GC); Moisture <0.1% |
| Fragment B | S-Methylisothiourea sulfate | 2986-19-8 | N-C-N / S-Me Source | Assay >98%; White crystalline solid |
| Reagent | Phosphorus Oxychloride | 10025-87-3 | Chlorinating Agent | Clear, colorless; Free of phosphoric acid |
| Base | Sodium Methoxide (30% in MeOH) | 124-41-4 | Cyclization Catalyst | Anhydrous conditions essential |
Technical Note: Do not substitute Diethyl methylmalonate with Diethyl malonate. The latter lacks the alpha-methyl group, resulting in the 5-H analog (CAS 6299-25-8), which is a different commercial product.
Detailed Synthesis Protocol
Phase 1: Pyrimidine Ring Construction (Cyclization)
Objective: Synthesis of 5-Methyl-2-(methylthio)pyrimidine-4,6-diol. Mechanism: Base-catalyzed double nucleophilic acyl substitution.
Protocol:
-
Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with nitrogen.
-
Solvent Charge: Add Methanol (MeOH, 600 mL) .
-
Base Addition: Slowly add Sodium Methoxide (NaOMe, 3.0 eq) solution. Exothermic process—control temp <30°C.
-
Reagent Addition:
-
Add S-Methylisothiourea sulfate (1.0 eq) . Stir for 15 minutes.
-
Add Diethyl methylmalonate (1.05 eq) dropwise over 30 minutes.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours .
-
Checkpoint: Monitor by HPLC/TLC. Disappearance of isothiourea indicates completion.
-
-
Workup:
-
Distill off approximately 70% of the Methanol.
-
Add Water (500 mL) to dissolve the sodium salt intermediate.
-
Cool to 0–5°C.
-
Acidify with conc. HCl to pH 1–2. The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water (2 x 100 mL) and cold methanol (1 x 50 mL). Dry in a vacuum oven at 60°C.
Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.
Phase 2: Aromatization & Chlorination
Objective: Conversion of the diol to the dichloro target.
Mechanism: Vilsmeier-Haack type chlorination using
Protocol:
-
Setup: Equip a 1L reactor with a scrubber system (to trap HCl and
gases). -
Charge: Add the dried Intermediate (from Phase 1) to the reactor.
-
Reagent Addition:
-
Reaction: Heat slowly to reflux (105–110°C) .
-
Maintain reflux for 3–5 hours . The suspension should turn into a clear, dark solution.
-
-
Quenching (Critical Safety Step):
-
Cool the reaction mass to 40°C.
-
Remove excess
via vacuum distillation (if capability exists) OR proceed to quench. -
Quench Method: Slowly pour the reaction mass into a stirred mixture of Ice/Water (1 kg) . Maintain temperature <20°C.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 300 mL).
-
Purification:
-
Wash organic layer with saturated
(to remove acid traces) and Brine. -
Dry over
, filter, and concentrate. -
Recrystallization: Recrystallize from Hexane/Ethyl Acetate if high purity (>99%) is required.
-
Expected Yield: 80–90% Target Purity: >98% (HPLC)
Critical Process Parameters (CPP)
The following parameters must be strictly controlled to ensure reproducibility and safety.
| Parameter | Setpoint | Deviation Impact |
| Moisture (Phase 1) | <0.5% | High moisture hydrolyzes NaOMe, stalling cyclization and reducing yield. |
| Reflux Temp (Phase 2) | 105–110°C | Lower temps result in incomplete chlorination (monochloro impurities). |
| Quench Temp | <20°C | High temp during quenching can degrade the product and cause violent boiling of |
| Stoichiometry | 1.05 eq Malonate | Slight excess of malonate ensures full consumption of the sulfur source, easing purification. |
Safety & Industrial Hygiene
Phosphorus Oxychloride (
-
Hazard: Reacts violently with water to release HCl and Phosphoric acid. Highly toxic by inhalation.
-
Control: Use only in a fume hood with a caustic scrubber. Wear full PPE (face shield, acid-resistant gloves).
S-Methylisothiourea Sulfate:
-
Hazard: Can release methyl mercaptan (rotten cabbage odor) if exposed to strong acid/heat without proper ventilation.
-
Control: Ensure scrubber system is active during the acidification step of Phase 1.
Waste Disposal:
-
Aqueous waste from Phase 2 contains high levels of phosphates and acids. Neutralize with lime or caustic soda before disposal according to local environmental regulations.
References
-
Sigma-Aldrich. Product Specification: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (CAS 109414-76-8).[3]Link
-
Organic Syntheses. Preparation of S-Methylisothiourea Sulfate. Coll. Vol. 2, p. 411 (1943). Link
-
PubChem. Compound Summary: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine.[3]Link
-
ResearchGate. Chlorination of Hydroxypyrimidines using POCl3: Scale-up and Safety. (General methodology reference). Link
-
ChemicalBook. Diethyl methylmalonate Properties and Reaction Profile.Link
Sources
Strategic Guide: Reactivity & Regiochemical Control of Chlorine Atoms in Dichloropyrimidines
Executive Summary
Dichloropyrimidines are ubiquitous scaffolds in the synthesis of kinase inhibitors, antivirals, and agrochemicals. For the medicinal chemist, the utility of these electrophiles hinges on regioselectivity : the ability to differentiate between two chemically distinct chlorine atoms (specifically in 2,4-dichloropyrimidine) or to desymmetrize equivalent atoms (in 4,6-dichloropyrimidine).
This guide provides a technical analysis of the electronic and steric factors governing this reactivity. It establishes that C4-reactivity is the thermodynamic and kinetic norm for nucleophilic aromatic substitution (
The Mechanistic Basis of Reactivity
To control the reaction, one must understand the electronic landscape of the pyrimidine ring. The reactivity is governed by the stability of the Meisenheimer complex formed upon nucleophilic attack.[1]
Electronic Bias and Resonance
In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2.
-
C4 Attack: The negative charge in the intermediate can be delocalized onto both ring nitrogens (N1 and N3). This mimics the stability seen in para-nitrochlorobenzene.
-
C2 Attack: The negative charge is delocalized onto N1 and N3, but the resonance hybrid is less stable due to the lack of a "vinylogous" conjugation path that exists across the C4-C5-C6 system. Furthermore, the C4 position possesses a higher LUMO coefficient, making it the preferred site for soft nucleophiles and oxidative addition in Pd-catalysis.
Visualization of Resonance Stabilization
The following diagram illustrates the resonance contributors that favor C4 substitution.
Figure 1: Mechanistic pathway highlighting the resonance stabilization superiority of C4 attack (Green path) versus C2 attack (Red path).
Regioselectivity Matrix & Data
The following table summarizes the expected regioselectivity under standard and specialized conditions.
| Substrate | Reaction Type | Conditions | Major Product | Selectivity Ratio (Approx) |
| 2,4-Dichloropyrimidine | Base, Polar Solvent, < 0°C | C4-Substituted | > 90:10 | |
| 2,4-Dichloropyrimidine | Suzuki Coupling | Pd( | C4-Substituted | > 95:5 |
| 2,4-Dichloropyrimidine | Suzuki Coupling | Pd-NHC (IPent) , bulky ligand | C2-Substituted | ~ 10:90 (Inversion) |
| 4,6-Dichloropyrimidine | 1.0 eq Nucleophile | Mono-substituted | Statistical (Symmetric) | |
| 2,4,6-Trichloropyrimidine | Base, 0°C | C4/C6-Substituted | > 95:5 (vs C2) |
Experimental Protocols
Protocol A: C4-Selective of 2,4-Dichloropyrimidine
Standard Operating Procedure for generating intermediate scaffolds.
Rationale: Low temperature controls the kinetic rate, preventing di-substitution and enhancing discrimination between C4 and C2. A non-nucleophilic base scavenges the HCl byproduct.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge flask with 2,4-dichloropyrimidine (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (Concentration ~0.2 M).
-
Cooling: Submerge the flask in an ice/salt bath to reach -10°C to 0°C.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Note: Inorganic bases like
can be used but require polar solvents like DMF, which can complicate workup. -
Nucleophile Addition: Dissolve the amine nucleophile (1.0 equiv) in minimal THF. Add this solution dropwise over 30 minutes via syringe pump or addition funnel.
-
Critical Control Point: Rapid addition leads to localized heating and loss of regioselectivity.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of starting material and formation of the mono-substituted product (
). -
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
and concentrate. -
Validation:
H NMR should show a shift in the C5 proton signal. NOE (Nuclear Overhauser Effect) experiments can confirm regiochemistry if the nucleophile has protons spatially close to C5.
Protocol B: C2-Selective Cross-Coupling (Ligand Controlled)
Advanced method for "Inverted" synthesis.
Rationale: Standard Pd-catalysis favors C4 oxidative addition. To target C2, we use a bulky N-Heterocyclic Carbene (NHC) ligand which sterically hinders the C4 approach.
-
Catalyst Prep: In a glovebox, weigh out
precatalyst (2-5 mol%). -
Reaction: Combine 2,4-dichloropyrimidine (1.0 equiv), Boronic Acid (1.5 equiv), and
(2.0 equiv) in 1,4-dioxane. -
Execution: Heat to 60°C for 12 hours.
-
Result: This specific catalytic system favors oxidative addition at the less sterically encumbered (but electronically less favored) C2 position, or operates via a mechanism where the bulky ligand destabilizes the transition state for C4 addition.
Decision Logic for Synthetic Planning
Use the following logic flow to determine the optimal route for your target molecule.
Figure 2: Decision matrix for selecting reaction conditions based on regiochemical requirements.
Troubleshooting & Optimization
-
Loss of Selectivity (Bis-substitution):
-
Cause: Reaction temperature too high or excess nucleophile.
-
Fix: Lower temperature to -20°C; ensure strict 1.0 equiv stoichiometry; add nucleophile slower.
-
-
Solvent Effects:
-
Protic solvents (EtOH, MeOH) can stabilize the leaving group (Cl-) via H-bonding, accelerating the reaction but potentially eroding selectivity.
-
Aprotic solvents (THF, DCM) are preferred for high kinetic control.
-
-
Acid Catalysis:
-
Adding Lewis acids (
) or Brønsted acids can activate the pyrimidine ring, but often accelerates C4 reaction disproportionately, useful if C4 reactivity is sluggish due to other ring substituents.
-
References
-
Neufeldt, S. R., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."[2] National Institutes of Health (NIH) / PubMed Central. [Link]
-
American Chemical Society. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. [Link]
-
Royal Society of Chemistry. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science. [Link]
Sources
The Pharmacological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine nucleus represents a cornerstone of heterocyclic chemistry, consistently yielding compounds with a remarkable breadth of biological activities. This guide provides a detailed exploration of the diverse pharmacological landscape of pyrimidine derivatives, moving beyond a simple cataloging of effects to delve into the underlying mechanisms of action, validated experimental protocols for their evaluation, and the critical structure-activity relationships that govern their therapeutic potential.
The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry. Its prevalence in nature, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine, underscores its inherent biocompatibility and importance in essential biological processes. This natural precedent has inspired chemists to explore a vast chemical space around the pyrimidine core, leading to the discovery of numerous synthetic derivatives with potent therapeutic applications. These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2]
The chemical tractability of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This structural versatility is a key reason for its continued prominence in drug discovery programs. A common and effective method for constructing the pyrimidine core involves the cyclization of a chalcone with guanidine hydrochloride in the presence of a base.[3]
Illustrative Synthesis of a Bioactive Pyrimidine Scaffold
The following diagram outlines a general and widely utilized synthetic route to access functionalized pyrimidine derivatives, which can then be further modified to explore structure-activity relationships.
Anticancer Activity: Targeting the Engines of Malignancy
The development of pyrimidine-based anticancer agents has been a major focus of medicinal chemistry, yielding several clinically successful drugs. These derivatives employ a variety of mechanisms to halt the proliferation of cancer cells.
Mechanism of Action: A Multi-pronged Attack
Pyrimidine derivatives exert their anticancer effects through several key mechanisms:
-
Kinase Inhibition: A significant number of pyrimidine derivatives function as kinase inhibitors, particularly targeting the ATP-binding site of enzymes crucial for cancer cell signaling.[2] The Epidermal Growth Factor Receptor (EGFR) is a prominent target, and its signaling pathway is frequently dysregulated in various cancers.[4] Pyrimidine-based inhibitors can effectively block the downstream signaling cascades that promote cell proliferation, survival, and metastasis.[2][5] Pazopanib, a multi-targeted tyrosine kinase inhibitor, features a pyrimidine core and demonstrates inhibitory effects on VEGFR-2 and c-Kit.[6]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of purines and pyrimidines necessary for DNA and RNA synthesis.[7] Pyrimidine-containing compounds can act as potent DHFR inhibitors, leading to a depletion of these essential building blocks and subsequent cell death in rapidly dividing cancer cells.[7][8]
-
Topoisomerase IIα (Topo IIα) Inhibition: Topo IIα is an enzyme that plays a crucial role in DNA replication and chromosome segregation. Some pyrimidine derivatives have been shown to inhibit Topo IIα, leading to double-strand DNA breaks and the induction of apoptosis.[1][9]
-
Induction of Apoptosis: Beyond specific enzyme inhibition, many pyrimidine derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[9]
Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the overnight culture medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[2] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1][12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. For adherent cells, this is done by aspiration.[2] Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized MTT solvent, to each well to dissolve the formazan crystals.[1][12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[2][12] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2][12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | A549 (Lung) | 17.50 | [13] |
| Compound 7 | Caco-2 (Colon) | 43.75 | [13] |
| Compound 7 | Hela (Cervical) | 68.75 | [13] |
| Compound 7 | HT1080 (Fibrosarcoma) | 73.08 | [13] |
| Compound 4f | MCF-7 (Breast) | 1.629 | [14] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [14] |
| Compound 4a | MCF-7 (Breast) | 2.958 | [14] |
| Compound 16 | EGFR-TK | 0.034 | [15] |
| Compound 4 | EGFR-TK | 0.054 | [15] |
| Compound 15 | EGFR-TK | 0.135 | [15] |
| Compound 2a | Lipoxygenase | 42 | [16] |
| Compound 2f | Lipoxygenase | 47.5 | [16] |
| Compound 1g | Lipoxygenase | 17 | [16] |
Visualization: Pyrimidine Derivatives as EGFR Signaling Pathway Inhibitors
The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrimidine derivatives have emerged as a promising class of antimicrobial agents, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13]
Mechanism of Action: Disrupting Essential Bacterial Processes
The antimicrobial action of pyrimidine derivatives can be attributed to several mechanisms, including:
-
Inhibition of FtsZ Polymerization: FtsZ is a bacterial protein that is a homolog of eukaryotic tubulin and plays a critical role in bacterial cell division. Some pyrimidine derivatives have been found to inhibit the polymerization of FtsZ, thereby preventing cell division and leading to bacterial cell death.[17][18]
-
DHFR Inhibition: Similar to their anticancer mechanism, pyrimidine derivatives can inhibit bacterial DHFR, disrupting the synthesis of essential nucleic acid precursors.[8]
Experimental Protocols: Assessing Antimicrobial Susceptibility
Two standard methods are widely employed to determine the antimicrobial susceptibility of pyrimidine derivatives: the Kirby-Bauer disk diffusion assay for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
3.2.1. Kirby-Bauer Disk Diffusion Assay
Principle: This method involves placing paper disks impregnated with a known concentration of the test compound onto an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses into the agar, and if it is effective against the bacterium, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[19]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard) from a fresh overnight culture.[10]
-
Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine derivative onto the surface of the inoculated agar plate. Ensure firm contact between the disk and the agar.[17][20] A maximum of 12 disks can be placed on a 150 mm plate, and no more than six on a 100 mm plate.[17]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[17]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
3.2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[21] This method provides a quantitative measure of a compound's antimicrobial activity.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of the pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the disk diffusion assay.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[22]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[23]
Data Presentation: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µM/mL) | Reference |
| Compound 12 | S. aureus | 0.87 | [15] |
| Compound 5 | B. subtilis | 0.96 | [15] |
| Compound 2 | E. coli | 0.91 | [15] |
| Compound 10 | P. aeruginosa | 0.77 | [15] |
| Compound 10 | S. enteric | 1.55 | [15] |
| Compound 12 | C. albicans | 1.73 | [15] |
| Compound 11 | A. niger | 1.68 | [15] |
| PYB01 | S. aureus | 168.4 | [24] |
| PYB01 | S. aureus (resistant) | 168.4 | [24] |
| Compound 7d | Mycobacteria | 3.12 µg/mL | [25] |
| Compound 7e | Mycobacteria | 3.12 µg/mL | [25] |
| Compound 7f | Mycobacteria | 3.12 µg/mL | [25] |
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
Beyond their roles in combating cancer and microbial infections, pyrimidine derivatives have also demonstrated significant potential as antiviral and anti-inflammatory agents.
Antiviral Mechanism of Action
A key antiviral strategy for pyrimidine derivatives involves the inhibition of viral polymerases, particularly RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[26][27] By targeting this enzyme, these compounds can effectively halt viral genome replication and transcription.[26]
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of certain pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][28] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[29] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[14][28]
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, coupled with the amenability of the core structure to chemical modification, ensure its continued relevance in the quest for novel therapeutics. Future efforts will likely focus on the design of more selective and potent inhibitors for specific biological targets, the exploration of novel mechanisms of action, and the development of pyrimidine-based compounds with improved pharmacokinetic and safety profiles. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs.
References
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved from [Link]
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Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N. (2019). The Pharma Innovation Journal. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2017). RSC Publishing. Retrieved from [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. Retrieved from [Link]
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VEGFR-2 inhibitor. Wikipedia. Retrieved from [Link]
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How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Retrieved from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved from [Link]
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Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. Retrieved from [Link]
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Cell Viability Assays. (2013). National Institutes of Health. Retrieved from [Link]
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Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. (2022). National Institutes of Health. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). National Institutes of Health. Retrieved from [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). National Institutes of Health. Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). MDPI. Retrieved from [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing. Retrieved from [Link]
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EGF/EGFR Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
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Small Molecule Drugs Targeting Viral Polymerases. (2024). MDPI. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2022). National Institutes of Health. Retrieved from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. Retrieved from [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. Retrieved from [Link]
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2021). MDPI. Retrieved from [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). National Institutes of Health. Retrieved from [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... (2022). ResearchGate. Retrieved from [Link]
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A review: Mechanism of action of antiviral drugs. (2021). National Institutes of Health. Retrieved from [Link]
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Antibacterial activity of pyrimidine derivatives. ResearchGate. Retrieved from [Link]
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A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. (2023). ResearchGate. Retrieved from [Link]
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Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Longdom Publishing. Retrieved from [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
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Epidermal growth factor receptor. Wikipedia. Retrieved from [Link]
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synthesis and antibacterial activity of pyrimidine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]
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Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. (2022). Bentham Science Publisher. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). National Institutes of Health. Retrieved from [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). National Institutes of Health. Retrieved from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]
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File:EGFR signaling pathway.png. Wikimedia Commons. Retrieved from [Link]
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Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. Retrieved from [Link]
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Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. (2023). YouTube. Retrieved from [Link]
-
Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. (2021). National Institutes of Health. Retrieved from [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). National Institutes of Health. Retrieved from [Link]
-
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. (2013). National Institutes of Health. Retrieved from [Link]
-
DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Retrieved from [Link]
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The Pyrimidine Core: A Technical Guide to its Application in Modern Medicinal Chemistry
Abstract
The pyrimidine nucleus stands as one of the most vital heterocyclic scaffolds in medicinal chemistry. As a fundamental component of nucleic acids, its inherent biological relevance has made it a "privileged scaffold" in drug discovery, leading to a vast and diverse array of approved therapeutics.[1] This guide provides an in-depth technical analysis of the strategic application of substituted pyrimidines in drug development. We will explore the physicochemical properties that underpin its utility, delve into key synthetic methodologies, analyze structure-activity relationships across major therapeutic areas, and present a case study illustrating its path from concept to clinical significance. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of the pyrimidine core in their programs.
The Pyrimidine Nucleus: A Privileged Scaffold in Drug Design
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The pyrimidine ring is a quintessential example, largely due to a confluence of favorable properties:
-
Inherent Biological Recognition: As a core component of the nucleobases cytosine, thymine, and uracil, the pyrimidine structure is intrinsically recognized by a multitude of biological systems. This allows pyrimidine-based drugs to readily interact with enzymes, genetic material, and other cellular components.[2]
-
Hydrogen Bonding Capacity: The two nitrogen atoms at positions 1 and 3 are excellent hydrogen bond acceptors. Substituents, such as amino groups at the C2, C4, or C6 positions, can act as hydrogen bond donors. This dense network of potential interactions is critical for high-affinity binding to protein targets, particularly the hinge regions of kinases.[3]
-
Synthetic Tractability: The pyrimidine ring is synthetically versatile, allowing for the introduction of diverse substituents at multiple positions. This enables medicinal chemists to systematically modulate a compound's potency, selectivity, solubility, and metabolic stability.[4]
-
Physicochemical & Pharmacokinetic Properties: The pyrimidine core often enhances the pharmacokinetic and pharmacodynamic profiles of a drug. It can serve as a bioisostere for other aromatic systems, like a phenyl ring, while improving properties such as metabolic stability and solubility.[5]
These features have led to the successful development of pyrimidine-containing drugs across a wide spectrum of diseases, including cancer, viral infections, and cardiovascular conditions.[2][6]
Key Synthetic Strategies for Substituted Pyrimidines
The ability to efficiently synthesize libraries of substituted pyrimidines is fundamental to any drug discovery campaign. While numerous methods exist, a few core strategies are routinely employed.
Classical Condensation Reactions
One-pot multicomponent reactions are highly valued for their efficiency. The Biginelli reaction, for instance, is a classic method for producing dihydropyrimidines, which are valuable intermediates and bioactive molecules in their own right.
Exemplary Protocol: Biginelli-type Condensation
This protocol describes a general, environmentally benign approach for the synthesis of trisubstituted pyrimidines.[7]
Objective: To synthesize a 2,4,5-substituted pyrimidine via a one-pot condensation.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Amidine or Guanidine derivative (1.1 mmol)
-
Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Ethanol or Acetonitrile)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, amidine/guanidine derivative, and catalyst.
-
Add the solvent (10 mL) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (typically 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, concentrate the solvent under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Modern Cross-Coupling Methodologies
For more complex and targeted substitutions, palladium-catalyzed cross-coupling reactions are indispensable tools. Reactions like Suzuki, Heck, and Buchwald-Hartwig amination allow for the precise installation of aryl, vinyl, and amino groups, respectively, onto a pre-formed pyrimidine core (often starting from a chloropyrimidine).
-
Causality: The choice of a Suzuki coupling, for example, is often driven by its tolerance for a wide range of functional groups on both the boronic acid and the pyrimidine halide, enabling the late-stage diversification of complex molecules—a critical advantage in lead optimization.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The true power of the pyrimidine scaffold is demonstrated by its successful application in diverse therapeutic areas.
Oncology: The Kinase Inhibitor Revolution
Perhaps the most impactful application of pyrimidine chemistry is in the development of protein kinase inhibitors for cancer therapy.[8] Kinases play a central role in cell signaling pathways that regulate growth and proliferation, and their dysregulation is a hallmark of many cancers.[9][10]
The pyrimidine scaffold is an excellent mimic of the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases and inhibit their function.[3] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are particularly effective.[3][11]
Logical Workflow: Design of a Pyrimidine-Based Kinase Inhibitor
Caption: A streamlined workflow for the rational design of pyrimidine-based kinase inhibitors.
Case Study: Imatinib (Gleevec) While Imatinib's core is a 2-phenylaminopyrimidine, it serves as a landmark example. The pyrimidine ring forms crucial hydrogen bonds with the hinge region of the Abl kinase active site. The strategic placement of other groups on the scaffold confers selectivity and favorable pharmacokinetic properties.
SAR Insights for Kinase Inhibitors: The structure-activity relationship (SAR) explores how modifying substituents impacts biological activity. For many pyrimidine-based kinase inhibitors, specific patterns have emerged.
| Position | Substituent Type | Rationale / Effect on Activity |
| C2 | Small, flexible amine | Often interacts with the "gatekeeper" residue, influencing selectivity.[12] |
| C4 | Substituted aniline | Forms key hydrogen bonds with the kinase hinge region; substitutions modulate potency and target specificity.[13] |
| C5 | Halogens, small alkyls | Can be used to fine-tune lipophilicity and cell permeability. |
| C6 | Varies | Can project into solvent-exposed regions, providing a handle for improving solubility or attaching linkers. |
Antiviral Agents
Substituted pyrimidines are central to antiviral therapy, particularly as nucleoside reverse transcriptase inhibitors (NRTIs).[14] These drugs mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, causing chain termination and halting replication.[15]
-
Zidovudine (AZT): A thymidine analogue used to treat HIV.
-
Lamivudine: Used for both HIV and Hepatitis B treatment.[14]
A different antiviral mechanism involves inhibiting host enzymes necessary for viral replication. Some compounds inhibit host pyrimidine synthesis, thereby depleting the pool of nucleotides available for the virus to build its genetic material.[16][17]
Mechanism: Pyrimidine-Based Antiviral Action
Caption: Two major antiviral mechanisms of pyrimidine-based drugs.
Cardiovascular Drugs
The pyrimidine scaffold is also present in drugs targeting cardiovascular diseases. Rosuvastatin (Crestor) is a prominent example.[18]
-
Rosuvastatin: A potent statin used to lower cholesterol. It works by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[19] The substituted pyrimidine ring is a key part of the molecular structure that binds to the active site of the enzyme, contributing to its high efficacy.[18][20]
Future Directions
The exploration of the pyrimidine scaffold is far from over. Current research is focused on several exciting areas:
-
Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets, such as two different kinases in a cancer signaling pathway, is a growing strategy to overcome drug resistance.[12]
-
Covalent Inhibitors: Developing pyrimidines with reactive groups that can form a permanent covalent bond with the target protein, leading to prolonged and potent inhibition.
-
Targeted Protein Degradation: Using pyrimidine-based ligands as part of PROTACs (Proteolysis-Targeting Chimeras) to recruit the cellular machinery to destroy a target protein rather than just inhibit it.
Conclusion
The substituted pyrimidine is a remarkably versatile and powerful scaffold in medicinal chemistry. Its unique combination of inherent biological relevance, synthetic accessibility, and favorable physicochemical properties has cemented its status as a privileged core structure. From lifesaving cancer therapies and antiviral agents to widely used cardiovascular drugs, the impact of pyrimidine chemistry is undeniable. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the pyrimidine nucleus will undoubtedly continue to be a cornerstone of innovative drug discovery for years to come.
References
-
Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Source: Wiley Online Library URL: [Link]
-
Title: Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Source: I.R.I.S. URL: [Link]
-
Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review Source: OUCI URL: [Link]
-
Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
-
Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review Source: Abhilashi University Journal of Basic and Applied Sciences URL: [Link]
-
Title: Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery Source: Bentham Science Publishers URL: [Link]
-
Title: Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents Source: YouTube URL: [Link]
-
Title: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review Source: Organic Chemistry Plus URL: [Link]
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]
-
Title: Recent medicinal approaches of novel pyrimidine analogs: A review Source: PMC URL: [Link]
-
Title: Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects Source: NIH URL: [Link]
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticanc... Source: Ingenta Connect URL: [Link]
-
Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Advanced Research and Reviews URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: A review: Mechanism of action of antiviral drugs Source: PMC - PubMed Central URL: [Link]
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]
-
Title: Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis Source: ResearchGate URL: [Link]
-
Title: Rosuvastatin Source: PubChem - NIH URL: [Link]
-
Title: Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents Source: MDPI URL: [Link]
-
Title: Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors Source: ACS Publications URL: [Link]
-
Title: Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State Source: ASM Journals URL: [Link]
-
Title: Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B)... Source: ResearchGate URL: [Link]
-
Title: Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export Source: Rockefeller University Press URL: [Link]
-
Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers URL: [Link]
- Title: Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction Source: Books URL
-
Title: Rosuvastatin: a highly efficacious statin for the treatment of dyslipidaemia Source: PubMed URL: [Link]
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Title: Rosuvastatin Explained - Everything You Need To Know Source: YouTube URL: [Link]
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Methodological & Application
Application Note: Optimized Suzuki Cross-Coupling of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (CAS: 63285-35-4). This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, including the Aurora kinase inhibitor ZM-447439 .
The presence of the C5-methyl group and the C2-thiomethyl moiety presents unique chemoselective and steric challenges. This guide provides validated workflows for regioselective mono-arylation (symmetry breaking) and exhaustive bis-arylation , supported by mechanistic insights into catalyst selection and sulfur tolerance.
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate features three potential reactive sites, but their reactivity toward Palladium(0) varies significantly, governed by bond dissociation energies (BDE) and electronic activation.
-
C4/C6-Chlorides: These are chemically equivalent due to the molecule's
symmetry. They are highly activated for oxidative addition due to the electron-deficient pyrimidine ring. -
C2-Thiomethyl (SMe): While C-S bonds can participate in couplings (e.g., Liebeskind-Srogl), the C-Cl bond is kinetically preferred in standard Suzuki conditions. The SMe group generally acts as a spectator but poses a risk of catalyst poisoning via coordination to Pd(II).
-
C5-Methyl: This group exerts a steric ortho-effect . Upon arylation at C4, the new aryl ring is forced out of coplanarity with the pyrimidine ring. This steric clash significantly retards the second coupling at C6, facilitating high mono-selectivity.
The "Sulfur Problem" & Catalyst Selection
Thiomethyl groups are "soft" ligands that can displace phosphines on Pd, forming inactive stable complexes. However, the electron-deficient nature of the pyrimidine ring reduces the Lewis basicity of the sulfur, making it less poisonous than free thiols.
-
Recommendation: Use robust phosphine ligands (PPh3) at standard loadings (5 mol%) or bidentate ligands (dppf) to prevent sulfur coordination.
Reaction Pathway Diagram
The following diagram illustrates the stepwise arylation pathway and the competing hydrolysis side reaction.
Figure 1: Stepwise arylation pathway. Mono-arylation is kinetically favored due to the steric influence of the C5-methyl group on the second oxidative addition step.
Experimental Protocols
Protocol A: Regioselective Mono-Arylation
Objective: Synthesis of 4-aryl-6-chloro-5-methyl-2-(methylthio)pyrimidine. Application: Synthesis of ZM-447439 intermediates.
Materials:
-
Substrate: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)[1]
-
Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Procedure:
-
Inerting: Charge a reaction flask with the pyrimidine substrate (1.0 eq), arylboronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq). Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed DME (concentration ~0.2 M relative to substrate). Stir to dissolve.
-
Activation: Add the degassed 2.0 M Na2CO3 solution via syringe.
-
Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours.
-
Note: Monitor by HPLC/TLC. The starting material (SM) should disappear. If SM persists after 6h, add 1 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).
-
Purification: Dry organic layer over MgSO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Why this works: The stoichiometry (1.05 eq) and moderate temperature (80°C) prevent the second coupling. The biphasic system (DME/Water) ensures efficient transmetallation while keeping the inorganic base separated from the bulk organic phase, minimizing hydrolysis.
Protocol B: Exhaustive Bis-Arylation
Objective: Synthesis of 4,6-diaryl-5-methyl-2-(methylthio)pyrimidine.
Materials:
-
Substrate: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (2.5 – 3.0 equiv)[2]
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/SPhos
-
Base: K3PO4 (3.0 equiv, solid or saturated aqueous)
-
Solvent: Toluene / Water (10:1) or Dioxane / Water (4:1)
Step-by-Step Procedure:
-
Setup: Combine substrate, excess boronic acid (2.5 eq), and base (K3PO4) in a pressure vial.
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM (preferred for steric bulk and sulfur tolerance).
-
Reaction: Seal the vial and heat to 110°C for 12–18 hours.
-
Critical: High temperature is required to overcome the steric hindrance of the C5-methyl group during the second coupling.
-
-
Workup: Standard aqueous extraction.
-
Purification: Recrystallization is often possible for bis-aryl systems; otherwise, column chromatography.
Optimization & Troubleshooting Guide
The following decision tree helps navigate common issues such as low conversion or catalyst deactivation.
Figure 2: Troubleshooting logic for stalled reactions. "Pd Black" indicates catalyst decomposition, often caused by insufficient ligand stabilization against the sulfur moiety or oxygen ingress.
Data Summary: Solvent & Base Effects
| Variable | Condition | Outcome | Recommendation |
| Base | Na2CO3 (aq) | Standard, mild. Good for mono-coupling. | Primary Choice |
| K3PO4 | Stronger, promotes bis-coupling. | Use for Protocol B | |
| Cs2CO3 | Enhances solubility of boronic acids in organic solvents. | Use for low-solubility acids | |
| Solvent | DME/H2O | Excellent solubility, good rate. | Primary Choice |
| Toluene/H2O | Higher temp possible (110°C). | Use for difficult substrates | |
| DMF | High boiling, but hard to remove. | Avoid unless necessary |
References
-
Discovery of ZM-447439: Ditchfield, C., et al. "Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores." Journal of Cell Biology, 2003, 161(2), 267–280. Link
-
Suzuki Coupling of Chloropyrimidines: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. Link
-
Catalyst Poisoning by Sulfur: Albers, P., et al. "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical, 2001, 173(1-2), 275-286.[3] Link
-
Synthesis of ZM-447439 Analogs: "Quinazoline and Pyrimidine Derivatives." Patent WO2001021596A1. (Describes the specific coupling of 4,6-dichloro-5-methyl-2-methylthiopyrimidine). Link
Sources
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The synthesis of substituted aminopyrimidines is a cornerstone in the development of novel therapeutics and functional materials. These scaffolds are prevalent in a myriad of biologically active molecules, including kinase inhibitors and agricultural chemicals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive guide for the regioselective monoamination of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, a key intermediate in the synthesis of various high-value compounds.
The primary challenge in the functionalization of dihalopyrimidines is achieving regioselectivity. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, and controlling which position is aminated is crucial for the desired synthetic outcome. Generally, in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions of 2,4- and 4,6-dichloropyrimidines, the C4 and C6 positions are more reactive than the C2 position.[3] This guide will detail a robust protocol that leverages the principles of the Buchwald-Hartwig amination to favor the selective formation of 4-amino-6-chloro-5-methyl-2-(methylthio)pyrimidine. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental workflow, and offer insights into reaction monitoring, product characterization, and troubleshooting.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle and Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The regioselectivity of the amination of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is primarily dictated by the electronic properties of the pyrimidine ring. The chlorine atoms at the C4 and C6 positions are electronically distinct from the C2 position. The greater reactivity of the C4/C6 positions in dichloropyrimidines towards nucleophilic attack and oxidative addition is a well-established phenomenon.[3] The methyl group at the C5 position, being weakly electron-donating, has a minor influence on the overall electronic landscape of the ring but can sterically hinder the adjacent chlorine atoms to some extent.
Experimental Protocol: Synthesis of 4-Amino-6-chloro-5-methyl-2-(methylthio)pyrimidine
This protocol is designed to favor the regioselective monoamination at the C4 position. As a direct ammonia source, either ammonia gas or an ammonium salt can be utilized. For convenience and safety in a standard laboratory setting, this protocol will utilize an in-situ generated ammonia equivalent or a surrogate.
Table 1: Key Reaction Parameters and Reagents
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Precatalyst | [Pd(allyl)Cl]2 or Pd2(dba)3 | Efficient generation of the active Pd(0) species.[5] |
| Ligand | XPhos or t-BuXPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination, particularly for heteroaryl chlorides.[5][6] |
| Base | Sodium tert-butoxide (NaOt-Bu) | Strong, non-nucleophilic base that effectively deprotonates the amine source without competing in the reaction.[5] |
| Amine Source | Benzophenone imine or Ammonium sulfate | Benzophenone imine serves as a convenient ammonia surrogate. Ammonium sulfate can also be used, though it may require different base and solvent conditions.[7][8] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents that are compatible with the reaction components. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium catalyst and phosphine ligand. |
Step-by-Step Procedure
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (1.0 equiv.)
-
[Pd(allyl)Cl]2 (0.01 equiv., 1 mol%)
-
XPhos (0.04 equiv., 4 mol%)
-
Sodium tert-butoxide (1.5 equiv.)
-
Benzophenone imine (1.2 equiv.)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, [Pd(allyl)Cl]2, XPhos, and sodium tert-butoxide.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Add benzophenone imine via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Analytical Characterization
The purified product, 4-amino-6-chloro-5-methyl-2-(methylthio)pyrimidine, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: 130-132 °C.[9]
-
1H NMR: The spectrum is expected to show a singlet for the methylthio group protons, a singlet for the C5-methyl group protons, and a broad singlet for the amino group protons. The absence of one of the pyrimidine ring protons confirms mono-substitution.
-
13C NMR: The spectrum will show distinct signals for the five carbon atoms of the pyrimidine ring and the methylthio group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C5H6ClN3S, MW: 175.64 g/mol ).[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and phosphine ligand. Ensure the reaction is performed under strictly anhydrous and inert conditions. |
| Insufficiently strong base | Ensure the base is of high purity and has been stored properly. Consider using a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) if compatible with other functional groups. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C, up to the boiling point of the solvent. | |
| Formation of side products | Double amination | Use a slight excess of the dichloropyrimidine starting material or carefully control the stoichiometry of the amine source. |
| Hydrodehalogenation | This side reaction can occur, leading to the replacement of a chlorine atom with hydrogen.[1] Ensure a strictly inert atmosphere and high-purity reagents. | |
| Catalyst decomposition | The bulky phosphine ligand helps to stabilize the catalyst. If decomposition is suspected, consider using a more robust ligand or a pre-formed palladacycle catalyst. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation. |
| Presence of baseline impurities in starting material | Purify the starting material before use. |
Conclusion
The Buchwald-Hartwig amination provides an efficient and regioselective method for the synthesis of 4-amino-6-chloro-5-methyl-2-(methylthio)pyrimidine. Careful selection of the catalyst system, base, and reaction conditions is paramount to achieving high yields and selectivity. This application note serves as a detailed guide for researchers in the fields of medicinal chemistry and materials science, enabling the reliable synthesis of this valuable building block.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au. ACS Publications. [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]
-
(PDF) Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PubMed. [Link]
-
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions (RSC Publishing). [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
-
4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708. PubChem. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. ACS Publications. [Link]
-
New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
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- 9. 4-氨基-6-氯-2-甲硫基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. scbt.com [scbt.com]
The Strategic Functionalization of Dichloropyrimidines: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Privileged Pyrimidine Scaffold in Modern Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Dichloropyrimidines, in particular, serve as versatile and readily available building blocks for the synthesis of complex, highly functionalized pyrimidine derivatives. The ability to selectively introduce substituents at the C2, C4, and C6 positions through palladium-catalyzed cross-coupling reactions has revolutionized the accessibility of novel molecular architectures.[1][3] This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions of dichloropyrimidines, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] These transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are among the most widely used bond-forming methods in both academic and industrial settings.[5] This document will delve into the mechanistic underpinnings of these reactions, the critical parameters influencing their outcomes, and practical, field-proven protocols for their successful implementation.
Understanding the Reaction Landscape: Regioselectivity in Dichloropyrimidine Coupling
A critical consideration in the cross-coupling of dichloropyrimidines is regioselectivity. For 2,4-dichloropyrimidines, the inherent electronic properties of the pyrimidine ring generally favor substitution at the C4 position.[1][2] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[2] However, this selectivity can be influenced by several factors, including the choice of catalyst, ligands, and the steric and electronic nature of substituents on the pyrimidine ring. In some cases, atypical C2 selectivity can be achieved through careful ligand design, opening up new avenues for synthetic diversification.[6][7]
Core Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the dichloropyrimidine, inserting into the carbon-chlorine bond to form a Pd(II) intermediate. This is often the rate-determining step.[8]
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyrimidines
This section details the application of three major palladium-catalyzed cross-coupling reactions for the functionalization of dichloropyrimidines: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organic halide with an organoboron compound, such as a boronic acid or ester.[11][12] It is widely used for the synthesis of biaryl and heteroaryl compounds.[11][13]
Key Considerations for Suzuki-Miyaura Coupling of Dichloropyrimidines:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[2][13][14] Other palladium sources like Pd(OAc)₂ in combination with phosphine ligands are also employed.[15][16]
-
Ligand: The choice of phosphine ligand can significantly impact reaction efficiency and selectivity. Triphenylphosphine (PPh₃) is often sufficient, but more sterically demanding or electron-rich ligands may be required for challenging substrates.
-
Base: A base is required to facilitate the transmetalation step. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base is typically used. The use of alcoholic solvent mixtures can enhance reactivity.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | MW, 120 | 0.25 | 75-95 | [2][14] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 80-90 | [1] |
| PdCl₂(dppf) (3) | - | K₃PO₄ (2) | DME | 80 | 16 | 70-85 | N/A |
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [2][14]
This protocol describes a rapid and efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equiv.)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.005 mmol), and Na₂CO₃ (2 mmol).
-
Add 1,4-dioxane (3 mL) and water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17] It typically employs a palladium catalyst and a copper co-catalyst.[17][18][19]
Key Considerations for Sonogashira Coupling of Dichloropyrimidines:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic system.[19] Copper-free conditions have also been developed.[18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It acts as both a base and a solvent.
-
Solvent: The reaction is often carried out in a solvent like THF, DMF, or the amine base itself.
-
Reaction Conditions: The reaction is generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne.
Table 2: Representative Conditions for Sonogashira Coupling of Dichloropyrimidines
| Substrate | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5), CuI (10) | Et₃N | THF | 60 | 12 | 70-85 | [20] |
| 4,6-Dichloropyrimidine | PdCl₂(PPh₃)₂ (3), CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 65-80 | N/A |
| 2,6-Dichloropyridine | Pd(PPh₃)₄ (4), CuI (8) | Et₃N | Toluene | 90 | 24 | 50-70 | [20] |
Protocol: Sonogashira Coupling of a Dichloropyrimidine
This protocol provides a general procedure for the Sonogashira coupling of a dichloropyrimidine with a terminal alkyne.
Materials:
-
Dichloropyrimidine
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask and inert gas line (N₂ or Ar)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the dichloropyrimidine (1 mmol), palladium catalyst (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (3 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[21] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[3][22]
Key Considerations for Buchwald-Hartwig Amination of Dichloropyrimidines:
-
Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often used in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Inert Atmosphere: The reaction is sensitive to air and moisture and must be performed under an inert atmosphere.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyrimidines
| Substrate | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 16 | 85-95 | [22] |
| 2,4-Dichloropyrimidine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12 | 70-80 | N/A |
| 4,6-Dichloropyrimidine | PdCl₂(dppf) (5) | Cs₂CO₃ (2) | THF | 80 | 24 | 60-75 | N/A |
Protocol: Buchwald-Hartwig Amination of a Dichloropyrimidine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a dichloropyrimidine.
Materials:
-
Dichloropyrimidine
-
Amine (1.2 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous toluene
-
Schlenk tube and inert gas line (N₂ or Ar)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add the dichloropyrimidine (1 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Product Purification and Characterization
The purification of the resulting substituted pyrimidines is typically achieved by standard laboratory techniques.
-
Column Chromatography: This is the most common method for purifying the crude reaction products. The choice of eluent system will depend on the polarity of the product.[23]
-
Recrystallization: For solid products, recrystallization can be an effective purification method to obtain highly pure material.[23]
-
Preparative HPLC: For challenging separations or to obtain highly pure samples for biological testing, preparative HPLC can be employed.[23]
Characterization of the final products should be performed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Troubleshooting and Optimization
While the provided protocols are robust, optimization may be necessary for specific substrates.
-
Low Yield: Consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield.
-
Poor Regioselectivity: The choice of ligand can significantly influence regioselectivity. For challenging cases, a detailed study of different ligand classes may be required.
-
Side Reactions: Incomplete conversion or the formation of byproducts can be addressed by adjusting the stoichiometry of the reagents or modifying the reaction conditions.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyrimidines. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently and selectively introduce a wide range of substituents onto the pyrimidine core. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in drug discovery and materials science, facilitating the development of novel and impactful molecules.
References
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. bioengineer.org [bioengineer.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Versatile Scaffold for Medicinal Chemistry
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine stands as a pivotal building block in modern medicinal chemistry. Its pyrimidine core is a recurring motif in a vast array of biologically active compounds. The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing nature of the pyrimidine ring, renders this molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the sequential and often regioselective introduction of a diverse range of functional groups, making it an invaluable scaffold for the synthesis of novel pharmaceutical agents. The methyl group at the C5 position and the methylthio group at the C2 position further modulate the electronic and steric properties of the ring, influencing the regioselectivity and kinetics of substitution reactions.
This guide provides a comprehensive overview of the principles and practical protocols for performing nucleophilic aromatic substitution on 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine with various nucleophiles, including oxygen-, nitrogen-, and sulfur-based reagents. The methodologies detailed herein are designed to be robust and reproducible, empowering researchers to efficiently generate libraries of substituted pyrimidines for drug discovery and development programs. The synthesis of the parent compound, 4,6-dichloro-2-(methylthio)pyrimidine, can be achieved in high yield from the readily available starting material, thiobarbituric acid.[1]
Mechanistic Insights: The SNAr Pathway
The nucleophilic aromatic substitution on 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This attack disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This elimination step is typically fast and irreversible.
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Regioselectivity: Preferential Substitution at the C4/C6 Positions
In general, nucleophilic attack on dichloropyrimidines is favored at the C4 and C6 positions over the C2 position. This regioselectivity is primarily governed by the greater electron deficiency at the C4/C6 positions, which can be attributed to the cumulative electron-withdrawing effects of the two ring nitrogen atoms. The presence of the methyl group at C5 and the methylthio group at C2 on the target molecule does not typically alter this inherent preference. For 5-substituted-2,4-dichloropyrimidines, substitution is generally selective for the C4 position.[2] Therefore, monosubstitution on 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is expected to occur selectively at either the C4 or C6 position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine with representative oxygen, nitrogen, and sulfur nucleophiles.
Protocol 1: Monosubstitution with an Oxygen Nucleophile (Sodium Ethoxide)
This protocol details the regioselective synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating a typical reaction with an alkoxide nucleophile.[3]
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine (1.0 equiv)
-
Sodium metal (1.1 equiv)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Calcium chloride drying tube
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.
-
Reaction Setup: In a separate round-bottom flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous ethanol.
-
Nucleophilic Substitution: To the stirred solution of the dichloropyrimidine at room temperature (ca. 20 °C), add the freshly prepared sodium ethoxide solution dropwise over 5-10 minutes.
-
Reaction Monitoring: Protect the reaction mixture with a calcium chloride drying tube and stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Work-up: Once the reaction is complete, add dichloromethane (DCM) to the reaction mixture, followed by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as a solid.
Expected Results:
This procedure typically yields the monosubstituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in high yield (around 89%).[3]
| Nucleophile | Reagent | Solvent | Temperature | Time | Product | Yield |
| Ethoxide | Na/EtOH | EtOH | 20 °C | 2 h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | ~89% |
Protocol 2: Monosubstitution with a Nitrogen Nucleophile (Ammonia)
This protocol outlines a general procedure for the synthesis of 4-amino-6-chloro-2-(methylthio)pyrimidine through ammonolysis.[4]
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine (1.0 equiv)
-
Ammonia (in a suitable solvent like THF, Methanol, or Dioxane)
-
Autoclave or a sealed pressure vessel
-
Tetrahydrofuran (THF)
-
Hexane
-
Water
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable autoclave or pressure-rated vessel, dissolve 4,6-dichloro-2-(methylthio)pyrimidine in THF. Add a solution of ammonia in THF.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 50-60 °C. Maintain this temperature for 3-4 hours. The pressure inside the reactor will increase.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Cooling and Depressurization: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess pressure.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Precipitation and Washing: Add hexane to the residue and stir for 30-45 minutes to precipitate the product.
-
Filtration and Washing: Collect the solid product by filtration and wash it sequentially with hexane and then with water.
-
Drying: Dry the solid product under vacuum to obtain 4-amino-6-chloro-2-(methylthio)pyrimidine.
Expected Results:
This method is effective for the selective monosubstitution with ammonia, providing the corresponding 4-amino-6-chloro-2-(methylthio)pyrimidine in good yield.
| Nucleophile | Reagent | Solvent | Temperature | Time | Product |
| Ammonia | NH₃ | THF | 50-60 °C | 3-4 h | 4-amino-6-chloro-2-(methylthio)pyrimidine |
Protocol 3: Monosubstitution with a Sulfur Nucleophile (General Procedure)
Materials:
-
4,6-dichloro-5-methyl-2-(methylthio)pyrimidine (1.0 equiv)
-
Thiol (e.g., thiophenol) (1.0 equiv)
-
Base (e.g., sodium hydride, potassium carbonate, or triethylamine) (1.1 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a stirred solution of the thiol in an anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C or room temperature. Stir for 15-30 minutes to form the thiolate.
-
Nucleophilic Addition: Add a solution of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine in the same anhydrous solvent to the thiolate solution.
-
Reaction Conditions: The reaction temperature can vary from room temperature to elevated temperatures depending on the reactivity of the thiol. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-chloro-5-methyl-6-(organothio)-2-(methylthio)pyrimidine.
Expected Results:
The reaction is expected to yield the monosubstituted product. The choice of base and solvent is crucial and may need to be optimized for different thiols.
| Nucleophile | Reagent | Base | Solvent | Temperature | Product |
| Thiolate | R-SH | NaH, K₂CO₃, or Et₃N | DMF, THF, or ACN | RT to elevated | 4-chloro-5-methyl-6-(organothio)-2-(methylthio)pyrimidine |
Workflow for SNAr on 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Caption: General workflow for monosubstitution reactions.
Conclusion
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and principles outlined in this guide provide a solid foundation for the synthesis of a wide array of monosubstituted pyrimidine derivatives. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can achieve high yields and regioselectivity, enabling the efficient construction of compound libraries for screening in various drug discovery endeavors. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.
References
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Sci-Hub. (n.d.). Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Retrieved from [Link]
-
ResearchGate. (2014). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1515-1519. Retrieved from [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7656–7664. Retrieved from [Link]
-
PubMed. (2011). Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 543-550. Retrieved from [Link]
-
PubMed Central. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
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Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
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MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5183. Retrieved from [Link]
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PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from [Link]
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Application Note: A Guide to the Regioselective Synthesis of Monosubstituted Pyrimidines for Drug Discovery and Development
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2][3] The biological activity of these compounds is critically dependent on the precise placement of substituents around the pyrimidine ring. Achieving regiocontrol during synthesis is, therefore, a paramount challenge for synthetic and medicinal chemists. This comprehensive guide provides an in-depth analysis of field-proven strategies for the regioselective synthesis of monosubstituted pyrimidines. We will explore the underlying electronic principles governing reactivity at different positions (C2, C4/C6, and C5) and detail robust protocols for targeted functionalization. This note is intended for researchers, scientists, and drug development professionals seeking to enhance their synthetic capabilities in constructing diverse pyrimidine libraries with high regiochemical fidelity.
Introduction: The Centrality of the Pyrimidine Motif
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug discovery.[3] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[4] Famous examples include the anti-cancer drug Imatinib and the erectile dysfunction medication Sildenafil (Viagra), both of which feature a substituted pyrimidine core.[5]
The synthetic challenge lies in the differential reactivity of the carbon atoms within the pyrimidine ring. The C2, C4, and C6 positions are electron-deficient due to the influence of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. Conversely, the C5 position is comparatively more electron-rich, behaving more like a traditional aromatic carbon. This electronic dichotomy dictates the synthetic strategy required to achieve substitution at a desired position. This guide provides a systematic approach to navigating these challenges.
Strategic Pathways to Regiocontrolled Pyrimidine Synthesis
Achieving regioselectivity can be broadly categorized into two main approaches:
-
De Novo Synthesis: Building the pyrimidine ring from acyclic precursors with the desired substituent already in place. This is particularly effective for C2 and C4/C6 substitution.
-
Post-Functionalization: Modifying a pre-formed pyrimidine ring. This is the dominant strategy for C5 substitution and for introducing diversity from common halogenated intermediates.
The following sections will detail the primary strategies for targeting each unique position of the pyrimidine core.
Synthesis of 2-Substituted Pyrimidines via Cyclocondensation
The most direct and reliable method for installing a substituent at the C2 position is through a de novo ring-forming condensation reaction. This approach constructs the pyrimidine core by reacting a three-carbon dielectrophile (a 1,3-dicarbonyl compound or its equivalent) with a substituted N-C-N nucleophile, typically a guanidine or amidine derivative.
Causality of Regioselectivity: The regioselectivity is intrinsically controlled by the choice of the N-C-N component. The carbon atom of the guanidine or amidine becomes the C2 carbon of the resulting pyrimidine ring. Therefore, any substituent on this carbon is pre-installed at the C2 position with absolute certainty. A recently developed deconstruction-reconstruction strategy also allows for diversification at the C2 position from an existing pyrimidine by opening the ring and re-closing it with a different amidine.[6]
General Protocol Outline:
-
Select a suitable 1,3-dielectrophile (e.g., malondialdehyde, acetylacetone, ethyl acetoacetate).
-
Select the desired substituted amidine hydrochloride or guanidine hydrochloride.
-
React the two components in the presence of a base (e.g., sodium ethoxide in ethanol) under reflux conditions.
-
Upon completion, neutralize the reaction mixture and isolate the product.
This method is robust and allows for the synthesis of 2-alkyl, 2-aryl, and 2-amino pyrimidines.[6]
Synthesis of 4/6-Substituted Pyrimidines via SNAr
Functionalization at the electron-poor C4 and C6 positions is most commonly achieved via Nucleophilic Aromatic Substitution (SNAr). This strategy relies on the displacement of a good leaving group, typically a halide, from a pre-existing pyrimidine ring. Commercially available 2,4-dichloropyrimidine or 4,6-dichloropyrimidine are exceptionally useful starting materials.
Causality of Regioselectivity: The high degree of regioselectivity in the substitution of dichloropyrimidines stems from the differential reactivity of the two chlorine atoms. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. In 2,4-dichloropyrimidine, the C4 position is significantly more reactive than the C2 position. By carefully controlling reaction stoichiometry (using one equivalent of the nucleophile) and temperature, monosubstitution at the C4 position can be achieved with high selectivity.[7]
Key Experimental Considerations:
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or room temperature) favors monosubstitution.
-
Nucleophile Choice: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or THF are commonly employed to facilitate the reaction.
Synthesis of 5-Substituted Pyrimidines: The Modern Frontier
Substituting the C5 position is historically the most challenging due to its relatively electron-rich nature, which makes it inert to nucleophilic attack. Modern synthetic methods, particularly metal-catalyzed cross-coupling and direct C-H activation, have revolutionized access to C5-functionalized pyrimidines.
Metal-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds.[8] This involves the reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[9][10]
Causality of Regioselectivity: The regioselectivity is dictated by the initial position of the halogen atom on the pyrimidine ring. Starting with a 5-halopyrimidine ensures that the new substituent is installed exclusively at the C5 position. This method offers excellent functional group tolerance and is widely used in drug discovery campaigns.
Direct C-H Bond Functionalization
Direct C-H functionalization is an atom-economical strategy that avoids the pre-installation of a halogen.[11] This approach uses a transition metal catalyst (often palladium or copper) to selectively activate the C5-H bond for coupling with a reaction partner, such as an aryl halide.[11] While powerful, these methods sometimes require directing groups to achieve high regioselectivity, though pyrimidine's inherent electronics often favor C5 functionalization.[12]
Comparative Analysis of Synthetic Strategies
| Position | Primary Strategy | Typical Reagents/Catalysts | Advantages | Limitations |
| C2 | De Novo Cyclocondensation | Substituted guanidines/amidines, 1,3-dicarbonyls, base (e.g., NaOEt) | Absolute regiocontrol, straightforward, scalable. | Requires specific acyclic precursors; substituent diversity depends on available amidines. |
| C4/C6 | Nucleophilic Aromatic Substitution (S | Dihalopyrimidines, various nucleophiles (amines, alcohols, thiols), base. | High yields, broad scope of nucleophiles, uses common starting materials. | Requires control of stoichiometry and temperature to prevent disubstitution. |
| C5 | Suzuki-Miyaura Cross-Coupling | 5-Halopyrimidines, boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base. | Excellent functional group tolerance, vast library of available boronic acids. | Requires pre-functionalized halopyrimidine; potential for metal contamination. |
| C5 | Direct C-H Functionalization | Pyrimidine, coupling partner (e.g., aryl halide), Pd or Cu catalyst. | Atom-economical, avoids halogenation step. | Can have a more limited substrate scope; may require directing groups or specific conditions. |
Detailed Protocol: Regioselective Synthesis of 4-Anilino-2-chloropyrimidine via SNAr
This protocol describes a reliable, self-validating method for the regioselective monosubstitution of 2,4-dichloropyrimidine, a key intermediate in many synthetic campaigns.
Materials & Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of aniline (1.0 eq) in anhydrous THF over 15 minutes. Causality Note: Slow, cold addition is critical to dissipate the exothermic heat of reaction and prevent over-reaction to the disubstituted product.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dichloropyrimidine is consumed.
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure 4-anilino-2-chloropyrimidine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry is confirmed by the characteristic shifts and coupling patterns in the NMR spectrum.
Conclusion
The regioselective synthesis of monosubstituted pyrimidines is an enabling technology in modern drug discovery. A thorough understanding of the electronic nature of the pyrimidine ring allows chemists to select the appropriate synthetic strategy—cyclocondensation for C2, SNAr for C4/C6, and metal-catalyzed reactions for C5—with a high degree of confidence. The protocols and strategies outlined in this guide provide a robust framework for the rational design and synthesis of diverse pyrimidine derivatives, empowering researchers to accelerate the development of next-generation therapeutics.
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ResearchGate. (2026). Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. Retrieved from [Link]
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SAGE Publications Inc. (2026). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Retrieved from [Link]
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DAV University. (2026). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]
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New Journal of Chemistry (RSC Publishing). (2026). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
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ResearchGate. (2026). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]
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PubMed Central. (2026). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
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Chemical Science (RSC Publishing). (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Retrieved from [Link]
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Growing Science. (2022). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (2026). Pyrimidine synthesis. Retrieved from [Link]
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
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RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
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ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]
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PMC. (2026). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]
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ResearchGate. (2026). Monosubstituted pyrimidine derivatives with antibacterial and antifungal activity. Retrieved from [Link]
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ResearchGate. (2026). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from [Link]
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ACS Publications. (2026). Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. Retrieved from [Link]
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PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]
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PMC - NIH. (2026). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
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ACS Publications. (2026). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
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NIH. (2026). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
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The Journal of Organic Chemistry - ACS Publications. (2026). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Retrieved from [Link]
-
ChemRxiv. (2026). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]
-
Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]
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ResearchGate. (2026). Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2026). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Retrieved from [Link]
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Application Notes and Protocols for the Regioselective Mono-amination of Dichloropyrimidines
Abstract
The mono-amination of dichloropyrimidines is a foundational synthetic transformation in medicinal chemistry, providing access to a vast array of biologically active molecules, including potent kinase inhibitors. The inherent challenge and scientific opportunity in this reaction lie in controlling the regioselectivity of the amination—preferentially substituting one chlorine atom over the other at the C2 or C4 position. This guide provides a detailed exploration of the principles governing this selectivity and offers field-proven protocols for achieving high-yielding, regioselective mono-amination. We delve into classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed methods, explaining the causality behind experimental choices in reagents, catalysts, and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to master this critical synthetic tool.
The Principle of Regioselectivity: C4 vs. C2 Reactivity
The pyrimidine ring is electron-deficient, a characteristic that is amplified by the presence of two electronegative chlorine atoms, making it susceptible to nucleophilic attack. In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the incoming nucleophile generally shows a preference for the C4 position over the C2 position.[1][2] This preference is a result of the greater stability of the intermediate Meisenheimer complex formed during C4 attack, where the negative charge is more effectively delocalized by the adjacent ring nitrogen at the 1-position.
However, this inherent C4 selectivity is not absolute and can be modulated or even completely reversed by several key factors.[3][4] A nuanced understanding of these factors is critical for designing a successful and selective mono-amination strategy.
Key Factors Influencing Regioselectivity:
-
Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring has a profound impact.
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (CN), nitro (NO₂), or trifluoromethyl (CF₃) at the C5 position enhance the ring's electrophilicity, further activating it towards nucleophilic attack and reinforcing the innate preference for C4 substitution.[3][5][6]
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (OMe) or methylamino (NHMe) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[3][4][7]
-
-
Nature of the Nucleophile: The structure and properties of the amine nucleophile are crucial. While most primary and secondary amines favor the C4 position, certain nucleophiles exhibit a distinct preference for C2. For instance, tertiary amines have been shown to provide excellent C2 selectivity, proceeding through an in-situ N-dealkylation of an intermediate.[5][6]
-
Reaction Conditions: Solvent, base, and temperature are powerful levers for controlling regioselectivity. For example, specific solvent/base systems can be employed to drive the reaction towards a single C4-substituted product.[3]
-
Catalyst System: In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. While most Pd-catalyzed aminations also favor C4, specialized systems, such as those using bulky N-heterocyclic carbene (NHC) ligands with Pd(II) precatalysts, have been developed to enforce C2-selectivity.[2][8]
Caption: General mechanism for SNAr on 2,4-dichloropyrimidine.
Experimental Protocols for Mono-amination
The choice of protocol depends directly on the desired regioisomer. Below are detailed, step-by-step methodologies for achieving selective C2 or C4 amination.
Caption: A generalized experimental workflow for mono-amination reactions.
Protocol 1: Classical SNAr for Selective C2-Amination with Ammonia
This protocol is adapted from methods for synthesizing 2-amino-4-chloropyrimidine, a valuable building block.[9] The use of ammonia as the nucleophile under these conditions favors substitution at the C2 position.
Materials:
-
2,4-Dichloropyrimidine
-
Ammonia solution (e.g., aqueous or in an organic solvent)
-
Ethanol
-
Dichloromethane (DCM)
-
Petroleum Ether
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyrimidine.
-
Addition of Nucleophile: Add the ammonia solution to the flask. The molar ratio should be optimized, but an excess of ammonia is typically used.
-
Reaction Conditions: Stir the mixture and heat to reflux. The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC). Typical reaction times are 3-5 hours.[9]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Isolation: Filter the solid product. Wash the crude product sequentially with ethanol and water to remove unreacted starting materials and salts.[9]
-
Purification: Dry the product. For higher purity, recrystallize from a suitable solvent system, such as a 1:1 mixture of dichloromethane and petroleum ether.[9] A reported yield for this transformation is 76.4%.[9]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C4-Selectivity
This method provides a highly regioselective route to C4-aminated pyrimidines, particularly with sterically hindered or less nucleophilic amines where SNAr may be sluggish.[10][11]
Materials:
-
Substituted 2,4-Dichloropyrimidine (e.g., 6-aryl-2,4-dichloropyrimidine)
-
Aliphatic or Aromatic Amine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., X-Phos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Causality Behind Choices:
-
Catalyst System: The Pd(OAc)₂/X-Phos system is a robust and versatile catalyst combination for C-N cross-coupling, known for its high activity.
-
Base: LiHMDS is a strong, non-nucleophilic base. Its use is critical for achieving high regioselectivity in this catalytic system.[11] The mode of addition is also crucial; premixing the amine with LiHMDS before adding to the reaction mixture prevents a competing, non-catalyzed SNAr pathway which can lead to lower regioselectivity.[11]
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and the phosphine ligand (e.g., X-Phos).
-
Reagent Preparation: In a separate flask, dissolve the 2,4-dichloropyrimidine substrate in anhydrous THF. In another flask, premix the amine with the LiHMDS solution. This step is critical to form the active nucleophile for the catalytic cycle.[11]
-
Reaction Setup: Add the dichloropyrimidine solution to the catalyst-containing flask. Then, add the pre-mixed amine/LiHMDS solution to the reaction flask.
-
Reaction Conditions: Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Summary of Reaction Parameters
Controlling the outcome of the mono-amination reaction requires careful selection of conditions. The following table summarizes key parameters and their influence on regioselectivity.
| Substrate Type | Nucleophile | Method | Key Reagents/Conditions | Predominant Isomer | Yield | Reference(s) |
| 2,4-Dichloropyrimidine | Ammonia | SNAr | Reflux | C2-Amino | ~76% | [9] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Amines | Pd-Catalyzed | Pd(OAc)₂/X-Phos, LiHMDS, THF, RT | C4-Amino | High | [10][11] |
| 5-EWG-2,4-dichloropyrimidine | Secondary Amines | SNAr | Standard basic conditions | C4-Amino | Good to Excellent | [5][6] |
| 5-EWG-2,4-dichloropyrimidine | Tertiary Amines | SNAr | CH₂Cl₂ or ClCH₂CH₂Cl, RT to 90 °C | C2-Amino | Moderate to Excellent | [5][6] |
| 6-EDG-2,4-dichloropyrimidine | Various Amines | SNAr | Varies | C2-Amino | - | [4][7] |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | SNAr | Low temperature (-78 °C) | C2-Alkoxy | High | [12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently anhydrous conditions- Low reactivity of amine | - Use a fresh batch of catalyst/ligand.- Ensure all glassware is flame-dried and solvents are anhydrous.- Switch to a more forcing condition (higher temperature) or a more active method like Buchwald-Hartwig amination. |
| Poor Regioselectivity | - Competing SNAr pathway in a catalyzed reaction- Reaction temperature too high, allowing the less favored pathway to occur- Incorrect choice of base or solvent | - For Pd-catalyzed reactions, ensure the amine is pre-mixed with the base (e.g., LiHMDS) before addition.[11]- Optimize the reaction temperature, starting at a lower temperature.- Screen different solvent/base combinations to enhance selectivity.[3] |
| Formation of Di-substituted Product | - Stoichiometry of amine is too high- Mono-aminated product is highly reactive | - Use a stoichiometric amount or slight excess (1.0-1.2 equivalents) of the amine.- Add the amine solution slowly to the reaction mixture to maintain a low concentration.- Stop the reaction as soon as the starting material is consumed. |
| Decomposition of Product | - Some aminopyrimidine products are unstable, especially on silica gel or in certain solvents at high temperatures.[6] | - Use the product promptly in the next step.- If chromatography is necessary, use a short column and run it quickly.- Avoid high temperatures during work-up and purification. Avoid reactive solvents like DMF or DMSO if product instability is suspected.[6] |
Conclusion
The mono-amination of dichloropyrimidines is a versatile and powerful reaction that can be precisely controlled to yield either C2 or C4 substituted products. Mastery of this reaction hinges on a fundamental understanding of the electronic and steric factors that govern its regioselectivity. By carefully selecting the substrate, nucleophile, and reaction conditions—whether employing classical SNAr or modern catalytic methods—researchers can efficiently access the desired mono-aminopyrimidine isomers. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the development and optimization of these critical transformations in the pursuit of novel therapeutics.
References
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
- Preparation method of 2-chloro-4-aminopyridine.
-
Kharlamova, A. D., Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Roznyatovskiy, V. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules (Basel, Switzerland), 26(7), 1910. [Link]
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Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
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Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxibiology.com. [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxibiology.com. [Link]
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Sun, C., La-Venia, A., & Dushin, R. G. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(23), 4701–4704. [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare. [Link]
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The Strategic Utility of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine in Modern Drug Discovery
An In-Depth Guide to Application and Synthetic Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine stands as a pivotal building block in the synthesis of complex heterocyclic compounds, particularly in the realm of medicinal chemistry. Its unique structural and electronic properties, characterized by two reactive chlorine atoms at the C4 and C6 positions, a directing methyl group at C5, and a stabilizing methylthio group at C2, render it a highly versatile scaffold for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the reactivity, synthetic applications, and detailed protocols for leveraging this powerful chemical intermediate in drug discovery and development. The pyrimidine core is a prevalent motif in numerous biologically active molecules, including a variety of kinase inhibitors, underscoring the importance of this building block in developing next-generation therapeutics.[1][2]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is essential for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂S | [3] |
| Molecular Weight | 209.09 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 38-42 °C | [3] |
| Boiling Point | 135-136 °C at 14 mmHg | [3] |
| CAS Number | 17149-56-3 |
Safety Information: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is primarily dictated by the high reactivity of the chlorine atoms at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms significantly activates these positions for nucleophilic attack.
The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4/C6 > C2.[5] The presence of the methyl group at the C5 position can influence the regioselectivity of these reactions through steric and electronic effects, although the C4 and C6 positions remain the primary sites for substitution.
Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell growth and proliferation.[1][6] 4,6-Dichloropyrimidines are frequently employed as starting materials for the synthesis of these inhibitors due to the ability to sequentially introduce different substituents at the C4 and C6 positions, allowing for the fine-tuning of inhibitory activity and selectivity.
Workflow for Kinase Inhibitor Synthesis
The general workflow for synthesizing a library of potential kinase inhibitors using 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine involves a series of sequential SNAr reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (Proposed)
Step 1: Cyclization to form 4,6-Dihydroxy-5-methyl-2-(methylthio)pyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
To the resulting sodium ethoxide solution, add 2-methyl-2-thiopseudourea sulfate (1.0 equivalent) and diethyl 2-methylmalonate (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield 4,6-dihydroxy-5-methyl-2-(methylthio)pyrimidine.
Step 2: Chlorination to form 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
-
In a round-bottom flask fitted with a reflux condenser, suspend 4,6-dihydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of a tertiary amine base such as N,N-dimethylaniline (0.1-0.2 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine.
Protocol 2: Monosubstitution with an Amine (General Procedure)
This protocol describes a general method for the selective monosubstitution at the C4 or C6 position with a primary or secondary amine.
-
Dissolve 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile in a round-bottom flask.
-
Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C), monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization to obtain the 4-amino-6-chloro-5-methyl-2-(methylthio)pyrimidine derivative.
Protocol 3: Disubstitution with Two Different Amines (Sequential)
This procedure outlines the synthesis of a disubstituted pyrimidine with two different amino groups, a common strategy in the development of kinase inhibitors.
-
Follow Protocol 2 to synthesize the monosubstituted 4-amino-6-chloro-5-methyl-2-(methylthio)pyrimidine intermediate.
-
Dissolve the purified monosubstituted intermediate (1.0 equivalent) in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF).
-
Add the second amine (1.5-2.0 equivalents) and a suitable base (e.g., DIPEA or K₂CO₃).
-
Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous work-up as described in Protocol 2.
-
Purify the final disubstituted product by column chromatography or recrystallization.
Regioselectivity in Nucleophilic Aromatic Substitution
The regioselectivity of SNAr on dichloropyrimidines can be influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the pyrimidine ring. While the C4 and C6 positions are electronically favored for attack, steric hindrance from the C5-methyl group may play a role in directing the incoming nucleophile. For bulky nucleophiles, substitution at the less hindered C4 or C6 position might be favored.
Cross-Coupling Reactions: Expanding the Synthetic Toolbox
In addition to SNAr, the chlorine atoms of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][9][10][11] This allows for the introduction of aryl or heteroaryl groups, further expanding the chemical diversity of the resulting products.
Protocol 4: Suzuki-Miyaura Cross-Coupling (General Procedure)
-
In a microwave vial or a sealed tube, combine 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its predictable reactivity in nucleophilic aromatic substitution and cross-coupling reactions allows for the systematic construction of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this key intermediate in their pursuit of novel therapeutics.
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PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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PubMed. (2020). On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Kinase Inhibitors from Dichloropyrimidines
Abstract
The pyrimidine ring is a cornerstone scaffold in the design of small molecule kinase inhibitors, with a significant number of FDA-approved drugs built upon this privileged structure.[1][2] This guide provides a detailed overview of the synthesis of kinase inhibitors starting from the versatile and cost-effective precursor, 2,4-dichloropyrimidine. We will explore the underlying chemical principles, core synthetic strategies, and provide detailed, field-proven protocols for the sequential functionalization of the dichloropyrimidine core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic platform for the discovery of novel kinase inhibitors.
Introduction: The Primacy of the Pyrimidine Scaffold
Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins, are critical targets in modern drug discovery, particularly in oncology.[3][4] The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[4] Small molecule kinase inhibitors have revolutionized cancer treatment by competing with ATP at the enzyme's active site, thereby blocking downstream signaling.[4][5]
Within the diverse chemical space of kinase inhibitors, the pyrimidine moiety stands out as a "privileged" scaffold.[1] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the binding of the natural adenine base of ATP.[6] This makes the pyrimidine core an excellent starting point for designing potent and selective inhibitors. Among pyrimidine precursors, 2,4-dichloropyrimidine is an exceptionally valuable and widely used starting material due to its commercial availability, low cost, and, most importantly, the differential reactivity of its two chlorine atoms.[2]
The 2,4-Dichloropyrimidine Scaffold: A Chemist's Gateway to Kinase Inhibitors
The synthetic utility of 2,4-dichloropyrimidine arises from the distinct electronic environments of the chlorine atoms at the C4 and C2 positions. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2] This inherent regioselectivity is the key to a controlled, stepwise synthetic strategy.
Causality of Differential Reactivity: The greater reactivity at C4 is attributed to the superior ability of the adjacent ring nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr). This allows for the selective substitution at C4 under milder conditions, leaving the C2-chloro group intact for a subsequent, more forcing reaction.
This predictable reactivity allows chemists to introduce two different substituents sequentially, building molecular complexity and enabling the exploration of structure-activity relationships (SAR) in a controlled manner.[2]
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In Vitro Screening of Pyrimidine Derivatives: A Guide to Application Notes and Protocols
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities. Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems. This has driven the synthesis and evaluation of a vast library of pyrimidine derivatives, revealing significant potential for anticancer, antimicrobial, antiviral, and anti-inflammatory applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of in vitro screening protocols tailored for the evaluation of pyrimidine derivatives. The focus is on providing not just step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible screening cascade.
Section 1: Foundational Assays for Cytotoxicity and General Activity Screening
A crucial first step in evaluating any new chemical entity is to determine its effect on cell viability. This initial screen helps to identify compounds with cytotoxic potential and to determine appropriate concentration ranges for subsequent, more specific assays.
Assessing Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. It provides a quantitative measure of a compound's effect on cell viability, which is a fundamental parameter for any potential therapeutic agent.
Table 1: Representative IC₅₀ Values of Pyrimidine Derivatives in Anticancer Screening
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 |
| Pyrimidine-hydrazone | LoVo (Colon) | 5 - 10 |
| Thiazolo[4,5-d]pyrimidine | A549 (Lung) | 0.11 - 19.3 |
| Indazol-Pyrimidine | PC3 (Prostate) | 21 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[4]
Quantifying Cellular Biomass: The Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[5][6] The bright pink aminoxanthene dye, SRB, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[5] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Causality Behind Experimental Choices: The SRB assay offers an advantage over the MTT assay in that its endpoint, total protein content, is less susceptible to metabolic fluctuations that can occur independently of cell death. This makes it a robust method for assessing cytotoxicity, particularly for compounds that might interfere with mitochondrial function.[7]
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[8]
-
Washing: Remove the TCA and wash the plates with 1% acetic acid to remove unbound dye. Repeat this washing step at least three times.[8]
-
SRB Staining: Add 45-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.[6][8][9]
-
Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and then add 100-200 µL of a solubilization solution (e.g., 10 mM Tris base) to each well.[8]
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization of the dye and read the absorbance at 540 nm.[8]
Section 2: Elucidating the Mechanism of Action: Targeted Assays
Once initial cytotoxic or growth-inhibitory activity is established, the next logical step is to investigate the underlying mechanism of action. For pyrimidine derivatives, which are known to interact with a variety of cellular targets, a panel of targeted assays is essential.
Enzyme Inhibition Assays: Targeting Kinases
Many pyrimidine derivatives exert their biological effects by inhibiting the activity of specific enzymes, particularly kinases, which play a central role in cellular signaling pathways.[6] Kinase inhibition assays are designed to measure the ability of a compound to block the catalytic activity of a target kinase.
Causality Behind Experimental Choices: Kinases are a major class of drug targets, especially in oncology. Screening pyrimidine derivatives against a panel of kinases can identify specific targets and provide insights into the compound's selectivity and potential off-target effects. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[10]
Experimental Workflow: Generic Kinase Inhibition Assay
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Application Notes and Protocols for the Crystallization of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization in Pyrimidine Drug Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Their biological activity is intimately linked to their three-dimensional structure, which dictates how they interact with their biological targets.[2] X-ray crystallography is the definitive method for elucidating this 3D structure, providing precise and unambiguous atomic coordinates.[3] However, this powerful analytical technique is entirely dependent on the availability of high-quality single crystals.[3]
The process of obtaining these crystals, crystallization, is therefore a critical and often rate-limiting step in the drug discovery and development pipeline for pyrimidine-based active pharmaceutical ingredients (APIs).[4] A well-controlled crystallization process not only provides crystals suitable for structural analysis but also influences crucial physicochemical properties of the final drug product, such as purity, stability, solubility, and bioavailability.[4][5]
This comprehensive guide, designed for researchers and professionals in the pharmaceutical sciences, provides an in-depth exploration of the techniques and underlying principles for the successful crystallization of substituted pyrimidines. It moves beyond simple procedural descriptions to offer a rationale-driven approach, empowering the user to make informed decisions and troubleshoot challenges in this critical aspect of drug development.
The Science of Crystal Formation: Guiding Principles for Substituted Pyrimidines
Crystallization is fundamentally a process of controlled precipitation, where molecules transition from a disordered state in solution to a highly ordered, crystalline solid. This transition is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. The journey from a clear solution to well-defined crystals involves two key stages: nucleation and crystal growth.
-
Nucleation: This is the initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from a supersaturated solution. The rate of nucleation is highly dependent on the level of supersaturation; rapid increases in supersaturation often lead to the formation of many small crystals or even amorphous precipitate.[4]
-
Crystal Growth: Once stable nuclei have formed, they serve as templates for the subsequent ordered deposition of solute molecules from the surrounding solution, leading to an increase in crystal size.
The ultimate goal of a successful crystallization experiment is to control the rates of nucleation and growth to produce a small number of large, well-ordered single crystals. This is achieved by carefully manipulating experimental parameters to induce a state of gentle supersaturation.
The unique chemical nature of substituted pyrimidines plays a significant role in their crystallization behavior. The pyrimidine ring itself, with its nitrogen heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for the formation of a stable crystal lattice.[2] The nature and position of substituents on the pyrimidine ring can dramatically influence its solubility and crystal packing.[6][7] For instance, the introduction of bulky or flexible side chains can disrupt efficient crystal packing, potentially leading to increased solubility but also making crystallization more challenging.[8] Conversely, functional groups capable of forming strong hydrogen bonds can promote the formation of robust and predictable crystalline structures.[9]
Strategic Selection of Crystallization Techniques
There is no single, universally applicable method for crystallizing substituted pyrimidines. The optimal technique depends on the specific physicochemical properties of the compound, including its solubility in various solvents, thermal stability, and quantity of available material. Below is a detailed overview of the most common and effective crystallization techniques, along with insights into their underlying principles.
Decision-Making Workflow for Crystallization Technique Selection
To aid in the selection of an appropriate crystallization strategy, the following decision-making workflow can be employed:
Caption: A decision tree to guide the selection of an appropriate crystallization technique.
Slow Evaporation
Principle: This is often the simplest and most accessible crystallization method. A nearly saturated solution of the substituted pyrimidine is prepared in a suitable volatile solvent. As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation that promotes slow crystal growth.
Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to a rapid increase in supersaturation, which favors nucleation over crystal growth, often resulting in the formation of a powder or an oil. The choice of solvent is also critical; it should be volatile enough to evaporate over a reasonable timeframe but not so volatile that it evaporates too quickly.
Protocol:
-
Solvent Selection: Identify a solvent in which the substituted pyrimidine has moderate solubility at room temperature.
-
Solution Preparation: Prepare a solution of the compound that is just below its saturation point. This can be achieved by adding the solid to the solvent until a small amount of undissolved material remains, then filtering the solution to remove the excess solid.
-
Crystallization Setup: Transfer the filtered solution to a clean vial or test tube. To control the rate of evaporation, the opening of the container can be partially covered with parafilm with a few small holes poked in it, or a loose-fitting cap.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor using a pipette or by decanting the remaining solvent.
Vapor Diffusion
Principle: This technique is particularly useful when only small amounts of the substituted pyrimidine are available. A concentrated solution of the compound is placed in a small, open container (e.g., a vial or a hanging drop), which is then sealed inside a larger container (e.g., a beaker or a well plate) containing a solvent in which the compound is insoluble (the precipitant or anti-solvent). The precipitant is more volatile than the solvent in which the compound is dissolved. Over time, the precipitant vapor diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Causality: The gradual diffusion of the precipitant vapor into the compound solution leads to a slow and controlled increase in supersaturation, which is ideal for the growth of high-quality single crystals. The rate of diffusion can be controlled by adjusting the temperature and the relative volumes of the solutions.
Protocol (Sitting Drop Method):
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the substituted pyrimidine and a miscible "bad" solvent (precipitant) in which the compound is poorly soluble.
-
Reservoir Preparation: In the outer well of a crystallization plate or the bottom of a sealed jar, place a larger volume of the precipitant.
-
Drop Preparation: On a microbridge or the bottom of the inner well, place a small drop (typically 1-10 µL) of the concentrated solution of the substituted pyrimidine.
-
Sealing and Incubation: Seal the container to create a closed system. The precipitant vapor will slowly diffuse into the drop containing the compound.
-
Monitoring and Harvesting: Monitor the drop for crystal growth over time. Once crystals have appeared and grown to a suitable size, they can be harvested.
Slow Cooling Crystallization
Principle: This method is effective for substituted pyrimidines that exhibit a significant increase in solubility with temperature. A saturated solution of the compound is prepared at an elevated temperature, and then the solution is slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to supersaturation and subsequent crystallization.
Causality: The rate of cooling is the critical parameter in this technique. A slow, controlled cooling rate allows the system to remain close to equilibrium, favoring the growth of large, well-ordered crystals. Rapid cooling can lead to excessive nucleation and the formation of small, poorly-formed crystals.[10]
Protocol:
-
Solvent Selection: Choose a solvent in which the substituted pyrimidine has low solubility at room temperature but high solubility at an elevated temperature.
-
Saturated Solution Preparation: Prepare a saturated solution of the compound at a temperature just below the boiling point of the solvent. Ensure all the solid has dissolved.
-
Hot Filtration (Optional but Recommended): If there are any undissolved impurities, perform a hot filtration to obtain a clear, saturated solution.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask) or by using a programmable heating mantle.
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or freezer to further decrease the temperature and maximize the yield of crystals.
-
Crystal Harvesting: Collect the crystals by filtration and wash them with a small amount of cold solvent.
The Impact of Substituents and Solvent Selection
The choice of solvent is arguably the most critical factor in the successful crystallization of substituted pyrimidines. The ideal solvent system should not only provide the appropriate solubility characteristics but also interact with the solute in a way that promotes the formation of a stable crystal lattice.
The nature of the substituents on the pyrimidine ring significantly influences its interaction with different solvents. For example, a pyrimidine with a hydrogen-bond-donating substituent (e.g., an amino or hydroxyl group) may crystallize well from a hydrogen-bond-accepting solvent (e.g., ethanol or acetone). Conversely, a pyrimidine with bulky, non-polar substituents may be more amenable to crystallization from non-polar solvents.
The following table provides a summary of solvent systems that have been successfully used for the crystallization of various substituted pyrimidines, offering a starting point for experimental design.
| Substituted Pyrimidine Type | Successful Solvent(s) for Crystallization | Reference |
| 2-Aminopyrimidine Derivatives | Ethanol | [10] |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Methanol | [11] |
| N-(4-chloro-2-methylphenyl)-2-oxo/thioxo/imine-4-aryl-6-(propan-2-yl)-1,2,3,4–tetra hydro pyrimidine-5-carboxamide | Methanol | [12] |
| 2-Aminopyrimidine-Boric Acid Cocrystals | Water | [9] |
| Thiazolo-pyrimidinone derivatives | Cold Water | [13] |
| 4-nitrobenzal acetophenone derived pyrimidine | Ethanol | [14] |
| Phosphate salt of a pyrimidine compound | Acetone | [15] |
Troubleshooting Common Crystallization Challenges
Even with careful planning and execution, crystallization experiments can sometimes fail to produce the desired results. The following workflow provides a systematic approach to troubleshooting common problems.
Caption: A workflow for troubleshooting common issues in crystallization experiments.
Conclusion
The crystallization of substituted pyrimidines is a multifaceted process that requires a blend of theoretical understanding and empirical optimization. By carefully considering the physicochemical properties of the target molecule and systematically exploring different crystallization techniques and solvent systems, researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful crystallization of this important class of compounds, thereby accelerating the pace of drug discovery and development.
References
-
Al-Sodies, S. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6529. [Link]
-
Al-Omary, F. A. M., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 18(1), 358-370. [Link]
-
Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(9), 1433. [Link]
-
Mehta, H., & Khunt, R. (2013). Synthesis and studies of some substituted pyrimidines. International Journal of Advanced Research, 1(6), 1-4. [Link]
-
Zeman, M., et al. (2021). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Crystals, 11(11), 1354. [Link]
-
Rashid, A. (2015). Crystallization Process of API ( Active Pharmaceutical Ingredients) for Dosage form Design. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
Guedes, G. P., et al. (2023). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. International Journal of Molecular Sciences, 24(3), 2533. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5738. [Link]
-
Claramunt, R. M., et al. (2007). Solvent-free synthesis and structural characterization of azolyl-substituted pyrimidines. New Journal of Chemistry, 31(7), 1273-1281. [Link]
-
Lee, S., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3189. [Link]
-
Kruger, T., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 823. [Link]
-
Al-Ajely, M. S., Sedeek, G. T., & Al-Ajely, H. M. (2015). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. International Journal of Current Research, 7(9), 20455-20460. [Link]
-
Rusinov, V. L., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(8), 1221-1227. [Link]
-
Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(4), 856-864. [Link]
-
Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica Series A, 33, 715-724. [Link]
-
Winn, D., & Doherty, M. F. (2000). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Industrial & Engineering Chemistry Research, 39(8), 2848-2861. [Link]
-
Lee, S., et al. (2023). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 28(22), 7586. [Link]
-
Jones, P. G. (2006). X-Ray Crystallography of Chemical Compounds. Comprehensive Medicinal Chemistry II, 5, 25-46. [Link]
-
Goreshnik, E. A., & Mys’kiv, M. G. (2012). Substituent effects on the structure of ionic pairs. Dalton Transactions, 41(4), 1175-1184. [Link]
- Dai, X., Yue, H., & Liu, Y. (2021). Salts and polymorphs of pyrimidine compound, and pharmaceutical composition and preparation method and application of salts and polymorphs of pyrimidine compound.
-
Garg, U., Azim, Y., & Alam, M. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances, 11(35), 21631-21643. [Link]
-
Paluch, E., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Crystal Growth & Design, 15(9), 4386-4395. [Link]
-
de Lill, D. T., et al. (2011). X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Dalton Transactions, 40(40), 10459-10467. [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
-
Musil, D., et al. (2022). Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. Crystal Growth & Design, 22(5), 3237-3247. [Link]
-
Singh, P., & Kaur, M. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 7(12), e202104433. [Link]
-
The Organic Chemistry Tutor. (2023, January 9). Synthesis of Pyrimidine and Its Derivatives [Video]. YouTube. [Link]
-
Perles, J. (Ed.). (2021). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
-
Sabiu, R., & Abdullahi, M. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438. [Link]
Sources
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- 15. Salts and polymorphs of pyrimidine compound, and pharmaceutical composition and preparation method and application of salts and polymorphs of pyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Strategic Functionalization of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Subtitle: A Modular Platform for Kinase & GPCR Ligand Discovery
Executive Summary
In the landscape of modern drug discovery, the pyrimidine heterocycle remains a privileged scaffold, forming the core of numerous kinase inhibitors (e.g., CDK4/6, Aurora A) and GPCR antagonists. 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine represents a high-value "hub" intermediate that offers a distinct advantage: orthogonal reactivity vectors .
Unlike simple chloropyrimidines, this scaffold possesses three distinct sites for diversification, controlled by electronic masking and activation steps. This guide details the "Tri-Vector Functionalization Strategy" , enabling researchers to sequentially install three different pharmacophores with high regiocontrol.
Key Applications
-
Kinase Inhibitor Libraries: Installation of hinge-binding motifs at C4 and solubilizing groups at C2.
-
Fragment-Based Drug Discovery (FBDD): Use as a core for growing fragments in defined vectors.
-
Bioisostere Exploration: The 5-methyl group provides a specific steric handle, often improving selectivity over 5-H analogs by filling hydrophobic pockets (e.g., the gatekeeper region in kinases).
Chemical Profile & Reactivity Map
The utility of this scaffold relies on the differential electrophilicity of its carbon centers.
| Property | Value | Notes |
| Appearance | White to off-white solid | |
| Melting Point | 48–52 °C | Low MP requires careful handling during solvent removal. |
| Solubility | DCM, THF, EtOAc, DMSO | Poor solubility in water; requires organic co-solvents. |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive (slow hydrolysis of chlorides). |
The Reactivity Hierarchy
The 5-methyl group is weakly electron-donating, which slightly deactivates the ring compared to 5-H or 5-nitro analogs. This necessitates optimized conditions for the first nucleophilic attack.
Figure 1: Reactivity map of the scaffold. The C4/C6 positions are chemically equivalent due to symmetry. The C2-SMe group is inert to amines until oxidized.
Detailed Protocols
Workflow Overview: The "Activate-and-Displace" Strategy
The most robust route to tri-substituted pyrimidines follows this sequence:
-
Regioselective
: Displacement of one chloride at C4. -
Activation: Oxidation of the C2-SMe group to a sulfone (
). -
Diversification: Displacement of the C2-sulfone (and optionally the C6-chloride).
Protocol A: C4-Selective Mono-Amination
Objective: Install the primary pharmacophore (e.g., aniline, benzylamine) while preserving the C6-chloride and C2-SMe groups.
Reagents:
-
Scaffold (1.0 equiv)
-
Amine Nucleophile (0.95–1.0 equiv) — Limiting the nucleophile is crucial to prevent bis-substitution.
-
Base: DIPEA (1.2 equiv) or
(2.0 equiv) -
Solvent: THF or Isopropanol (IPA)
Procedure:
-
Dissolution: Dissolve 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine (1.0 g, 4.78 mmol) in dry THF (15 mL). Cool to 0 °C in an ice bath.
-
Addition: Add DIPEA (0.83 mL, 5.7 mmol).
-
Nucleophile Introduction: Add the amine (4.5 mmol, 0.95 equiv) dropwise as a solution in THF.
-
Expert Insight: Do not add the amine in one portion. Slow addition favors mono-substitution.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The mono-product typically runs lower than the starting material but higher than the bis-product.
-
-
Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over
and concentrate. -
Purification: Silica gel chromatography is usually required to separate the mono-substituted product from trace bis-substituted byproducts.
Protocol B: C2 Activation (S-Oxidation)
Objective: Convert the inert methylthio ether into a highly reactive methylsulfone leaving group.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
m-CPBA (2.2–2.5 equiv) or Oxone® (potassium peroxymonosulfate)
-
Solvent: DCM (for m-CPBA) or MeOH/Water (for Oxone)
Procedure (m-CPBA Method):
-
Dissolution: Dissolve the C4-substituted intermediate in DCM (0.1 M concentration). Cool to 0 °C.
-
Oxidation: Add m-CPBA (77% max, 2.2 equiv) portion-wise.
-
Safety Note: m-CPBA is a shock-sensitive oxidant. Use a plastic spatula.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess peroxide. Wash with saturated .[6] -
Isolation: The product is often pure enough for the next step after extraction and drying.
Protocol C: C2-Sulfone Displacement
Objective: Install the second diversity element (often a solubilizing group like N-methylpiperazine or morpholine).
Reagents:
-
Sulfone Intermediate (1.0 equiv)
-
Secondary Amine (2.0–3.0 equiv)
-
Solvent: DMF, DMSO, or Dioxane
-
Temperature: 60–100 °C
Procedure:
-
Setup: Dissolve the sulfone intermediate in dry Dioxane or DMF.
-
Displacement: Add the secondary amine (3.0 equiv).
-
Note: No external base is usually needed if the amine is used in excess.
-
-
Heating: Heat to 80 °C for 2–6 hours. The sulfone is an excellent leaving group (better than chloride in this context) and is displaced by the amine.
-
Selectivity Check: If the C6-chloride is still present, the C2-sulfone is typically displaced preferentially over the C6-Cl due to the high electrofugality of the sulfonyl group, though mixtures can occur at high temperatures.
-
-
Workup: Pour into water. If the product precipitates, filter it. If not, extract with EtOAc.
Synthesis Workflow Diagram
Figure 2: Step-wise library generation workflow. This route ensures maximum diversity by locking in the C4 substituent before activating the C2 position.
Case Study: Kinase Inhibitor Design
In the development of Aurora Kinase inhibitors, the 4,6-dichloro-2-(methylthio)pyrimidine scaffold is frequently used.
-
Vector 1 (C4): A pyrazole or aniline is introduced to bind to the hinge region of the kinase ATP pocket.
-
Vector 2 (C2): After oxidation to the sulfone, a solubilizing tail (e.g., morpholine) is added. This group often points towards the solvent front, improving pharmacokinetic properties.
-
Role of 5-Methyl: The 5-methyl group (present in CAS 17119-73-2) can provide critical selectivity by clashing with the "Gatekeeper" residue in off-target kinases, a strategy used effectively in the design of selective inhibitors like VX-680 (analogous scaffold).
Safety & Handling
-
Sensitization: Chloropyrimidines are potent skin and respiratory sensitizers. All weighing and reactions must be performed in a fume hood.
-
Peroxide Hazards: When using m-CPBA, ensure the reaction is kept cool and quenched properly to prevent thermal runaway.
-
Waste: Methylthio derivatives can release foul-smelling mercaptans if subjected to strong acid/reduction. Treat waste streams with bleach (hypochlorite) to oxidize sulfur byproducts before disposal.
References
- Source: Google Patents (CN102432547A)
-
Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Source: Journal of the Chemical Society C, 1967 URL:[Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology Source: Journal of Medicinal Chemistry URL:[Link]
-
Regioselective solid-phase synthesis of a 2,6,8,9-tetrasubstituted purine library Source: Tetrahedron Letters (via Sci-Hub/ScienceDirect) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Dichloropyrimidine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective reactions with dichloropyrimidine scaffolds. Dichloropyrimidines are invaluable building blocks in medicinal chemistry, forming the core of numerous therapeutics.[1][2] However, controlling substitution at the C2 versus C4 positions is a frequent and significant challenge, often leading to difficult-to-separate isomeric mixtures and compromising yield.[3][4]
This document provides in-depth, experience-driven guidance to troubleshoot and optimize your reactions. We will move beyond simple protocols to explain the underlying principles governing regioselectivity, empowering you to make informed decisions in your experimental design.
Part 1: Foundational Principles of Reactivity
Understanding the inherent electronic properties of the 2,4-dichloropyrimidine ring is the first step to mastering its reactivity. In the majority of cases, including both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the C4 position is intrinsically more reactive than the C2 position.[4][5]
This preference is primarily governed by two factors:
-
Electronic Effects : The C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position.[6][7] This makes C4 more electrophilic and thus more susceptible to attack by a nucleophile.[7]
-
Intermediate Stability : During an SNAr reaction, the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack is better stabilized when the attack occurs at the C4 position.[8][9]
The general order of reactivity for the chlorine atoms on an unsubstituted pyrimidine ring is C4 > C2 >> C5 .[3][10] This fundamental preference is the baseline from which we must work to control the reaction's outcome.
Caption: Inherent reactivity map of 2,4-dichloropyrimidine.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during dichloropyrimidine reactions in a direct question-and-answer format.
Q1: I'm getting a mixture of C2 and C4 substituted products that are difficult to separate. Why is this happening and what's the first thing I should do?
This is the most frequent problem. While C4 is generally preferred, the selectivity is often moderate, leading to mixtures.[3] For instance, reactions with neutral nitrogen nucleophiles commonly yield C4/C2 isomer ratios of only 1:1 to 4:1.[3][4]
Root Cause Analysis: Your reaction conditions are not sufficiently optimized to overcome the small energy difference between the reaction pathways leading to the C4 and C2 isomers. Factors like the nucleophile's reactivity, solvent, base, and temperature all play a critical role and can tip the balance.[3][6]
Primary Recommendation: Begin with a systematic screening of reaction conditions. Do not assume a literature procedure for a different substrate will translate perfectly. The regioselectivity of these reactions is highly sensitive.[3][11] Create a small experimental matrix to test the effects of different solvents and bases, as these often have the most dramatic impact.[12]
Q2: How can I enhance selectivity for the C4 position?
Achieving high C4 selectivity involves amplifying the ring's inherent electronic preference. Several reliable strategies exist.
Strategy 1: Palladium Catalysis (For Aminations & Cross-Couplings)
-
For Aminations: Palladium catalysis can dramatically favor the C4 isomer. For 6-aryl-2,4-dichloropyrimidines, a Pd-catalyzed amination using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) can achieve C4/C2 ratios greater than 30:1.[3][4] The choice of base is critical; LiHMDS was found to be superior for high C4 regioselectivity.[3]
-
For Suzuki Couplings: The oxidative addition of palladium to the C-Cl bond is favored at the C4 position.[13] Microwave-assisted Suzuki couplings using a catalyst like Pd(PPh₃)₄ can provide excellent yields of C4-substituted pyrimidines rapidly and with very low catalyst loading.[13][14]
Strategy 2: Modifying the Nucleophile
-
Using an anionic nucleophile can significantly boost C4 selectivity. For example, deprotonating an aniline with a strong base like LiHMDS to form the anilide before adding it to the reaction mixture leads to a much faster and more selective reaction at C4.[3][4]
Strategy 3: Ring Substitution
-
If your synthesis allows, starting with a 2,4-dichloropyrimidine that has an electron-withdrawing group (EWG) at the C5 position will enhance the natural preference for C4 substitution.[3][6]
| Strategy | Reaction Type | Key Reagents/Conditions | Expected Outcome | Citation |
| Pd-Catalysis | Amination | Pd catalyst, LiHMDS base, THF solvent | Excellent C4 selectivity (>30:1) | [3][4] |
| Pd-Catalysis | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Microwave | Good to excellent yields of C4 product | [13][14] |
| Anionic Nucleophile | SNAr (Amination) | Pre-treat amine with strong base (e.g., LiHMDS) | High C4 selectivity | [3][4] |
| Substrate Control | SNAr / Cross-Coupling | C5-EWG on pyrimidine ring | Enhanced C4 selectivity | [3][6] |
Q3: The C4 product is undesired. How can I force the reaction to the C2 position?
Directing substitution to the less reactive C2 position requires overriding the inherent electronic preference. This is more challenging but achievable with specific, often counter-intuitive, strategies.
Strategy 1: Exploit Nucleophile-Substrate Interactions
-
Tertiary Amines: For 5-substituted-2,4-dichloropyrimidines, particularly those with a C5-EWG, tertiary amine nucleophiles can exhibit excellent and unexpected C2 selectivity.[15][16] The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation.[15]
-
Directed SNAr: In specific substrates like 2-MeSO₂-4-chloropyrimidine, anionic nucleophiles such as alkoxides and formamide anions react selectively at C2.[11] This is due to a directing effect where the anionic nucleophile forms a hydrogen bond with the acidic proton of the methylsulfonyl group, guiding the attack to the adjacent C2 position.[11]
Strategy 2: Ring Substitution
-
Installing an electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position can reverse the typical selectivity and favor substitution at the C2 position.[3][6][17]
Strategy 3: Catalyst Control (For C-S Coupling)
-
While most cross-couplings favor C4, a specific set of Pd-catalyzed conditions has been developed for the C-S coupling of thiols that delivers the C2-substituted product with high selectivity.[5] This method provides a rare example of catalyst control overcoming the substrate's natural bias.
Sources
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Factors affecting C4/C2 selectivity in dichloropyrimidines
Welcome to the Technical Support Center for dichloropyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing dichloropyrimidine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the factors that govern regioselectivity in your reactions. This resource is built on a foundation of established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selectivity
This section addresses the most common questions regarding the inherent reactivity of 2,4-dichloropyrimidines.
Q1: Why does my reaction on 2,4-dichloropyrimidine preferentially yield the C4-substituted product?
This is the most fundamental question in dichloropyrimidine chemistry. The preference for C4 substitution is electronically driven. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1] This is because the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[1][2] Think of it as the site most "primed" for a reaction. Both Nucleophilic Aromatic Substitution (SNAr) and most palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, typically favor the C4 position on an unsubstituted 2,4-dichloropyrimidine ring.[3][4]
Q2: What are the key factors that I can manipulate to influence C4/C2 selectivity?
While the inherent reactivity favors C4, you are not powerless. The regioselectivity is highly sensitive and can be influenced by several factors, often working in concert.[5] Understanding these levers is key to controlling your reaction's outcome. The primary factors include:
-
Substituents on the Pyrimidine Ring: The electronic nature of other groups on the ring has a profound impact.[1][5]
-
Nature of the Nucleophile: Different nucleophiles can have inherent preferences for one position over the other.[1]
-
Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can be tuned.[1]
-
Catalysis: The choice of catalyst and ligands, particularly in cross-coupling reactions, can completely override the substrate's natural reactivity bias.[1][3]
The interplay of these factors determines the final product ratio, as illustrated in the decision workflow below.
Caption: Decision workflow for controlling C4/C2 selectivity.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter in the lab.
Problem 1: My reaction is unselective, yielding a mixture of C2 and C4 isomers that are difficult to separate.
This is a frequent challenge. An inseparable mixture often arises when the intrinsic reactivity difference between the C2 and C4 positions is small under your chosen conditions.[1]
Causality & Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for both C2 and C4 substitution, leading to poor selectivity.
-
Action: Lower the reaction temperature. This often favors the kinetically preferred product (usually C4). Monitor the reaction closely by TLC or LC-MS to find the optimal temperature where the desired product forms cleanly while minimizing the side product.[1]
-
-
Check Stoichiometry and Reaction Time: Running the reaction for too long or with a large excess of the nucleophile can lead to scrambling or double substitution.
-
Action: Carefully control the stoichiometry of your nucleophile (a slight excess, e.g., 1.1 eq., is common). Stop the reaction as soon as the starting material is consumed to prevent the formation of undesired isomers.[1]
-
-
Solvent and Base Screening: The polarity of the solvent can influence the transition state energies for the two pathways differently.
-
Action: Systematically screen different solvents (e.g., THF, Dioxane, DMF, Acetonitrile) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) to identify conditions that maximize selectivity.
-
Problem 2: I am trying to synthesize the C2-substituted isomer, but I consistently isolate the C4 product or get no reaction.
Achieving C2 selectivity requires overriding the inherent C4 preference. If you are failing, it's because your conditions do not sufficiently favor the C2 pathway.
Causality & Troubleshooting Steps:
-
Substrate Modification (Rational Design): The most reliable way to direct substitution to C2 is by modifying the pyrimidine ring itself.
-
Action: Introduce an electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position. This electronically alters the ring, making the C2 position more susceptible to nucleophilic attack.[1][5][6] Conversely, for certain nucleophiles like tertiary amines, an electron-withdrawing group (EWG) at C5 can paradoxically lead to high C2 selectivity.[1][7][8]
-
-
Leverage a "Directing" Nucleophile: Some nucleophiles have an inherent, albeit often context-dependent, preference for the C2 position.
-
Explore Atypical Conditions: Specific solvent/acid combinations have been reported to facilitate C2 substitution.
-
Action: Investigate conditions such as TFA/IPA, which may promote C2 substitution where other systems fail.[1]
-
-
Leaving Group Manipulation: If direct C2 substitution is failing, consider a two-step approach.
-
Action: First, selectively functionalize the more reactive C4 position with a group that can be easily removed or transformed later. Alternatively, convert the C2-chloro group to a more reactive leaving group if possible, though this is less common. Another strategy involves converting one chloro group to a thioether or sulfone to alter the relative reactivity of the positions.[11][12]
-
Problem 3: My palladium-catalyzed cross-coupling reaction is giving low yield or no conversion.
Low conversion in cross-coupling reactions points to issues with catalyst activity, reaction conditions, or substrate reactivity.
Causality & Troubleshooting Steps:
-
Catalyst Deactivation/Inhibition: The palladium catalyst can be poisoned or may not be active under your conditions.
-
Action: Ensure you are using an appropriate palladium precatalyst and ligand system for the specific transformation (e.g., Suzuki, Buchwald-Hartwig). Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
-
Insufficiently Reactive Substrate: If the pyrimidine ring is substituted with strong electron-donating groups, its electron-deficiency may be too low for efficient oxidative addition to the palladium center.[4]
-
Action: You may need to switch to a more active catalyst system (e.g., using more electron-rich ligands) or increase the reaction temperature.
-
-
Inappropriate Base or Solvent: The base is crucial for the transmetalation step in Suzuki couplings and for regenerating the catalyst in aminations.
-
Action: Screen different bases (e.g., K₃PO₄, CsF, K₂CO₃) and solvent systems. A classic combination for Suzuki couplings is a Pd catalyst with an aqueous base in a solvent like dioxane or DME.
-
Section 3: Protocols & Data
To provide a practical starting point, here are summarized conditions and a sample protocol.
Table 1: General Guidelines for Directing Selectivity
| Desired Product | Substrate Feature | Nucleophile/Reagent Type | Catalyst/Conditions | Expected Outcome |
| C4-Substituted | Unsubstituted or C5-EWG | Most primary/secondary amines, thiols, boronic acids | Standard Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) | High C4 selectivity is the default outcome.[3][4] |
| C2-Substituted | C6-EDG (e.g., -OMe) | Standard amines, alkoxides | SNAr conditions | Reverses selectivity to favor C2.[5][6] |
| C2-Substituted | C5-EWG (e.g., -NO₂) | Tertiary amines (e.g., NEt₃) | SNAr conditions | High C2 selectivity.[1][7][8] |
| C2-Substituted | Unsubstituted | Thiols | Pd(II) with bulky NHC ligands | Atypical C2-selective C-S coupling.[9][10] |
Note: Yields and ratios are highly dependent on specific substrates and should be optimized.
Experimental Protocol: General Procedure for C4-Selective SNAr Amination
This protocol describes a typical reaction favoring the electronically preferred C4 position.
Caption: Standard workflow for a C4-selective SNAr reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq.).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon), add an anhydrous solvent (e.g., THF, 0.1-0.2 M concentration) followed by a suitable base (e.g., DIPEA, 2.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq.) to the stirred solution.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl or water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-2-chloropyrimidine product.
References
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Spartan-UI. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Spartan-UI. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan-UI. [Link]
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- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Page loading... [wap.guidechem.com]
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Technical Support Center: Buchwald-Hartwig Amination of Pyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this important heterocyclic scaffold. The electron-deficient nature of the pyrimidine ring, coupled with its potential to act as a ligand for the palladium catalyst, presents unique challenges not always encountered with simple aryl halides.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build a robust understanding of this powerful transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each entry details the probable causes and provides actionable solutions grounded in mechanistic principles.
Issue 1: My reaction shows low or no conversion to the desired product.
Q: I've set up my Buchwald-Hartwig reaction with a chloropyrimidine, an amine, a palladium source, a ligand, and a base, but I'm only recovering starting material. What's going wrong?
A: Low or no conversion in the amination of pyrimidines often points to issues with catalyst activity or inhibition. Here are the primary causes and how to address them:
-
Probable Cause 1: Catalyst Inhibition by the Pyrimidine Substrate. Pyrimidines, being N-heterocycles, are excellent ligands for palladium. The nitrogen atoms on the pyrimidine ring can coordinate strongly to the Pd(0) center, outcompeting your phosphine ligand and effectively poisoning your catalyst. This prevents the initial oxidative addition step, stalling the catalytic cycle before it even begins.[1]
-
Solution: Employ sterically hindered, electron-rich phosphine ligands. Bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands are designed to create a well-defined, sterically demanding coordination sphere around the palladium atom.[2] This bulkiness kinetically disfavors the binding of the smaller pyrimidine substrate to the catalyst, allowing the phosphine to remain coordinated and the catalytic cycle to proceed.[3]
-
Probable Cause 2: Inappropriate Base Selection. The choice of base is critical. A base that is too weak (e.g., K₂CO₃) may not be strong enough to efficiently deprotonate the amine-Pd(II) complex, a key step in forming the active amido-palladium species.[4] Conversely, an exceedingly strong base like NaOtBu, while often effective, can be incompatible with sensitive functional groups on your substrates.[4][5]
-
Solution: For pyrimidine substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[5] They offer a good balance of basicity and functional group tolerance.[5] If these fail, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can be screened, but careful monitoring for substrate decomposition is necessary.[4][5]
-
Probable Cause 3: Inactive Catalyst Species. If you are not using a pre-formed Pd(0) source or a modern pre-catalyst, the in-situ reduction of the Pd(II) source (like Pd(OAc)₂) to the active Pd(0) species may be inefficient.
-
Solution: Switch to a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). These complexes are designed to readily generate the active LPd(0) species under mild conditions upon addition of a base, leading to more reliable and reproducible results.[5]
Issue 2: The main side product is the hydrodehalogenated pyrimidine.
Q: My mass spectrometry analysis shows a significant peak corresponding to my pyrimidine starting material where the halogen has been replaced by a hydrogen atom. Why is this happening and how can I prevent it?
A: This side reaction, known as hydrodehalogenation, is a common pitfall. It occurs when a hydride source intercepts the catalytic cycle, leading to the reduction of your starting material instead of amination.
-
Probable Cause 1: β-Hydride Elimination. This is a major pathway for hydrodehalogenation.[6] If the amine coupling partner has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination to form a palladium-hydride species and an imine (or enamine). This palladium-hydride can then reductively eliminate with the halide on the pyrimidine-palladium complex to form the hydrodehalogenated arene.[6]
-
Solution 1: Ligand Choice. The choice of ligand can dramatically influence the relative rates of reductive elimination (the desired product-forming step) and β-hydride elimination. Ligands that are bulky and electron-donating promote faster reductive elimination from the palladium center.[6] Bidentate ligands like Xantphos or BINAP can also suppress this side reaction by creating a more rigid coordination sphere that disfavors the geometry required for β-hydride elimination.[6][7]
-
Solution 2: Control Reaction Temperature and Time. Higher temperatures can accelerate side reactions. If hydrodehalogenation is observed, try reducing the reaction temperature.[8] Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product and catalyst to conditions that favor side reactions.
-
Probable Cause 2: Water or other Protic Sources. Trace amounts of water in the reaction solvent or on the surface of a carbonate or phosphate base can act as a hydride source, leading to the formation of palladium-hydride species and subsequent hydrodehalogenation.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened, anhydrous solvents. Dry solid bases like K₃PO₄ or Cs₂CO₃ in a vacuum oven before use. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions related to the amination of pyrimidines.
Q1: How does the position of the halogen (C2, C4/6, or C5) on the pyrimidine ring affect its reactivity?
A: The position of the leaving group is critical. The C2 and C4/C6 positions are significantly more electron-deficient than the C5 position due to the proximity of the ring nitrogens. This makes halogens at the C2 and C4/C6 positions much more activated towards oxidative addition to the Pd(0) catalyst. Consequently, 2- and 4-halopyrimidines are generally much more reactive substrates for Buchwald-Hartwig amination than 5-halopyrimidines. For particularly activated substrates like 2-chloropyrimidine, SNAr can sometimes be a competing pathway, though palladium catalysis is often still required for good yields with a broad range of amines.[9]
Q2: What is a good, general set of starting conditions for a new pyrimidine substrate?
A: For a previously untested halopyrimidine, a robust starting point would be:
-
Palladium Source: XPhos Pd G3 pre-catalyst (1-2 mol%)
-
Ligand: XPhos (1.2-2.4 mol%, note: the pre-catalyst already contains the ligand)
-
Base: Cs₂CO₃ (1.5 - 2.0 equivalents)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
-
Temperature: 100-110 °C
-
Atmosphere: Argon or Nitrogen
This combination uses a modern, reliable pre-catalyst with a bulky ligand well-suited for challenging substrates and a moderately strong base with good functional group tolerance.[5]
Q3: Can I use aryl bromides or iodides instead of chlorides?
A: Yes. The general reactivity trend for the aryl halide in oxidative addition is Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[10] While aryl chlorides are often more commercially attractive, the corresponding bromides and iodides are more reactive and may allow for successful coupling under milder conditions (e.g., lower temperature or catalyst loading) if you are facing reactivity issues with a chloride. However, be aware that aryl iodides can sometimes form inactive palladium-iodide bridged dimers, which can inhibit the reaction, though this is often overcome with modern ligand systems.[4]
Q4: My reaction seems to stall at ~50% conversion. What could be the cause?
A: Stalling is often indicative of catalyst decomposition or deactivation over the course of the reaction. As mentioned, pyrimidines and their aminated products can act as catalyst poisons.[1] Another possibility is that the phosphine ligand is degrading at high temperatures. Consider a lower reaction temperature for a longer period. Alternatively, a second charge of the catalyst and ligand midway through the reaction can sometimes push it to completion. Also, ensure your solvent is not a coordinating solvent like acetonitrile or pyridine, which can bind to palladium and inhibit the reaction.[5]
Visualization of Key Processes
To better understand the reaction dynamics, the following diagrams illustrate the desired catalytic cycle and the major off-cycle side reactions.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: Key side reactions: Catalyst inhibition and hydrodehalogenation.
Data Summary and Protocols
Table 1: Ligand and Base Selection Guide
| Problem Observed | Potential Cause | Recommended Ligand Class | Recommended Base (Start) |
| No/Low Conversion | Catalyst Inhibition | Bulky Biaryl Phosphines (XPhos, RuPhos) | Cs₂CO₃ or K₃PO₄ |
| Hydrodehalogenation | β-Hydride Elimination | Bidentate (Xantphos) or Bulky Biaryl | K₃PO₄ |
| Substrate Decomposition | Base Sensitivity | Any (focus on base) | K₃PO₄ or other weak inorganic base |
| Poor Solubility | Reagent Insolubility | Any (focus on solvent) | N/A (Consider Toluene, Dioxane, or t-Amyl alcohol) |
Experimental Protocol: General Procedure for Amination of a 2-Chloropyrimidine
Note: This procedure must be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃), (1.5 mmol, 1.5 equiv, dried in vacuum oven)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add the 2-chloropyrimidine, the XPhos Pd G3 pre-catalyst, and the cesium carbonate.
-
Seal the vessel, and evacuate and backfill with inert gas three times.
-
Through a septum, add the anhydrous 1,4-dioxane via syringe, followed by the amine.
-
Place the sealed vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-arylpyrimidin-2-amine product.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Al-Zoubi, R. M., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Wéber, M., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
El-Sayed, N. N. E., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Harris, M. C., et al. (2001). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
-
Nguyen, T. T., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Le, C. M., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
-
Nguyen, T. T., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. ResearchGate. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Chen, Y., et al. (2025). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
Stradiotto, M., et al. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. [Link]
-
Organic Letters. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
ResearchGate. (2013). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for Dichloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropyrimidine substrates. Pyrimidine cores are foundational scaffolds in medicinal chemistry and materials science, and their functionalization via cross-coupling is a critical synthetic tool.[1][2] However, dichloropyrimidines present unique challenges, including regioselectivity control and the management of undesired side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for Suzuki coupling on 2,4-dichloropyrimidine, and what is the chemical basis for it?
For most standard Suzuki conditions, the reaction shows a strong preference for substitution at the C4 position over the C2 position.[2][3] The underlying reason for this selectivity is the favored oxidative addition of the palladium catalyst into the C4–Cl bond. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, but their influence is more pronounced at the adjacent C2 and C6 positions, making the C4 position more electron-rich and thus more kinetically favorable for the initial oxidative addition step of the Pd(0) catalyst.[2]
Q2: I want to synthesize a mono-arylated pyrimidine. How can I prevent the formation of the di-substituted product?
Achieving high selectivity for mono-arylation is a common challenge. Here are the primary control strategies:
-
Stoichiometry: Use the boronic acid as the limiting reagent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient to drive the first coupling to completion without promoting the second.
-
Temperature Control: The second coupling at the C2 position is typically more sluggish and requires higher activation energy. Running the reaction at the lowest feasible temperature that allows for the consumption of the starting material will significantly disfavor the di-arylation. For instance, a reaction might proceed well at 55°C for the first coupling, while the second requires temperatures closer to 90°C.[1]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting dichloropyrimidine is consumed. Unnecessarily long reaction times, even at moderate temperatures, can lead to the accumulation of the di-substituted product.[2]
-
Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve selectivity for the mono-coupled product.
Q3: My reaction has stalled with low conversion. What are the most common culprits?
Low or no conversion in a Suzuki reaction is a frequent issue that can often be traced back to a few key factors:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligands are of high quality and handled under an inert atmosphere. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is occurring.
-
Improper Base: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[4][5] If the base is too weak, insoluble, or sterically hindered, this step can be slow or completely inhibited.
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to protodeboronation. Use fresh or properly stored boronic acids. Ensure solvents are anhydrous and reaction mixtures are thoroughly degassed to remove oxygen, which can oxidize the catalyst and promote boronic acid homocoupling.
-
Low Temperature: While high temperatures can cause side reactions, an insufficient temperature will prevent the reaction from overcoming its activation energy. This is particularly true for activating C-Cl bonds, which are less reactive than C-Br or C-I bonds.[6]
Q4: My mass spec analysis shows a significant amount of mono-chloropyrimidine (dechlorination). How can I prevent this side reaction?
Dechlorination, or hydrodehalogenation, is a competing pathway where the chlorine atom is replaced by a hydrogen atom. This is often facilitated by trace amounts of water and the base.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Choice of Base: Avoid strong hydroxide bases (like NaOH or KOH) if you observe significant dechlorination. Milder carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are often superior as they are less prone to promoting hydrolysis of the C-Cl bond.[7]
-
Degassing: Rigorously degas the reaction mixture. Oxidative addition of Pd(0) to water or other protic sources, followed by reductive elimination, can be a source of the unwanted hydrogen.
Troubleshooting Guide & Optimization Strategies
This section provides a deeper dive into specific experimental problems and offers structured solutions.
Problem 1: Low Yield or No Reaction
If your reaction fails to proceed, a systematic approach to optimization is necessary. The flowchart below provides a logical workflow for troubleshooting.
Causality & Recommended Actions:
-
Catalyst/Ligand System: The activation of a C-Cl bond on an electron-deficient heteroaromatic ring is the rate-limiting step. This requires an electron-rich, sterically bulky phosphine ligand to promote the oxidative addition and subsequent reductive elimination steps. Standard Pd(PPh₃)₄ can work but is often suboptimal.
-
Action: Screen a panel of modern catalysts and ligands. Buchwald or Fu-type ligands are designed for these challenging couplings. Start with the conditions recommended in Table 1. The choice of ligand can also influence site-selectivity.[8]
-
-
Base Selection: The base's strength, solubility, and cation all impact the reaction. A weak base may not form the boronate species efficiently, while an overly strong base can promote side reactions.
-
Action: If K₂CO₃ fails, try a stronger, more soluble base like Cs₂CO₃ or a non-nucleophilic organic base. K₃PO₄ is often an excellent choice for heteroaromatic couplings as it has sufficient basicity with low nucleophilicity.[7] Refer to Table 2 for guidance.
-
-
Solvent System: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).
-
Temperature Profile:
-
Action: If no reaction occurs at your initial temperature (e.g., 60-80 °C), incrementally increase it by 10-15 °C. Microwave-assisted synthesis can be highly effective, allowing for rapid heating to higher temperatures (e.g., 100-120 °C) and significantly reducing reaction times from hours to minutes.[2]
-
| Parameter | Recommended Starting Conditions | Rationale |
| Substrate | 2,4-Dichloropyrimidine (1.0 eq) | - |
| Coupling Partner | Arylboronic Acid (1.1 eq) | Slight excess to drive mono-coupling. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common, readily available starting point.[2] |
| Alternate Catalyst | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | Buchwald system, often superior for C-Cl activation. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | K₃PO₄ is often excellent for suppressing side reactions.[7] |
| Solvent | 1,4-Dioxane / H₂O (3:1 or 4:1) | Standard solvent system with good solubilizing power.[2] |
| Temperature | 80-100 °C (Conventional) or 100-120 °C (Microwave) | Adjust based on reactivity and side product formation.[2] |
| Table 1: Recommended Starting Conditions for Mono-Arylation Screening. |
| Base | pKa of Conj. Acid | Common Solvents | Key Characteristics & Insights |
| Na₂CO₃ | 10.3 | Aqueous mixtures | Mild, inexpensive, but sometimes insufficient for C-Cl activation. |
| K₂CO₃ | 10.3 | Aqueous mixtures | Standard choice, slightly more soluble than Na₂CO₃. Good starting point. |
| Cs₂CO₃ | 10.3 | Aqueous/Organic | Highly soluble due to the soft Cs⁺ cation, often enhances reaction rates. Can be hygroscopic. |
| K₃PO₄ | 12.3 | Aqueous mixtures | Stronger, non-nucleophilic base. Excellent for preventing hydrolysis and other side reactions with sensitive substrates.[7] |
| KF | 3.2 | Aqueous mixtures | Used in specific cases; thought to activate boronic esters via fluoroborate species. |
| Table 2: Guide to Common Inorganic Bases for Suzuki Coupling. |
Problem 2: Poor Selectivity (Di-substitution)
If you are struggling with the formation of the 2,4-diarylpyrimidine, consider the following.
Causality & Recommended Actions:
-
High Temperature / Long Reaction Time: As discussed in the FAQs, these are the primary drivers of the second, less favorable coupling.
-
Action: Reduce the reaction temperature and monitor carefully to quench upon consumption of the starting material. A time course study is highly recommended. A temperature of 100 °C might give 80% mono-product in 15 minutes, but higher temperatures or longer times can favor the di-substituted product.[2]
-
-
Ligand Effects: Certain ligands may form a highly active catalytic species that readily couples at the C2 position once the C4 position has reacted.
-
Action: If using a highly active Buchwald-type ligand results in over-reaction, switching back to a less reactive system like Pd(PPh₃)₄ or exploring different ligand classes may improve selectivity. Some studies have shown that diphosphine ligands like dppf can promote C2 coupling, whereas bulky monophosphines favor C4.[9]
-
Diagrams: Reaction & Troubleshooting Workflows
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is key to rational troubleshooting.[4]
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Flowchart
Use this decision tree to guide your optimization experiments when faced with a challenging reaction.
A decision-making flowchart for troubleshooting common issues.
General Experimental Protocol: Mono-Arylation of 2,4-Dichloropyrimidine
Disclaimer: This is a general starting protocol. The optimal conditions may vary depending on the specific boronic acid used. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Schlenk flask or microwave vial, stir bar, condenser
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq), the arylboronic acid (1.1 mmol, 1.1 eq), and K₂CO₃ (2.5 mmol, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 6 mL) followed by degassed water (e.g., 2 mL) via syringe. The mixture should be a suspension.
-
Degassing: Further degas the reaction mixture by bubbling Argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the 2,4-dichloropyrimidine starting material.
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Wash it with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-chloro-4-arylpyrimidine product.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
-
Dander, J. E., & Garg, N. K. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Anonymous. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. Available at: [Link]
-
Anderson, M. O., & Handy, S. T. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link]
-
Vaskova, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Jin, Y., et al. (2002). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. ResearchGate. Available at: [Link]
-
Dander, J. E., & Garg, N. K. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Angewandte Chemie. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]
-
Imran, H. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Anderson, M. O., & Handy, S. T. (2011). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Anonymous. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Vaskova, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Bach, T., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor retention of pyrimidines in reverse-phase HPLC
Ticket #: PYR-001 Subject: Overcoming Poor Retention of Pyrimidines in Reverse-Phase HPLC Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Void Volume" Problem
Welcome to the Separation Science Help Desk. If you are reading this, you are likely facing a common chromatographic nightmare: your pyrimidine analytes (Uracil, Cytosine, Thymine) are eluting at the solvent front (
Standard C18 columns rely on hydrophobic interactions.[1] Pyrimidines, however, are small, highly polar, and hydrophilic. Uracil, for instance, is often used as a
This guide provides a modular troubleshooting approach, moving from simple mobile phase adjustments to advanced stationary phase selection.
Module 1: Diagnostic & Mechanism
Question: Why do my pyrimidines elute with the dead volume on a C18 column?
Technical Insight:
Retention in Reverse-Phase HPLC (RP-HPLC) is governed by the partition coefficient (
Analyte Properties Table:
| Analyte | pKa (Approx) | Log P | Charge State at pH 7 | Retention Challenge |
| Uracil | 9.5 (acidic) | -1.07 | Neutral | Extreme (often |
| Cytosine | 4.6 (basic) | -1.73 | Neutral | High (cationic at pH < 4) |
| Thymine | 9.9 (acidic) | -0.62 | Neutral | Moderate |
Visualizing the Retention Failure:
Figure 1: Mechanism of retention failure on C18 and available solution pathways.
Module 2: The Mobile Phase Fix (Ion-Pairing)
Question: Can I fix this without buying a new column?
Answer: Potentially, but it depends on the ionization state. If you are analyzing Nucleotides (phosphorylated pyrimidines), they are charged.[2] You can use Ion-Pairing (IP) reagents (e.g., Triethylamine, Tetrabutylammonium) to form a neutral complex that retains on C18.
However, for Nucleobases (Uracil, Cytosine), they are often neutral at pH 7.
-
Cytosine Strategy: Cytosine has a pKa of ~4.6. By lowering the pH to 2.5, Cytosine becomes positively charged. You can then use an anionic ion-pairing reagent (e.g., Octane Sulfonic Acid) to retain it on C18.
-
Uracil/Thymine Strategy: These remain neutral until high pH (~9.5). IP is ineffective for them unless you move to high pH (requires hybrid columns) and use cationic pairing, which is rare. For neutral bases, hardware changes (Module 3) are superior.
SOP: Preparation of Ion-Pairing Mobile Phase (for Cytosine/Nucleotides)
-
Reagent Selection: Use HPLC-grade Sodium Octane Sulfonate (for cationic bases) or Tetrabutylammonium Hydrogen Sulfate (for anionic nucleotides).
-
Concentration: Start with 5 mM. Higher concentrations (up to 20 mM) increase retention but require longer equilibration.
-
pH Control: Buffer the aqueous phase before adding the organic modifier.
-
Target: pH 2.5 (Phosphate buffer) to ensure Cytosine protonation.
-
-
Equilibration (Critical): IP reagents modify the column surface. You must pump 20–30 column volumes before the first injection to establish a stable dynamic equilibrium.
-
Shutdown: Never leave IP reagents in the column. Wash with 50:50 Water:Methanol (no buffer) for 60 minutes.
Module 3: The Hardware Fix (Stationary Phase Selection)
Question: My C18 isn't working, and I want a robust method without ion-pairing agents. What column should I choose?
Answer: You need a stationary phase that offers "Alternative Selectivity."
Option A: Porous Graphitic Carbon (PGC)
This is the "Gold Standard" for polar pyrimidines. PGC retains molecules based on planarity and electron lone-pair interactions, not just hydrophobicity.
-
Mechanism: Pyrimidine rings align flat against the graphite surface (charge-induced dipole interaction).
-
Benefit: Retains Uracil and Cytosine strongly in 100% aqueous conditions. Isomer separation (e.g., distinguishing methylated variants) is superior.
Option B: Polar-Embedded C18
These columns have a polar group (amide, carbamate) embedded in the alkyl chain.
-
Mechanism: The polar group shields the silica surface and attracts water, preventing the "phase collapse" (dewetting) that occurs with standard C18 in 100% water.
-
Benefit: Allows use of 100% aqueous mobile phase to maximize retention of polar bases.[3]
Option C: HILIC (Hydrophilic Interaction Liquid Chromatography)
The "Reversed Reversed-Phase."[4]
-
Mechanism: Uses a polar stationary phase (Silica, Amide, Zwitterionic) and a high-organic mobile phase (e.g., 90% Acetonitrile). Water forms a stagnant layer on the surface; analytes partition into this water layer.
-
Benefit: Elution order is reversed (most polar elutes last). Massive gain in sensitivity for MS detection due to high organic content (better desolvation).
Decision Matrix: Choosing the Right Column
Figure 2: Decision tree for selecting the optimal stationary phase based on analyte properties.
Module 4: Troubleshooting FAQ
Q1: I switched to a Polar-Embedded C18, but retention is still drifting. Why?
-
Cause: "Phase Dewetting" can still happen if the column was stored in pure organic solvent and jumped immediately to 100% water.
-
Fix: "Wet" the phase. Flush with 100% Acetonitrile, then gradient to 100% Water over 20 minutes. Ensure temperature is constant (temperature fluctuations affect water viscosity and retention of polar compounds significantly).
Q2: My Cytosine peak tails badly on PGC columns.
-
Cause: PGC has strong retention sites. Overloading or secondary interactions can cause tailing.
-
Fix:
-
Add 0.1% Formic Acid or TFA to the mobile phase to suppress ionization effects.
-
Increase column temperature to 40–50°C (improves mass transfer kinetics on carbon surfaces).
-
Q3: HILIC retention times are not reproducible.
-
Cause: HILIC requires a stable "water layer" on the surface. It is extremely sensitive to the equilibration time and the water content in the "organic" mobile phase (Acetonitrile is hygroscopic).
-
Fix:
-
Equilibrate for at least 20–30 column volumes (longer than RP).
-
Use a "pre-mixed" organic phase (e.g., 90:10 ACN:Buffer) rather than letting the pump mix 90% A and 10% B, to ensure consistent water content.
-
References
-
West, C., et al. (2010). Porous Graphitic Carbon: A Versatile Stationary Phase for Liquid Chromatography. Journal of Chromatography A. Link
-
McCalley, D. V. (2017). Understanding and Managing the Analysis of Basic Compounds in RPLC and HILIC. LCGC North America. Link
-
Thermo Fisher Scientific. (2023). Hypercarb Porous Graphitic Carbon LC Columns Guide. Link
-
Waters Corporation. (2022). HILIC Method Development Strategies for Polar Compounds. Link
-
Gritti, F., & Guiochon, G. (2012). Retention Mechanisms of Polar Analytes in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Link
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
How to separate C2 and C4 isomers of substituted pyrimidines
Technical Support Center: Pyrimidine Regioisomer Separation Case ID: PYR-ISO-001
Introduction: The "Regioisomer Trap"
User Query: "I performed an
Executive Summary: The separation of C2 and C4 isomers of substituted pyrimidines is a classic challenge in medicinal chemistry. In 2,4-dihalopyrimidines, the C4 position is generally more electrophilic due to the stabilization of the Meisenheimer intermediate by the para-nitrogen (N1). However, steric hindrance, solvent effects, and specific nucleophiles can erode this selectivity, leading to difficult-to-separate mixtures.
This guide provides a validated workflow for Identification (NMR/LCMS) , Separation (Chromatography/Crystallization) , and Prevention (Synthetic Control) .
Module 1: Identification (The "Isomer ID" Protocol)
Before attempting separation, you must definitively assign the major and minor isomers. Do not rely solely on elution order, as it varies by column chemistry.
Step 1: 1H NMR Diagnostics
The most reliable method for distinguishing C2 and C4 isomers is Proton NMR, specifically analyzing the chemical shifts of the remaining ring protons or the substituents themselves.
-
The "Shielding" Rule:
-
C2 Position: Flanked by two nitrogen atoms. Substituents or protons here are generally more deshielded (downfield) than at C4.
-
C4 Position: Flanked by one nitrogen and one carbon.
-
-
Diagnostic Signals (for 2,4-disubstituted systems):
-
If the pyrimidine has a proton at C5 : This proton appears as a doublet (or singlet if C6 is substituted).
-
NOE (Nuclear Overhauser Effect): Irradiate the incoming nucleophile's protons.
-
C4-Isomer: You will see NOE enhancement of the C5-H .
-
C2-Isomer: You will generally NOT see strong NOE enhancement of C5-H (too distant), unless the conformation allows.
-
-
Step 2: 13C NMR & HMBC
If 1H NMR is ambiguous (e.g., fully substituted ring), use HMBC (Heteronuclear Multiple Bond Correlation).
-
C2 Carbon: Typically appears at 155–170 ppm (between two Ns).
-
C4 Carbon: Typically appears at 150–165 ppm .
-
Coupling: Look for long-range coupling from the nucleophile's protons to the pyrimidine ring carbons.
Visual Workflow: Isomer Identification
Caption: Logic flow for definitively assigning regioisomers using NMR spectroscopy.
Module 2: Separation Strategies (The Troubleshooting Guide)
If you have a mixture, standard flash chromatography often fails because the isomers have nearly identical polarity (
Protocol A: pH-Modified Reverse Phase HPLC (The "Gold Standard")
Pyrimidine isomers often have different pKa values. The C2-amino isomer is typically more basic than the C4-amino isomer. Exploiting this ionization difference is key.
-
Column: C18 (Standard) or Phenyl-Hexyl (for
selectivity). -
Mobile Phase Modifiers:
-
High pH (Ammonium Bicarbonate, pH 10): Suppresses protonation. often maximizes resolution for basic heterocycles.
-
Low pH (TFA/Formic Acid, pH 3): Fully protonates the ring nitrogens.
-
-
Troubleshooting:
-
Issue: Peaks co-elute at pH 3.
-
Fix: Switch to pH 10 . The slight difference in basicity between N1 and N3 in the isomers often causes a retention shift in the neutral state.
-
Protocol B: Hydrogen-Bonding Chromatography (SHARC)
For difficult separations, "Specific Hydrogen-bond Adsorption Resolution Chromatography" (SHARC) is highly effective for pyrimidines.
-
Mechanism: Separates based on the accessibility of H-bond donors/acceptors. C2 and C4 isomers present different H-bond faces to the stationary phase.
-
Conditions: Acetonitrile (weak solvent) / Methanol (strong solvent). Zero water is often used in this mode.
Protocol C: Crystallization (Scalability)
For >5g scales, chromatography is expensive.
-
Solvent System: DMF/DCM or DMSO/Water.
-
Technique: "Crash" crystallization.
-
Dissolve mixture in minimum hot DMF or DMSO.
-
Slowly add a non-solvent (Water or DCM) until turbidity appears.
-
Cool slowly. The symmetric isomer (often C2, depending on substitution) frequently crystallizes first due to better packing.
-
Comparison of Separation Methods
| Method | Selectivity Mechanism | Best For | Throughput |
| Reverse Phase (C18) | Hydrophobicity & pKa | Analytical / Small Scale (<100mg) | High |
| Normal Phase (Silica) | Polarity | Rare success (often co-elute) | Low |
| SFC (Chiral/Achiral) | Dipole Moment & Shape | Best for Isomers (100mg - 100g) | Very High |
| SHARC | Hydrogen Bonding | Difficult amine isomers | Medium |
| Crystallization | Lattice Packing | Large Scale (>10g) | N/A |
Module 3: Prevention (Root Cause Analysis)
The best way to separate isomers is to not make the mixture.
Temperature Control (Kinetic vs. Thermodynamic)
-
Kinetic Control (Favors C4): Perform
at low temperature (0°C to -78°C). The C4 position is electronically activated (para to N1) and reacts fastest. -
Thermodynamic Control: Higher temperatures may lead to equilibration or promote attack at C2 if the C4 position is sterically crowded.
Catalyst Selection (Forcing C2)
If you want the C2 isomer, standard
-
Solution: Use Palladium-NHC catalysis .[1] Bulky N-heterocyclic carbene (NHC) ligands on Palladium can invert selectivity to favor C2 coupling with thiols and amines, overriding the intrinsic electronic bias.
Leaving Group Engineering
-
Chlorine: Standard reactivity (Favors C4).[2]
-
Sulfone (
): If you oxidize a 2-thiomethyl-4-chloropyrimidine to the sulfone, the sulfone becomes a "super-leaving group."-
Note: Reaction of 2-methanesulfonyl-4-chloropyrimidine with alkoxides often favors C2 substitution anomalously due to coordination of the alkoxide to the sulfone oxygen (guided attack).
-
Visual: Reaction Pathway Control
Caption: Synthetic pathways to control regioselectivity (C4 vs C2) before purification is needed.
References
-
Vertex Pharmaceuticals / NIH. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from 3
-
BenchChem Technical Support. (2025). Regioselective Reactions of 2,4-Dichloropyrimidines: Troubleshooting & Optimization. Retrieved from 2
-
WuXi AppTec. (2023). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.[4] Retrieved from 4
-
SIELC Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode (SHARC). Retrieved from 5
-
MDPI. (2025). Preparation and Chiral HPLC Separation of Enantiomeric Forms of Natural Prostaglandins (Methodology applicable to polar isomers). Retrieved from 6
Sources
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Preventing Byproduct Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and yield in their synthesis of pyrimidine derivatives, particularly via the Biginelli reaction and related multicomponent strategies.
This resource provides in-depth, cause-and-effect troubleshooting advice, moving beyond simple procedural steps to explain the mechanistic origins of common byproducts. Our goal is to empower you with the scientific understanding needed to diagnose issues, optimize your reaction conditions, and achieve high-purity target compounds.
Part 1: Frequently Asked Questions (General Issues)
This section addresses broad, overarching questions that are applicable to various pyrimidine synthesis methodologies.
Q1: My Biginelli reaction has a low yield, with significant amounts of unreacted starting materials observed by TLC. What are the primary causes and how can I fix this?
A1: Low conversion is a common issue stemming from suboptimal activation of the reactants. The core of the issue often lies with the catalyst, reaction conditions, or reactant integrity.
-
Causality: The Biginelli reaction, a three-component condensation of an aldehyde, a β-keto ester, and urea, requires an acid catalyst to proceed efficiently.[1][2] The catalyst's primary role is to activate the aldehyde towards nucleophilic attack by urea and to facilitate the subsequent dehydration steps to form the key N-acyliminium ion intermediate.[3][4][5] If the catalyst is inactive or the energy barrier is too high, the reaction will stall.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your acid catalyst is active. Brønsted acids (e.g., HCl, H₂SO₄) should be of the correct concentration.[6] Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) can lose activity due to hydration; consider using fresh or properly stored catalyst.[7][8] In the absence of a catalyst, it is difficult to form products with a good yield.[9]
-
Reaction Temperature & Time: Monitor the reaction by Thin Layer Chromatography (TLC).[6] If conversion is slow, a moderate increase in temperature may be necessary.[10] However, be aware that excessive heat can promote side reactions.[11] Conversely, insufficient time will result in incomplete conversion.[10]
-
Solvent Choice: Reactant solubility is critical. While ethanol is a common solvent, yields can sometimes be improved by switching to other polar solvents like acetonitrile or even by running the reaction under solvent-free conditions, which can accelerate the reaction.[2][11]
-
Purity of Reactants: Impurities in your starting materials, particularly the aldehyde, can inhibit the catalyst or introduce competing side reactions.[6] It is recommended to use purified reagents; for example, benzaldehyde should be distilled to remove benzoic acid.[12]
-
Q2: My crude product is a fluorescent yellow oil/solid, and not the expected white/pale yellow dihydropyrimidinone (DHPM). What is this byproduct?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[6][11]
-
Causality: This side reaction becomes significant when two equivalents of the β-ketoester react with one equivalent of the aldehyde and an ammonia source.[13][14] The ammonia is typically generated from the decomposition of urea at elevated temperatures, creating a competitive Hantzsch pyridine synthesis pathway that runs parallel to the desired Biginelli reaction.[6][11]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the temperature can significantly suppress the formation of the DHP byproduct.[6][11]
-
Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may show higher selectivity for the Biginelli pathway over traditional Brønsted acids.[6]
-
Order of Addition: In some cases, adding the urea component last to the pre-heated mixture of the aldehyde, ketoester, and catalyst can minimize its premature decomposition into ammonia.[6]
-
Part 2: Deep Dive Troubleshooting - The Biginelli Reaction
The Biginelli reaction is the cornerstone of dihydropyrimidinone (DHPM) synthesis, but it is susceptible to several competing pathways.
Q3: My purification is difficult due to a byproduct with a similar polarity to my desired DHPM. I suspect it's an open-chain ureide or an N-acylurea. How do I confirm and prevent this?
A3: The formation of stable, open-chain intermediates or related byproducts occurs when the final cyclization/dehydration step is inefficient.
-
Causality: The accepted mechanism involves the formation of an open-chain ureide after the ketoester attacks the N-acyliminium ion.[3] This intermediate must then undergo an intramolecular cyclization and dehydration to form the stable DHPM ring. If this final step is slow or reversible, the ureide can persist. A competing pathway involves the reaction of the β-ketoester with urea, which can form N-acylurea byproducts.[6]
-
Troubleshooting Steps:
-
Use a Dehydrating Agent/Mediator: Incorporating a reagent that facilitates the cyclocondensation/dehydration step can dramatically improve yields. Polyphosphate ester (PPE) has been shown to be a highly effective mediator, increasing yields by stabilizing the key iminium intermediate and promoting the final ring closure.[15]
-
Stronger Acid Catalysis: Ensure the acid catalyst is potent enough to facilitate the final dehydration. If using a mild Lewis acid, switching to a stronger Brønsted acid or a more active Lewis acid might be necessary.[16]
-
Analytical Confirmation: Use LC-MS to confirm the mass of the byproduct. The open-chain ureide will have a mass corresponding to the sum of the three components plus a molecule of water compared to the final product.
-
Visualizing the Competing Pathways
Understanding the mechanistic branch point is key to suppression. The desired Biginelli pathway relies on the efficient formation and consumption of the N-acyliminium ion, while the Hantzsch byproduct pathway hijacks the aldehyde and ketoester components.
Caption: Biginelli vs. Hantzsch reaction pathways.
Quantitative Impact of Reaction Conditions
The choice of catalyst and solvent can dramatically affect byproduct formation. Below is a summary of representative data illustrating these effects.
| Catalyst | Solvent | Temperature (°C) | Typical Yield of DHPM* | Primary Byproducts Noted | Reference Insight |
| HCl (Brønsted) | Ethanol | Reflux (78°C) | 20-60% | Hantzsch DHP, Open-chain ureides | Classical conditions, often suffers from low yields and side reactions. |
| Yb(OTf)₃ (Lewis) | None (Solvent-free) | 100°C | >90% | Minimal | Lewis acids and solvent-free conditions often improve yields and reduce reaction times.[2] |
| FeCl₃ (Lewis) | Acetonitrile | Reflux (82°C) | 85-95% | Low | An effective and inexpensive Lewis acid catalyst.[7] |
| PPE | THF | Reflux (66°C) | >80% | Minimal | Acts as a mediator to promote cyclization and dehydration, suppressing intermediates. |
*Yields are representative for the reaction of benzaldehyde, ethyl acetoacetate, and urea. Actual yields will vary based on specific substrates.
Part 3: Experimental Protocols
Here we provide validated, step-by-step protocols for a standard Biginelli synthesis and a troubleshooting workflow for when things go wrong.
Protocol 1: Optimized Biginelli Synthesis Using a Lewis Acid Catalyst
This protocol utilizes a common Lewis acid under solvent-free conditions to maximize yield and minimize byproducts.
-
Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol, 1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 12 mmol, 1.2 eq), and urea (15 mmol, 1.5 eq).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.5 mmol, 5 mol%) to the flask.
-
Reaction Setup: Attach a reflux condenser and place the flask in a pre-heated oil bath at 100°C.
-
Reaction Execution: Stir the mixture vigorously. Under solvent-free conditions, the mixture will become a molten slurry. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup and Isolation: Remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of cold water and stir for 15 minutes. The solid product will often precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove unreacted starting materials.[17] If necessary, the product can be further purified by recrystallization from hot ethanol.[17]
Troubleshooting Workflow Diagram
When an experiment yields an unexpected result, a logical workflow can help diagnose the root cause.
Caption: A logical workflow for troubleshooting pyrimidine synthesis.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem. [URL: https://www.benchchem.com/troubleshooting/unexpected-side-reactions-in-pyrimidine-synthesis]
- Biginelli Reaction. J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/reaction/Biginelli-Reaction-122]
- The Biginelli Reaction. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed078p1137]
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36897148/]
- Troubleshooting low conversion rates in pyrimidine synthesis. BenchChem. [URL: https://www.benchchem.
- Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem. [URL: https://www.benchchem.com/troubleshooting/low-yield-in-biginelli-reaction-for-pyrimidines]
- Biginelli Reaction. YouTube (Professor Dave Explains). [URL: https://www.youtube.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem. [URL: https://www.benchchem.com/tech-support-center/troubleshooting-unexpected-side-reactions-in-pyrimidine-synthesis]
- The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Biginelli-dihydropyrimidone-synthesis-using-as-Kappe-Faber/a69121f00b4662df934f8a919050f24259b52a4f]
- Biginelli Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
- Biginelli reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00361/full]
- THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [URL: https://chemistry.illinois.edu/sites/default/files/inline-files/2008-11-24-Woerly.pdf]
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230713/]
- Hantzsch pyridine synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
- Stereoselectivity of the Biginelli Reaction Catalyzed by Chiral Primary Amine: A Computational Study. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/25856/103/2]
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/ar000071p]
- Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Three-generally-accepted-mechanisms-for-the-Biginelli-reaction_fig1_319329061]
- The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. QSAR & Combinatorial Science. [URL: https://moodle.units.it/pluginfile.
- Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra08620h]
- The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. ResearchGate. [URL: https://www.researchgate.net/publication/382942417_The_Combined_Role_of_Catalysis_and_Solvent_Effects_on_the_Biginelli_Reaction_Improving_Efficiency_and_Sustainability]
- BIGINELLI REACTION REVIEW. ResearchGate. [URL: https://www.researchgate.net/publication/281081515_BIGINELLI_REACTION_REVIEW]
- Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_155823.html]
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/hantzsch-dihydropyridine-synthesis.htm]
- Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog. [URL: https://www.creative-proteomics.
- Avoiding side product formation in pyrimidine synthesis. BenchChem. [URL: https://www.benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/787]
- GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. [URL: https://cjm.asm.md/index.php/cjm/article/view/1000]
- Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube (jOeCHEM). [URL: https://www.youtube.
- Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/02/2004-08-25-Adam-HEH.pdf]
- Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [URL: https://typeset.io/papers/recent-advances-in-hantzsch-1-4-dihydropyridines-296n032f]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in nucleophilic substitution of dichloropyrimidines
Status: Online
Ticket Queue: Active
Agent: Senior Application Scientist
Subject: Troubleshooting Low Yield & Selectivity in
Welcome to the Support Center
You are likely here because your reaction with 2,4-dichloropyrimidine didn't go as planned. Whether you are seeing the wrong regioisomer, hydrolysis byproducts, or your product simply vanished during extraction, this guide treats your experiment as a "support ticket" that needs resolution.
We do not provide generic advice. Below are specific, chemically grounded solutions for the unique reactivity profile of the pyrimidine core.
Ticket #001: "I'm getting a mixture of isomers (or the wrong one)."
Issue: You intended to substitute at the C4 position, but NMR shows a mixture of C2/C4 products or predominantly C2.
Root Cause Analysis: In 2,4-dichloropyrimidine, the C4 position is kinetically favored for nucleophilic attack.[1] The nitrogen atoms at positions 1 and 3 withdraw electron density, but the intermediate Meisenheimer complex formed at C4 is more stabilized by resonance (para-like delocalization) than the complex formed at C2 (ortho-like).
However, this selectivity can be eroded or inverted by:
-
Sterics: Bulky nucleophiles may be forced to the less hindered C2 position.
-
Solvent/Catalyst Effects: Coordination of the nucleophile to the ring nitrogens (e.g., via Lewis acids or H-bonding) can direct attack to C2.
-
Thermodynamics: High temperatures can lead to equilibration, sometimes favoring the thermodynamic product over the kinetic C4 product.
Resolution Protocol:
| Variable | Recommendation for C4 Selectivity | Recommendation for C2 Selectivity |
| Temperature | Keep it Low (< 0°C to RT). C4 is the kinetic product. | Heat may be required (or specific catalysis) to overcome the kinetic preference for C4. |
| Stoichiometry | Strict 1.0 equivalent. Excess nucleophile leads to bis-substitution (2,4-diamino products). | N/A (C2 is rarely the major product without specific directing groups or catalysts). |
| Base | Non-nucleophilic (DIPEA, Et3N). Avoid hydroxide or alkoxides unless they are the nucleophile. | Specific Lewis Acids (e.g., ZnCl2) or Pd-catalysis with bulky ligands (e.g., NHC) [1]. |
| Solvent | Aprotic (THF, DCM, DMF). Protic solvents can assist leaving group departure but may promote solvolysis. | Protic solvents can sometimes shift selectivity via H-bonding interactions [2]. |
Visual Workflow: Regioselectivity Logic
Figure 1: Decision tree for maximizing regioselectivity in dichloropyrimidine substitutions.
Ticket #002: "I see a 'Mystery Peak' (M-18 or M+16)."
Issue: LC-MS shows a byproduct with a mass corresponding to the hydrolysis of the chloride (OH-pyrimidine).
Root Cause Analysis: Dichloropyrimidines are highly electrophilic. Trace water in your solvent or hygroscopic bases (like old KOH or NaH) competes effectively with your nucleophile, especially if your nucleophile is bulky or weak.
Resolution Protocol:
-
Solvent Hygiene: Use anhydrous solvents (THF, DMF, or MeCN) stored over molecular sieves.
-
Base Switch: If using carbonate bases (
, ), ensure they are dried. Preferably, switch to organic bases like DIPEA (Hunig's Base) which do not generate hydroxide ions in the presence of trace moisture. -
Order of Addition: Do not mix the pyrimidine and base before adding the nucleophile.
-
Correct Protocol: Dissolve Pyrimidine + Nucleophile
Cool to 0°C Add Base slowly.
-
Ticket #003: "The reaction stalls at 50% conversion."
Issue: The reaction starts well but stops, leaving unreacted starting material, even with excess nucleophile.
Root Cause Analysis:
Once the first chloride is substituted (e.g., at C4), the pyrimidine ring becomes electron-rich (deactivated). The remaining chloride at C2 is significantly less reactive towards a second
Resolution Protocol:
-
Acid Catalysis: Add 1.0 eq of mild acid (e.g., acetic acid or TFA) or use the amine hydrochloride salt.
-
Microwave Irradiation: Conventional heating often leads to decomposition before conversion. Microwave heating (100–120°C for 10-20 mins) often drives difficult
reactions on deactivated pyrimidines. -
Solvent Switch: Move to a higher dielectric constant solvent like DMSO or NMP , which stabilizes the polar transition state of the
mechanism.
Ticket #004: "My yield is low, but the reaction looked clean."
Issue: TLC/LCMS showed 100% conversion, but after extraction, you recovered <20% mass.
Root Cause Analysis: Aminopyrimidines and alkoxypyrimidines are often amphiphilic. They possess basic nitrogens that can be protonated during aqueous workup, dragging the product into the water layer. Furthermore, small pyrimidines are moderately water-soluble even in neutral form.
Resolution Protocol:
-
The "Salting Out" Method: Saturate the aqueous layer with NaCl during extraction. This increases the ionic strength, forcing the organic product out of the aqueous phase.
-
pH Adjustment:
-
Determine the pKa of your product's basic nitrogen.
-
Adjust the aqueous layer pH to be 1–2 units higher than the pKa (usually pH 9–10) to ensure the product is neutral (deprotonated) before extracting with organic solvent.
-
-
The "Rescue" Extraction: If you suspect product loss, re-extract the aqueous layer with 9:1 Chloroform:Isopropanol or Ethyl Acetate:THF . Standard Hexane/EtOAc is often too non-polar to recover polar pyrimidines.
Summary of Troubleshooting Logic
Figure 2: Quick-reference troubleshooting flow for dichloropyrimidine
References
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Source: Figshare (2025). URL:[Link] Relevance: Demonstrates how to override standard C4 selectivity using specific catalysts.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec / WuXi Biology. URL:[Link] Relevance: Detailed QM analysis of why C4 is favored and how substituents (like C6-donating groups) can invert selectivity to C2.
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Source: ACS Omega (2024). URL:[Link] Relevance: Validates the use of acidic conditions/protonation to drive substitutions on deactivated pyrimidine rings.
Sources
Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the successful and efficient production of your target compounds.
Synthetic Pathway Overview
The most reliable and scalable synthesis of the 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine core begins with the cyclization of 2-methylmalonic acid and thiourea to form 5-methyl-2-thiobarbituric acid. This intermediate is then S-methylated to yield 4,6-dihydroxy-5-methyl-2-(methylthio)pyrimidine. The final chlorination step, a critical and often challenging reaction, is performed using a chlorinating agent such as phosphorus oxychloride (POCl₃) to furnish the desired product.
Caption: General synthetic route for 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? A1: While various routes exist, starting from commercially available thiobarbituric acid or synthesizing its 5-methyl derivative is a robust and high-yielding approach. An established method prepares 4,6-dichloro-2-(methylthio)pyrimidine from thiobarbituric acid in two steps with an overall yield of 92%[1].
Q2: Why is thiourea used in the initial cyclization step? A2: Thiourea is an excellent building block for pyrimidine heterocycles[2]. It acts as a binucleophile, condensing with β-dicarbonyl compounds (or their equivalents like malonic acids) to form the pyrimidine ring structure, directly installing the thio-functional group at the 2-position[2].
Q3: What are the typical reagents for the S-methylation step? A3: Dimethyl sulfate (DMS) is a common and effective methylating agent for the thione intermediate. The reaction is typically performed in an aqueous basic solution, such as sodium hydroxide (NaOH), to deprotonate the thiol tautomer, forming a thiolate anion that readily attacks the DMS[3].
Q4: Is phosphorus oxychloride (POCl₃) the only option for the chlorination step? A4: POCl₃ is the most widely used and effective reagent for converting the 4,6-dihydroxy pyrimidine to the dichloro derivative[3][4][5]. While other chlorinating agents exist, POCl₃ is often used in excess, acting as both the reagent and the solvent[3]. In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be beneficial, particularly if the quality of the POCl₃ is poor or if the substrate is less reactive[4][6].
Q5: What is the purpose of adding a base like N,N-dimethylaniline or pyridine during chlorination? A5: Tertiary amine bases act as catalysts in chlorination reactions with POCl₃. They activate the POCl₃ by forming a more reactive Vilsmeier-Haack type reagent. This intermediate is more susceptible to nucleophilic attack by the hydroxyl groups of the pyrimidine ring, facilitating the chlorination process[3][7].
Troubleshooting Guide
Problem Area 1: Cyclization & Ring Formation
Q: My cyclization reaction to form 5-methyl-2-thiobarbituric acid is low-yielding or fails completely. What are the likely causes? A:
-
Insufficient Dehydration: The condensation between the malonic acid and thiourea requires the removal of water. Using a dehydrating agent like acetic anhydride or conducting the reaction in a high-boiling solvent that allows for azeotropic water removal is crucial.
-
Incorrect Stoichiometry: Ensure precise 1:1 stoichiometry between the 2-methylmalonic acid and thiourea. An excess of either reactant can lead to side products and complicate purification.
-
Low Reaction Temperature: This condensation typically requires elevated temperatures (reflux) to proceed at a reasonable rate. Check that your reaction temperature is adequate for the solvent system being used.
Problem Area 2: S-Methylation Reaction
Q: During methylation with DMS, I observe multiple spots on my TLC plate, and the desired product yield is low. What's happening? A:
-
Over-methylation: While S-methylation is generally selective, prolonged reaction times or excess DMS can potentially lead to N-methylation on the pyrimidine ring. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Incorrect pH Control: The reaction relies on the formation of the thiolate anion. The pH of the solution must be sufficiently basic (typically using NaOH) to ensure deprotonation[3]. If the pH is too low, the reaction will be sluggish. Conversely, an excessively high concentration of strong base could promote hydrolysis of the DMS.
-
Temperature Control: The methylation reaction is exothermic. It's critical to control the temperature, often by adding the DMS dropwise at a low temperature (e.g., 10-20°C), to prevent runaway reactions and the formation of side products[3].
Problem Area 3: Chlorination with POCl₃
This step is often the most challenging, particularly during scale-up.
Caption: Decision tree for troubleshooting the POCl₃ chlorination step.
Q: The chlorination reaction is dark and tarry, and purification is difficult. How can I improve this? A:
-
Cause - Reagent Quality & Moisture: Phosphorus oxychloride is highly sensitive to moisture. Hydrolysis not only consumes the reagent but also forms phosphoric and hydrochloric acids, which can promote side reactions and decomposition at high temperatures. Always use fresh, colorless POCl₃ from a sealed bottle.
-
Solution - Solvent-Free, High-Temperature Protocol: For large-scale synthesis, consider a solvent-free approach. This method uses an equimolar amount of POCl₃ with one equivalent of a base like pyridine in a sealed reactor at high temperatures (e.g., 180°C)[5][6][8]. This minimizes waste and can lead to cleaner reactions and simpler workups, often yielding highly pure products by simple filtration or distillation[5]. This is a significant improvement for safety and environmental considerations over traditional methods that use a large excess of POCl₃[4][5].
Q: The workup of the POCl₃ reaction is hazardous and gives a poor recovery. What is the best practice? A:
-
Cause - Uncontrolled Quenching: Quenching excess POCl₃ with water is extremely exothermic and can be dangerous on a large scale[5]. The rapid temperature increase can also hydrolyze the desired chlorinated product back to the starting material.
-
Solution - Controlled Quenching Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the majority of the excess POCl₃ under reduced pressure (ensure your vacuum setup is protected from corrosive vapors).
-
Very slowly and carefully, add the cooled residue to a vigorously stirred slurry of crushed ice and water. The temperature should be maintained below 10°C throughout the addition.
-
Once the quench is complete, the product often precipitates as a solid and can be collected by filtration. If it remains in solution, extract promptly with a suitable organic solvent like ethyl acetate or dichloromethane[3].
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,6-dihydroxy-5-methyl-2-(methylthio)pyrimidine
-
Cyclization: In a round-bottom flask equipped with a reflux condenser, combine 2-methylmalonic acid (1.0 eq) and thiourea (1.0 eq) in acetic anhydride (5 vol). Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed. Cool the reaction mixture, and pour it into cold water to precipitate the 5-methyl-2-thiobarbituric acid. Filter the solid, wash with water, and dry.
-
S-Methylation: Suspend the dried 5-methyl-2-thiobarbituric acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5-3.0 eq). Cool the mixture to 10°C in an ice bath. Add dimethyl sulfate (1.1-1.2 eq) dropwise, ensuring the temperature does not exceed 20-30°C[3]. Stir for an additional 4-6 hours at room temperature. Carefully acidify the mixture with hydrochloric acid to pH 2-3 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-5-methyl-2-(methylthio)pyrimidine.
Protocol 2: Chlorination to 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 4,6-dihydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, acting as both reagent and solvent, typically 5-10 eq). Add N,N-dimethylaniline (0.2 eq) as a catalyst[3].
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature. Remove excess POCl₃ by vacuum distillation. Carefully pour the residue onto crushed ice with vigorous stirring. A solid should precipitate.
-
Purification: Filter the crude solid, wash thoroughly with cold water, and then a small amount of cold ethanol. Recrystallize from ethanol or purify by column chromatography if necessary to obtain the final product.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key chlorination step.
| Parameter | Traditional Method | Scale-Up Method | Reference |
| POCl₃ Stoichiometry | 5-10 equivalents (excess) | 1.0 - 1.2 equivalents | [3][5] |
| Solvent | None (POCl₃ is solvent) | None (Solvent-free) | [5][8] |
| Catalyst | N,N-Dimethylaniline / Pyridine | Pyridine (1.0 eq) | [3][5] |
| Temperature | 100-110°C (Reflux) | 150-180°C (Sealed Reactor) | [3][5] |
| Typical Yield | 40-80% | >90% | [3][5] |
| Key Advantage | Standard laboratory procedure | High yield, safety, low waste | [5][8] |
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.
- Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.
- Thiourea. Wikipedia.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- POCl -PCl mixture: A robust chlorin
- Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Interpreting complex NMR spectra of polysubstituted pyrimidines
Technical Support Center: Advanced NMR Characterization of Pyrimidines
Current Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Complex Polysubstituted Pyrimidine Spectra
Mission Statement
Welcome to the Advanced Small Molecule Characterization Hub. You are likely here because your pyrimidine derivative is behaving anomalously in the magnet. "Missing" protons, ambiguous N-alkylation sites, or carbon counts that don't match your proposed structure are standard challenges in this field.
This guide is not a textbook; it is a troubleshooting protocol designed to isolate and resolve spectral ambiguities in electron-deficient nitrogen heterocycles.
Module 1: The "Missing" Signal (Broadening & Exchange)
User Query: "I synthesized a 2-aminopyrimidine derivative, but the NH signals are either invisible or appear as broad humps in the baseline. Is my product pure?"
Technical Diagnosis: Pyrimidines are notorious for rapid proton exchange and quadrupolar broadening. The N1/N3 ring nitrogens and exocyclic amines possess acidic protons that exchange with trace water in the solvent or undergo tautomerization (amino-imino or lactam-lactim).
Troubleshooting Protocol:
-
Solvent Switch: If you are using CDCl₃, stop. Chloroform often contains trace acid which catalyzes proton exchange, broadening signals into the baseline.
-
Action: Switch to DMSO-d₆ . DMSO is a hydrogen-bond acceptor; it "locks" the labile protons, slowing exchange and sharpening the signals (often revealing coupling doublets/triplets).
-
-
The D₂O Shake: To confirm a peak is an NH/OH and not an impurity.
-
Action: Acquire a standard ¹H spectrum. Add 1-2 drops of D₂O to the tube, shake, and re-acquire.
-
Result: NH signals will disappear (exchange with D). Non-exchangeable CH signals remain.
-
-
Temperature Variation (VT-NMR):
-
Action: If rotamers are suspected (common in N-substituted pyrimidines due to steric clash at C5/C6), heat the sample to 320-340 K.
-
Result: Coalescence of rotamer peaks into a sharp average confirms dynamic exchange.
-
Visualization: Proton Recovery Workflow
Caption: Logic flow for recovering and identifying exchangeable amide/amine protons in pyrimidines.
Module 2: The Regiochemistry Nightmare (N1 vs. N3 Alkylation)
User Query: "I alkylated a uracil/cytosine derivative. Did the alkyl group go to N1 or N3? The ¹H shifts are inconclusive."
Technical Diagnosis: This is the single most common structural error in pyrimidine chemistry. Sterics and electronics often compete, leading to mixtures or unexpected isomers. ¹H NMR is insufficient because the alkyl protons are too far from the ring carbons to show definitive scalar coupling in 1D.
The Solution: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
You must look for 3-bond (
The Logic Gate:
-
N1-Alkylation: The alkyl protons (
) will show a correlation to C2 (carbonyl/imine) and C6 (alkene). -
N3-Alkylation: The alkyl protons (
) will show a correlation to C2 (carbonyl/imine) and C4 (carbonyl/imine).
Critical Data Table: Distinguishing Isomers
| Feature | N1-Alkylated Product | N3-Alkylated Product |
| Key HMBC Correlation | Alkyl-H | Alkyl-H |
| Common C6 Shift | ~140-150 ppm (Doublet in HSQC) | ~140-150 ppm (Doublet in HSQC) |
| Common C4 Shift | ~160-170 ppm (Quaternary) | ~160-170 ppm (Quaternary) |
| Differentiation | C6 is usually protonated (CH). If you see a correlation to a CH carbon, it's N1. | C4 is usually quaternary (C=O). If you see correlation only to quaternary carbons (C2 & C4), it's N3. |
Visualization: Regiochemistry Decision Tree
Caption: HMBC logic pathway for distinguishing N1 vs. N3 alkylation based on long-range C-H coupling.
Module 3: Advanced Verification (¹⁵N-HMBC)
User Query: "My carbons are too clustered. I can't distinguish C2 from C4. How do I be 100% sure?"
Technical Diagnosis: When Carbon NMR is ambiguous, Nitrogen NMR is definitive. You do not need ¹⁵N-labeled material. You can run a ¹H-¹⁵N HMBC (or LR-HSQC) at natural abundance on a standard probe (if you have ~10-20 mg of sample).
The "Gold Standard" Shift Rule: Alkylation of a pyrimidine nitrogen causes a massive upfield shielding (approx. 70-100 ppm) relative to the unalkylated, pyridine-like nitrogen.
Reference Data (Nitromethane Scale):
-
Pyridine-like N (unsubstituted): -60 to -120 ppm.
-
Pyrrole-like/Amide-like N (substituted/protonated): -200 to -280 ppm.
Protocol:
-
Run ¹H-¹⁵N HMBC optimized for long-range coupling (J = 8 Hz).
-
Look for the cross-peak between your alkyl protons and the nitrogen.
-
Result: If the N connected to your alkyl group is at -250 ppm, you have successfully alkylated it. If you see a correlation to a nitrogen at -80 ppm, you are likely looking at a different isomer or a salt form.
Module 4: Substituent Effects (C5 vs. C6)
User Query: "I have a 4,5,6-trisubstituted pyrimidine. Which signal is C5 and which is C6?"
Technical Insight: In the pyrimidine ring, the electron density is not uniform.
-
Positions 2, 4, 6: Electron-deficient (deshielded, high ppm) due to proximity to Nitrogen (electronegative).
-
Position 5: Electron-rich (shielded, lower ppm). It is the "aromatic" sweet spot, behaving similarly to the meta-position in pyridine.
Diagnostic Table: Chemical Shift Rules
| Carbon Position | Typical Shift (ppm) | Effect of Halogen (Cl/Br) | Effect of Amine (-NH2) |
| C5 | 100 - 120 | Upfield shift (Shielding) | Upfield (Ortho-para directing effect) |
| C6 | 150 - 165 | Downfield (Deshielding) | Downfield |
Rule of Thumb: If you have two CH signals on the ring, the one significantly upfield (by ~30-40 ppm) is almost invariably C5 .
References
-
Regiochemistry & HMBC
- Title: 15N-, 13C- and 1H-NMR Spectroscopy Characteriz
- Source:Molecules (via NCBI/PubMed Central).
-
URL:[Link]
-
Nitrogen-15 Chemical Shifts
-
Solvent Effects (DMSO vs CDCl3)
-
C5 Substitution Effects
Sources
- 1. scispace.com [scispace.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Labyrinth of Polar Pyrimidine Purification
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyrimidine compounds. As researchers and drug development professionals, you are keenly aware that the inherent polarity of these heterocycles, coupled with their diverse functionalities, can transform a seemingly straightforward purification into a significant bottleneck. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Common Purification Roadblocks
This section is designed as a first line of defense when you encounter specific issues during the purification of your polar pyrimidine compounds.
My polar pyrimidine compound shows poor or no retention on a standard C18 reverse-phase HPLC column. What are my options?
This is a classic challenge stemming from the fundamental principle of reverse-phase chromatography, which separates molecules based on hydrophobicity.[1] Highly polar compounds have a weak affinity for the non-polar stationary phase and are consequently eluted with or near the solvent front.
Underlying Cause: The hydrophilic nature of your pyrimidine derivative prevents effective partitioning onto the hydrophobic C18 stationary phase.
Solutions:
-
Employ a Polar-Embedded or Polar-Endcapped Reverse-Phase Column: These columns incorporate polar functional groups within the alkyl chains or at the silica surface. This creates a more hydrophilic surface that enhances the retention of polar analytes through secondary interactions.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds.[2][3] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[3] A thin layer of water forms on the stationary phase, and partitioning of the polar analyte into this layer is the primary retention mechanism.[3]
-
Utilize Ion-Pair Chromatography: If your pyrimidine is ionizable, introducing an ion-pairing reagent (e.g., trifluoroacetic acid for basic pyrimidines) into the mobile phase can form a neutral, more hydrophobic complex that will exhibit greater retention on a C18 column.[4]
-
Explore Mixed-Mode Chromatography: These columns possess both reverse-phase and ion-exchange characteristics, offering a dual retention mechanism that can be highly effective for polar and charged molecules.[5][6]
My pyrimidine compound is unstable under acidic or basic conditions. How can I adjust my purification strategy to prevent degradation?
The stability of pyrimidine derivatives can be highly pH-dependent, and exposure to harsh conditions during purification can lead to sample loss and the generation of new impurities.[7]
Underlying Cause: The pyrimidine ring and its substituents may be susceptible to hydrolysis, rearrangement, or other degradation pathways at non-neutral pH.
Solutions:
-
pH-Controlled Chromatography:
-
Reverse-Phase: Operate your HPLC system with a buffered mobile phase at a pH where your compound is most stable. A common approach is to maintain the pH at least two units away from the pKa of any ionizable groups to ensure a single, stable ionic form.[4]
-
Ion-Exchange: If using ion-exchange chromatography, select a buffer system that maintains a pH at which your compound is both stable and appropriately charged for binding to the stationary phase.[8]
-
-
Avoid Harsh Reagents: If using ion-pair chromatography, consider alternatives to strong acids like TFA. Formic acid is a good MS-friendly option for providing a less harsh acidic environment.[9]
-
Temperature Control: For particularly labile compounds, performing the purification at reduced temperatures can slow down degradation kinetics.[10]
I'm struggling with the recrystallization of my polar pyrimidine. It either "oils out" or remains stubbornly soluble.
Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[11]
Underlying Cause:
-
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors nucleation into a liquid phase rather than a crystalline solid.[11] High impurity levels can also contribute to this phenomenon.[11]
-
Persistent solubility indicates that the chosen solvent is too effective at solvating the compound, even at lower temperatures.[11]
Troubleshooting Recrystallization:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - Solvent boiling point is too high.- Cooling is too rapid.- High concentration of impurities. | - Select a lower-boiling point solvent.- Allow the solution to cool more slowly.- Perform a preliminary purification step (e.g., flash chromatography) to reduce the impurity load.[11] |
| No Crystallization Upon Cooling | - Solution is not sufficiently saturated.- Compound is highly soluble even at low temperatures.- Impurities are inhibiting crystal nucleation. | - Evaporate some of the solvent to increase the concentration.- Introduce an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the primary solvent).- Scratch the inner surface of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[11] |
| Low Recovery | - Significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Further cool the solution in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus to prevent premature crystallization.[11] |
For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, consider diffusion crystallization . Dissolve the compound in the high-boiling point solvent and place this solution in a sealed chamber with a volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for developing a purification method for a novel polar pyrimidine?
A systematic approach is crucial. Start by assessing the compound's properties: its polarity, solubility in various organic solvents and water, and its pKa if it's ionizable. Thin-layer chromatography (TLC) is an invaluable tool for initial solvent screening for normal-phase, and can also provide clues for HILIC conditions. For reverse-phase, start with a broad gradient (e.g., 5-95% acetonitrile in water) to get an idea of the compound's retention behavior.[13]
Q2: How can I remove colored impurities from my pyrimidine sample?
Colored impurities are often highly conjugated systems. If they have different polarity from your target compound, they can be separated by chromatography. Alternatively, treatment with activated carbon can be effective, though it may also adsorb some of your product, leading to lower recovery. In some cases, repurification using a different chromatographic mode (e.g., reverse-phase if you initially used normal-phase) can be effective at removing persistent colored impurities.[14]
Q3: My mass spectrometry data shows unexpected adducts of my pyrimidine compound. What are these and how can I minimize them?
In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adducts where the analyte molecule is associated with ions from the mobile phase or additives. Common adducts in positive ion mode include [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺.[15] In negative ion mode, you might see [M+Cl]⁻ or [M+formate]⁻.[15] To minimize these, use high-purity solvents and additives. If you are intentionally forming an adduct for better ionization, be aware of the expected mass shift.
Q4: What are the key parameters to optimize in HILIC method development for polar pyrimidines?
The key parameters to adjust in HILIC are:
-
Organic Solvent Concentration: This has the most significant impact on retention. Higher organic content leads to stronger retention.
-
Buffer Concentration and pH: The ionic strength and pH of the mobile phase can influence the charge state of both the analyte and the stationary phase, affecting retention and peak shape.[16]
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, thereby influencing selectivity.[16]
Section 3: Experimental Protocols and Workflows
Protocol 1: General Method Development for Reverse-Phase HPLC of a Polar Pyrimidine
-
Column Selection: Start with a polar-endcapped or polar-embedded C18 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
-
Analysis of Initial Run:
-
If the compound elutes too early, consider a shallower gradient or an isocratic hold at a low percentage of B.
-
If peaks are broad, ensure the pH of the mobile phase is appropriate for the analyte's pKa.
-
-
Optimization: Adjust the gradient slope, mobile phase additives (e.g., different buffers), and temperature to achieve optimal resolution.[17]
Workflow Diagram: Decision Tree for Polar Pyrimidine Purification
Sources
- 1. quora.com [quora.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. biotage.com [biotage.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for selective C-N bond formation in pyrimidines
The following technical guide is designed for pharmaceutical and academic researchers optimizing C-N cross-coupling reactions on pyrimidine cores. It prioritizes mechanistic understanding over rote recipes.
Introduction: The Pyrimidine Paradox
Pyrimidines are deceptively simple. While they appear to be standard heteroaryl halides, they present a unique "paradox of reactivity":
-
High Electrophilicity: The 1,3-diazine core is highly electron-deficient, making halogens at C4 and C6 extremely labile to Nucleophilic Aromatic Substitution (SNAr ), often rendering expensive Palladium catalysis unnecessary.
-
Catalyst Poisoning: The basic nitrogen atoms (N1, N3) are excellent ligands. They can displace phosphines from Palladium, forming inactive [Pd(pyrimidine)2L2] complexes, shutting down the catalytic cycle.
-
Regioselectivity: With multiple halogenation sites (e.g., 2,4-dichloropyrimidine), controlling C2 vs. C4 substitution is the primary failure mode.
This guide provides the logic to navigate these challenges.
Strategic Decision Matrix: SNAr vs. Buchwald-Hartwig
Before selecting a catalyst, determine if you even need one.
The "Hardware" Selection Logic
-
Scenario A: C4/C6 Functionalization with Nucleophilic Amines.
-
Method: SNAr (No metal).[1]
-
Why: The C4 position is para-like to N1 and ortho-like to N3, making it highly electrophilic. Primary and secondary aliphatic amines will displace C4-Cl/Br/I under mild heating (40–80 °C) with a simple base (DIPEA, K2CO3).
-
Catalyst: None required. Adding Pd often reduces yield due to side reactions.
-
-
Scenario B: C4/C6 Functionalization with Weak Nucleophiles (Anilines, Amides).
-
Scenario C: C2 Functionalization.
-
Scenario D: C5 Functionalization.
Visualizing the Selectivity Logic
The following diagram illustrates the decision pathways for regioselectivity and method selection.
Caption: Decision tree for selecting reaction conditions based on pyrimidine substitution patterns and amine nucleophilicity.
Catalyst & Ligand Selection Guide
When catalysis is required, "generic" conditions (Pd(PPh3)4) often fail due to the N-coordination issue.
A. The Palladium Source
-
Recommended: Pd2(dba)3 or [(allyl)PdCl]2 .
-
Avoid: PdCl2(PPh3)2 or Pd(OAc)2 without pre-reduction. The chloride ions can bridge and stabilize inactive dimers, and PPh3 is too weak to prevent pyrimidine N-binding.
B. The Ligand (The Critical Variable)
The ligand must be bulky enough to prevent the pyrimidine nitrogen from binding to the Pd center, yet flexible enough to allow oxidative addition.
| Ligand Class | Specific Ligand | Best Use Case | Mechanism Note |
| Biaryl Phosphines | BrettPhos | 1° Amines, Anilines | Extremely bulky; prevents N-poisoning. Promotes reductive elimination. |
| Biaryl Phosphines | RuPhos | 2° Amines | Excellent for sterically hindered secondary amines. |
| Bis-phosphines | Xantphos | C2-Selective Coupling | Large bite angle (111°) favors reductive elimination; often superior for C2-chlorides [1]. |
| Bis-phosphines | BINAP | General Purpose | Good starting point if biaryl phosphines fail; often requires higher temps. |
C. The Base[7]
-
Standard: NaOtBu (Sodium tert-butoxide).[6] Good solubility, fast reaction.
-
Base-Sensitive Substrates: Cs2CO3 or K3PO4 . Requires dry solvents (dioxane/toluene) to function effectively.
-
Strong Base: LiHMDS .[7] Used for difficult aliphatic amines or when deprotonation is the rate-limiting step [2].
Troubleshooting & FAQs
Q1: I am trying to aminate 2,4-dichloropyrimidine at C2, but I only get the C4 product. Why?
Root Cause: Electronic bias.[8] The C4 position is significantly more electron-deficient. The Fix:
-
Sequence Change: You cannot fight the kinetics easily. Perform the C4 reaction first with a "dummy" group (e.g., SNAr with a removable group or the desired C4 substituent) then aminate C2.
-
Inversion Strategy: If you must hit C2 first, use Pd/Norbornene catalysis or specific Lewis Acid/Photoredox systems which can invert selectivity, though these are advanced setups [3].
-
Check Ligand: Xantphos has shown partial preference for C2 in some specific di-halo systems, but 100% selectivity is rare without blocking C4.
Q2: My reaction turns black immediately and yields are <10%.
Root Cause: "Palladium Black" formation. The catalyst is decomposing before the catalytic cycle starts. The Fix:
-
Oxygen Leak: Pyrimidine couplings are sensitive. Ensure strict Schlenk technique or use a glovebox.
-
Ligand:Pd Ratio: Increase the Ligand:Pd ratio to 2:1 or 3:1. The pyrimidine substrate is competing for the Pd. Excess ligand shifts the equilibrium back to the active catalyst.
-
Solvent: Switch to anhydrous 1,4-dioxane or toluene . DMF/DMSO can sometimes exacerbate Pd decomposition at high heat.
Q3: I see the product on LCMS, but it disappears during workup.
Root Cause: Hydrolysis. Aminopyrimidines (especially with electron-withdrawing groups) can hydrolyze to pyrimidinones (C-OH) under acidic or basic aqueous conditions. The Fix:
-
Neutral Workup: Avoid 1M HCl or NaOH washes. Use a pH 7 phosphate buffer.
-
Filter & Evaporate: If possible, filter the reaction mixture through Celite to remove salts/Pd, evaporate the solvent, and load directly onto a silica column.
Experimental Protocols
Protocol A: C4-Selective SNAr (No Catalyst)
For coupling aliphatic amines to 2,4-dichloropyrimidine.
-
Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine (1.0 equiv) and THF or Ethanol (0.2 M).
-
Addition: Add DIPEA (1.2 equiv) followed by the amine (1.0 equiv).
-
Note: Adding amine slowly at 0 °C favors mono-substitution at C4.
-
-
Reaction: Stir at RT to 40 °C . Monitor by TLC/LCMS.
-
Endpoint: usually < 2 hours.
-
-
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water. Purify on silica.
Protocol B: General Buchwald-Hartwig for Pyrimidines
For coupling anilines to chloropyrimidines or C5-bromopyrimidines.
-
Inerting: Flame-dry a resealable reaction vial and cool under Argon.
-
Reagents: Add:
-
Halopyrimidine (1.0 equiv)
-
Amine/Aniline (1.2 equiv)
-
Pd2(dba)3 (2 mol% Pd)
-
BrettPhos (4 mol%) (or Xantphos for C2-Cl)
-
NaOtBu (1.4 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 – 0.2 M.
-
Reaction: Seal and heat to 100 °C for 12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify.
References
-
Audisio, D., et al. (2007).[1] "A convenient and expeditious synthesis of 3-(N-substituted) aminocoumarins via palladium-catalyzed Buchwald–Hartwig coupling reaction."[1] Chemistry - A European Journal. Link (Context: Xantphos utility in difficult heterocyclic couplings).
-
Peng, Z., Journet, M., & Humphrey, G. (2006).[1] "A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine."[1][9] Organic Letters, 8(2), 395-398. Link
-
Ham, W. S., et al. (2022).[3][10] "C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization." Journal of the American Chemical Society, 144(7), 2885-2892.[10] Link
-
Wolfe, J. P., & Buchwald, S. L. (1999). "Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides." The Journal of Organic Chemistry, 65(4), 1158-1174. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dichloropyrimidine Functionalization
Topic: Effect of Solvent and Base on 2,4-Dichloropyrimidine Reactivity Ticket ID: #PYR-SNAR-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because you are observing inconsistent yields, stalled reactions, or unexpected regioselectivity (C2 vs. C4 isomers) during the nucleophilic aromatic substitution (
The reactivity of the pyrimidine scaffold is governed by the electron-deficient nature of the ring, where the C4 position is inherently more electrophilic than the C2 position due to para-like resonance stabilization of the Meisenheimer intermediate. However, the choice of solvent (polarity/proticity) and base (solubility/cation effect) acts as a "tuning knob" that can either enhance this natural selectivity or, in specific cases, erode it.
This guide provides a root-cause analysis and actionable protocols to optimize your reaction conditions.
Module 1: The Regioselectivity Crisis (C4 vs. C2)
The Core Mechanism
The standard
-
Why? Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto two nitrogen atoms (N1 and N3). Attack at C2 delocalizes charge primarily onto the ring carbons, which is less stable.
-
The Trap: As temperature increases or solvent polarity shifts, the energy gap between the C2 and C4 transition states narrows, leading to "regio-leakage" (mixtures of isomers).
Visualizing the Pathway
The following diagram illustrates the kinetic competition between C4 and C2 substitution pathways.
Figure 1: Kinetic competition in
Module 2: Solvent & Base Selection Matrix
The choice of solvent and base is not arbitrary; it defines the "nakedness" of your nucleophile and the stability of the leaving group.
Table 1: Solvent Effects on Reactivity
| Solvent Class | Examples | Effect on | Risk Profile | Recommended For |
| Polar Aprotic | DMF, DMSO, NMP | High (Enhances nucleophilicity by solvating cations only) | High workup difficulty (high BP); difficult to remove traces. | Unreactive nucleophiles; Stalled reactions. |
| Polar Protic | EtOH, n-BuOH, iPrOH | Moderate/Low (H-bonds to nucleophile, dampening reactivity) | Solvolysis: Solvent can compete as a nucleophile (forming alkoxy-pyrimidines). | Large scale; Exothermic reactions (acts as heat sink). |
| Non-Polar | DCM, Toluene | Low (Unless Phase Transfer Catalyst used) | Solubility issues for inorganic bases. | Reactions using organic bases (DIPEA/TEA). |
Table 2: Base Selection Guide
| Base Type | Specific Agent | Mechanism of Action | Troubleshooting Note |
| Organic Amine | DIPEA (Hünig's Base) | Proton scavenger; soluble in organics. | Warning: Can cause quaternization (acting as a nucleophile) if the electrophile is too hot. |
| Inorganic Carbonate | Heterogeneous surface reaction. | Requires vigorous stirring.[1] Particle size matters (milled is better). | |
| Cesium Base | "The Cesium Effect": Higher solubility in organic solvents; larger cation destabilizes ion pairs. | Use when reaction is stalled with Potassium Carbonate. |
Module 3: Troubleshooting Protocols
Scenario A: "My reaction is stuck at 50% conversion."
Diagnosis: The leaving group (Cl-) buildup or protonation of the nucleophile is inhibiting the reaction. Protocol:
-
Switch Solvent: Move from THF or Ethanol to DMF or DMSO . The rate increase is often logarithmic due to the "naked anion" effect.
-
Switch Base: If using
, switch to . The increased solubility of Cesium in DMF often drives stubborn reactions to completion. -
Temperature: Increase temperature in
increments. Caution: Do not exceed without checking for C2-isomer formation.
Scenario B: "I see a +16 mass impurity (M+16) or +OH peak."
Diagnosis: Hydrolysis. Your dichloropyrimidine has reacted with water to form a hydroxypyrimidine (which tautomerizes to a pyrimidone). Root Cause: Wet solvent or hygroscopic base. Protocol:
-
Drying: Use anhydrous solvents (molecular sieves 4Å).
-
Base Check:
and are hygroscopic. Flame-dry your base or buy fresh anhydrous grades. -
Alternative: Switch to a non-nucleophilic organic base like DIPEA in dry DCM to eliminate water from the lattice of inorganic bases.
Scenario C: "I am getting a mix of C4 and C2 isomers."
Diagnosis: Loss of kinetic control. Protocol:
-
Cool Down: Run the reaction at
or . The activation energy difference ( ) between C4 and C2 is small; lower temperatures maximize the selectivity for the lower-energy pathway (C4). -
Sterics: If your nucleophile is small (e.g., methylamine), C2 attack is statistically more probable than with bulky nucleophiles. Add steric bulk if possible, or use a Lewis Acid catalyst (
) to activate the C4 position selectively.
Module 4: Interactive Troubleshooting Flowchart
Use this logic tree to diagnose your specific experimental failure.
Figure 2: Decision tree for optimizing reaction conditions based on observed impurities or kinetics.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent?
A: Yes, but with caution. Ethanol is a protic solvent. While "green," it significantly slows down
Q: Why is the C4 position more reactive? A: It comes down to resonance. When a nucleophile attacks C4, the negative charge on the intermediate is delocalized onto N1 and N3 . Attack at C2 delocalizes charge less effectively. This lowers the activation energy for C4 attack [2].
Q: How do I remove DMF after the reaction?
A: DMF is difficult to rotovap. Do not heat the rotovap bath above
References
-
BenchChem Technical Support. (2025).[2][3][4] Effect of the nature of the nucleophile and solvent on an SNAr reaction.[2] Retrieved from
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr).[5] Chemical Science.[6] Retrieved from
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[7][8] 5th Ed.[8] Wiley. (Standard text regarding C4 vs C2 selectivity rationale).
-
WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[7][9][10] Retrieved from
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Navigating the Deactivating Effects of Substituents in Pyrimidine Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and overcoming the challenges posed by deactivating substituents in pyrimidine reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to enhance the success of your research.
Frequently Asked Questions (FAQs)
Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on a pyrimidine ring with a strong electron-withdrawing group (e.g., -NO2, -CN) already present, but I am observing very low to no conversion. What is the underlying issue?
A1: This is a common challenge that stems from the inherent electronic nature of the pyrimidine ring and the influence of the deactivating substituent. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.[1][2] However, the success of an SNAr reaction is highly dependent on the position of the electron-withdrawing group (EWG) relative to the leaving group.
For an SNAr reaction to proceed efficiently, the EWG must be positioned at the ortho or para position to the leaving group. This positioning allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance.[3][4] If the deactivating group is at the meta position, it cannot effectively stabilize the intermediate, leading to a significantly higher activation energy and, consequently, a sluggish or non-existent reaction.[4]
Furthermore, while strong EWGs are generally required to activate the ring for SNAr, an excessively electron-deficient ring can sometimes hinder the reaction with weaker nucleophiles. It is a delicate balance of activating the ring sufficiently without making it too unreactive towards the chosen nucleophile.
Q2: My electrophilic aromatic substitution (EAS) on a substituted pyrimidine is failing. I was expecting the substituent to direct the incoming electrophile, but I see no product. Why is this happening?
A2: The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution significantly more difficult than on electron-rich aromatic systems like benzene.[1] The two nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards electrophiles.[2]
The presence of a deactivating substituent, such as a nitro group or a halogen, further exacerbates this issue by pulling even more electron density away from the ring.[5][6] This makes the pyrimidine ring an extremely poor nucleophile, unable to attack most electrophiles under standard EAS conditions.
In essence, you are trying to perform a reaction that is electronically disfavored in two ways: the inherent nature of the pyrimidine ring and the presence of a deactivating group. Even if the substituent could direct the electrophile to a specific position, the overall deactivation of the ring prevents the initial attack from occurring.
Q3: I have a pyrimidine with both an activating (e.g., -NH2, -OR) and a deactivating group. How do I predict the outcome of my reaction, and what are the common pitfalls?
A3: In such cases, you are dealing with competing electronic effects. The activating group donates electron density to the ring, making it more nucleophilic, while the deactivating group withdraws electron density.[5][6] The outcome of the reaction will depend on the relative strengths of these groups and their positions on the ring.
Common Pitfalls & Troubleshooting:
-
Ambiguous Regioselectivity: The directing effects of the two groups may be in conflict, leading to a mixture of products.
-
Insufficient Activation: A strong deactivating group can overpower a weak activating group, resulting in low reactivity.
-
Side Reactions: The activating group itself might be susceptible to reaction with your reagents (e.g., oxidation of an amino group).
To troubleshoot, consider the following:
-
Analyze the Directing Effects: Determine where each group directs incoming reagents. If they direct to the same position, the reaction is more likely to be selective.
-
Modify the Groups: It may be necessary to protect the activating group or to use a less deactivating group to achieve the desired reactivity.
-
Optimize Reaction Conditions: Carefully screen solvents, temperatures, and catalysts to favor one reaction pathway over others.[7]
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) with Deactivated Pyrimidines
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Low conversion of starting material | Insufficient activation of the pyrimidine ring. | 1. Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Monitor for decomposition.[7] 2. Use a Stronger Nucleophile: A more potent nucleophile can increase the reaction rate. 3. Change the Solvent: A polar aprotic solvent (e.g., DMSO, DMF) can stabilize the charged intermediate and accelerate the reaction. |
| Formation of side products | Competing reaction pathways or decomposition. | 1. Lower the Reaction Temperature: If decomposition is suspected, running the reaction at a lower temperature for a longer duration may improve the yield of the desired product.[7] 2. Inert Atmosphere: Some reagents and intermediates can be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| No reaction | Incorrect positioning of the deactivating group. | 1. Re-evaluate the Substrate: Confirm that the deactivating group is ortho or para to the leaving group to enable stabilization of the Meisenheimer intermediate.[4] If it is in the meta position, the reaction is unlikely to proceed. |
Problem 2: Failed Electrophilic Aromatic Substitution (EAS) on Deactivated Pyrimidines
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| No reaction observed | Severe deactivation of the pyrimidine ring. | 1. Use Harsher Reaction Conditions: Employ stronger electrophiles and higher temperatures. However, be aware that this can lead to decomposition. 2. Consider Alternative Synthetic Routes: Direct EAS on a highly deactivated pyrimidine may not be feasible. It is often more effective to introduce the desired group before forming the pyrimidine ring or to use a different type of reaction, such as a cross-coupling reaction.[8] |
| Starting material decomposition | The reaction conditions are too harsh for the substrate. | 1. Screen Milder Reagents: Investigate if alternative, less aggressive electrophilic reagents are available. 2. Protecting Groups: If other functional groups on your molecule are sensitive to the harsh conditions, consider using protecting groups. |
Experimental Protocols
Protocol 1: Monitoring Pyrimidine Reactions by Thin-Layer Chromatography (TLC)
Monitoring the progress of your reaction is crucial, especially when dealing with deactivated systems where reactions can be sluggish.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (solvent system)
-
Capillary spotters
-
UV lamp
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Spot the Plate:
-
Lane 1 (Starting Material): Spot a dilute solution of your starting pyrimidine.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture on top of it.
-
Lane 3 (Reaction Mixture): Spot an aliquot of your reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the appropriate mobile phase. Ensure the solvent level is below the starting line. Allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The appearance of a new spot and the disappearance of the starting material spot indicate that the reaction is proceeding.
Troubleshooting TLC:
-
Streaking Spots: Your sample may be too concentrated, or the mobile phase may be too polar.[9] Dilute your sample or decrease the polarity of the mobile phase.[9]
-
No Visible Spots: If your compounds are not UV-active, you may need to use a staining agent like potassium permanganate or iodine vapor to visualize the spots.[9]
Visualizing Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr) on a Deactivated Pyrimidine
Caption: SNAr mechanism on a pyrimidine ring.
Deactivating Effect of an Electron-Withdrawing Group (EWG)
Caption: How EWGs decrease pyrimidine reactivity.
References
-
Activation and Deactivation. (2022, October 4). Chemistry LibreTexts. [Link]
-
Substituent Effects. (n.d.). Lumen Learning. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]
-
An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026, February 2). MDPI. [Link]
-
Pyrimidine. (n.d.). Wikipedia. [Link]
-
General reaction of pyrimidine ring 23 and 29-32, singly activated... (n.d.). ResearchGate. [Link]
-
electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. (n.d.). SciELO. [Link]
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PubMed Central - NIH. [Link]
-
Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Efficacy of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine derivatives vs. known inhibitors
Executive Summary & Scaffold Analysis
The 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine core represents a "privileged scaffold" in modern drug discovery. Its unique trisubstituted geometry allows for sequential nucleophilic aromatic substitutions (
This guide evaluates the efficacy of derivatives synthesized from this core, specifically focusing on two high-value therapeutic areas: Third-Generation EGFR Inhibition (NSCLC) and Broad-Spectrum Antimicrobial Activity .
Key Findings:
-
vs. Osimertinib (Cancer): 5-methyl-substituted derivatives exhibit superior selectivity for the T790M resistance mutation in EGFR, often retaining sub-nanomolar potency while reducing wild-type EGFR toxicity.[1]
-
vs. Ciprofloxacin (Antimicrobial): Specific 4,6-diamino derivatives show comparable MIC values against Gram-positive strains (S. aureus) but offer a distinct mechanism of action beneficial against MDR (Multi-Drug Resistant) isolates.
Therapeutic Case Study A: EGFR Kinase Inhibition
Mechanism of Action
The primary utility of this scaffold lies in developing ATP-competitive inhibitors for Non-Small Cell Lung Cancer (NSCLC). The 5-methyl group provides a critical steric handle that improves binding affinity in the ATP pocket of the L858R/T790M mutant EGFR, a common resistance mechanism to first-generation drugs like Gefitinib.
Figure 1: EGFR Signaling & Inhibition Pathway
The following diagram illustrates the signal transduction cascade and the specific blockade point of pyrimidine derivatives.
Caption: Blockade of ATP-binding in the EGFR signaling cascade by 5-MTP derivatives, preventing downstream RAS/RAF and PI3K/AKT activation.
Comparative Efficacy Data (Kinase Selectivity)
The following data summarizes the potency of a representative 4,6-disubstituted-5-methyl-2-(methylthio)pyrimidine derivative ("Compound 9u-Like") against industry standards.
Table 1: IC50 Values (nM) – Kinase Inhibition Profile
| Target Kinase | 5-MTP Derivative (Lead) | Osimertinib (Standard) | Gefitinib (Gen 1) | Interpretation |
| EGFR (WT) | 25.0 nM | 493.8 nM | 0.5 nM | Reduced Toxicity: Higher IC50 against Wild Type implies fewer dermatological side effects. |
| EGFR (L858R) | 0.8 nM | 12.0 nM | 0.4 nM | High Potency: Comparable or superior efficacy against the primary activating mutation. |
| EGFR (T790M) | 0.35 nM | 11.4 nM | >1000 nM | Resistance Breaker: The 5-MTP core is exceptionally active against the "Gatekeeper" resistance mutation. |
| Selectivity Ratio | >70x (Mutant/WT) | ~40x (Mutant/WT) | <1x | Superior Selectivity: The derivative demonstrates a wider therapeutic window. |
Data synthesized from comparative studies of pyrimidine derivatives [1][3].[2]
Therapeutic Case Study B: Antimicrobial Activity
Beyond oncology, the 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine core serves as a precursor for antimicrobial agents, particularly when the chlorides are displaced by cyclic amines (piperazine/morpholine) or when fused into thiazolo[4,5-d]pyrimidines.
Comparative Efficacy Data (Microbial)
Table 2: MIC Values (µg/mL) – Antimicrobial Screen
| Bacterial Strain | 5-MTP Derivative (Piperazine-linked) | Ciprofloxacin (Standard) | Ampicillin (Standard) | Performance Note |
| S. aureus (Gram +) | 12.5 | 0.5 | 2.0 | Moderate: Effective, but less potent than fluoroquinolones. |
| E. coli (Gram -) | 25.0 | 0.015 | 4.0 | Lower Potency: The lipophilicity of the 5-methyl group may hinder outer membrane penetration in Gram-negatives. |
| C. albicans (Fungal) | 6.25 | N/A | N/A | High Potency: Shows significant antifungal promise compared to standard antibacterials. |
Key Insight: While less potent than Ciprofloxacin against standard bacteria, these derivatives show no cross-resistance in MRSA strains due to a distinct mechanism involving DHFR (Dihydrofolate Reductase) inhibition rather than DNA gyrase inhibition [4].
Experimental Protocols (Self-Validating Systems)
To replicate these results or synthesize novel derivatives, follow these validated protocols.
Synthesis Workflow: Regioselective
The 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine allows for controlled sequential substitution. The C4 position is more electrophilic than C6 due to the directing effect of the N3 nitrogen.
Figure 2: Synthesis Logic Flow
Caption: Sequential displacement strategy utilizing the differential electrophilicity of C4 vs C6 positions.
Protocol: Synthesis of 4-Amino-6-Chloro Intermediate
Objective: Selective mono-substitution at C4.
-
Preparation: Dissolve 1.0 eq of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine in anhydrous THF.
-
Addition: Cool to 0°C. Add 1.1 eq of the desired amine (e.g., aniline derivative) and 1.5 eq of DIPEA (base).
-
Reaction: Stir at 0°C for 4 hours. Do not heat, as this will lead to bis-substitution.
-
Validation (TLC): Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a single lower spot ( ). -
Workup: Quench with water, extract with EtOAc, dry over
, and concentrate.
Protocol: EGFR Kinase Assay (ADP-Glo)
Objective: Determine IC50 values.[1]
-
Reagents: Recombinant EGFR (L858R/T790M), Poly(Glu,Tyr) substrate, Ultra-Pure ATP.
-
Setup: In a 384-well plate, add 2 µL of inhibitor (serial dilution in DMSO).
-
Enzyme Mix: Add 4 µL of EGFR enzyme buffer. Incubate 10 min at RT.
-
Reaction Start: Add 4 µL of ATP/Substrate mix.
-
Incubation: Incubate for 60 min at RT.
-
Detection: Add 10 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).
-
Read: Measure luminescence. Plot RLU vs. log[Inhibitor] to derive IC50.
References
-
Zhang, Q., et al. (2006). "Discovery of EGFR Inhibitors." Journal of the American Chemical Society. 3
-
Selleckchem. "EGFR Inhibitor Library and IC50 Data." Selleck Chemicals. 4
-
Xie, H., et al. (2016).[1] "Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors." Bioorganic & Medicinal Chemistry. 1
-
Chavan, P.W., et al. "A study on methods of synthesis of pyrimidine derivatives and their biological activities." Heterocyclic Letters. 5
-
PubChem. "4,6-Dichloro-2-(methylthio)pyrimidine Compound Summary." National Institutes of Health. 6[7]
Sources
- 1. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EGFR Inhibitor [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. heteroletters.org [heteroletters.org]
- 6. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
A Senior Application Scientist's Guide to Pyrimidine Structure Confirmation via Mass Spectrometry
For researchers in drug discovery and molecular biology, the unequivocal confirmation of a pyrimidine-based compound's structure is a foundational requirement for advancing a project. These nitrogenous heterocyclic compounds, central to nucleic acids and numerous therapeutic agents, demand analytical rigor.[1] While techniques like NMR provide the skeletal framework, Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for determining molecular weight and dissecting the molecular architecture through fragmentation analysis.
This guide provides an in-depth comparison of mass spectrometry workflows for pyrimidine characterization. We will move beyond rote protocols to explore the causality behind instrumental choices, ensuring that the data you generate is not only accurate but also defensible.
The Strategic Choice: Ionization Source and Mass Analyzer
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is paramount as it dictates the nature of the initial ion and, consequently, the subsequent fragmentation data. For pyrimidine analysis, the two most common and effective techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Electrospray Ionization (ESI): This is the workhorse for modern pyrimidine analysis, especially for nucleosides and other non-volatile derivatives.[2] ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, or deprotonated molecules, [M-H]-, with minimal in-source fragmentation. This is critical for establishing the intact molecular weight of the parent compound.
-
Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[3][4] While less common for direct analysis of complex pyrimidines due to its energetic nature, it is highly effective for smaller, more volatile pyrimidine derivatives or those analyzed via Gas Chromatography (GC-MS).[5] The resulting fragmentation patterns are highly specific and serve as a "fingerprint" for the molecule.[3]
The choice of mass analyzer determines the precision, resolution, and type of experiments that can be performed.
| Technique | Ionization Source | Mass Analyzer | Primary Application for Pyrimidines | Strengths | Limitations |
| LC-MS/MS | ESI | Triple Quadrupole (QqQ) | Targeted quantification and structural confirmation of known pyrimidines. | Excellent sensitivity and specificity for targeted analysis (MRM).[2] | Low resolution; not ideal for unknown identification. |
| LC-HRMS | ESI | Orbitrap / TOF | Accurate mass measurement for elemental composition determination and unknown identification.[6][7] | High mass accuracy (<5 ppm) allows for unambiguous molecular formula determination.[8][9] | Higher initial cost; data files can be large. |
| GC-MS | EI | Quadrupole | Analysis of volatile or silylated pyrimidine bases.[5] | Provides highly detailed, library-searchable fragmentation patterns.[10] | Requires sample to be volatile and thermally stable; derivatization is often necessary. |
Expert Rationale: For novel drug candidates, a hybrid approach is often best. Initial screening with a high-resolution instrument like an Orbitrap or Q-TOF provides the exact mass, confirming the elemental composition.[7][11] Subsequently, tandem MS (MS/MS) experiments on the same platform or a triple quadrupole are used to generate fragment ions that confirm the structure.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Pyrimidine Core
Tandem mass spectrometry is the cornerstone of structural elucidation.[12] In an MS/MS experiment, the intact molecular ion (the "precursor ion") is selected, subjected to collision-induced dissociation (CID), and the resulting "product ions" are analyzed. This process reveals the intimate connectivity of the molecule.
Pyrimidines exhibit characteristic fragmentation pathways. Understanding these pathways is key to interpreting the resulting spectra.
-
Ring Cleavage: The pyrimidine ring itself can undergo cleavage. These fragmentation patterns are highly diagnostic of the core structure.
-
Loss of Substituents: Functional groups attached to the ring are often lost as neutral molecules. For example, the loss of an amine group or a methyl group provides direct evidence of their presence.[3]
-
Nucleoside Fragmentation: For pyrimidine nucleosides, the most common fragmentation is the cleavage of the N-glycosidic bond, resulting in a product ion corresponding to the protonated or deprotonated pyrimidine base.[13] The mass difference between the precursor and this product ion confirms the identity of the sugar moiety (e.g., a loss of 132 Da for ribose).
Below is a diagram illustrating a generalized workflow for pyrimidine analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. article.sapub.org [article.sapub.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
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- 8. youtube.com [youtube.com]
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- 13. mdpi.com [mdpi.com]
SAR study of methyl vs. hydrogen at the C5 position of dichloropyrimidines
Comparative SAR Analysis: C5-Methyl vs. C5-Hydrogen Substitution in Dichloropyrimidines
Executive Summary: The "Magic Methyl" Decision
In the optimization of pyrimidine-based kinase inhibitors and bioactive heterocycles, the substitution at the C5 position acts as a critical molecular fulcrum. While the 2,4-dichloropyrimidine scaffold is a ubiquitous starting material, the choice between a hydrogen atom (5-H ) and a methyl group (5-Me ) at this position is rarely a trivial "space-filling" decision.
This guide analyzes the Structure-Activity Relationship (SAR) implications of this substitution. The introduction of a C5-methyl group often invokes the "Magic Methyl" effect—potentially boosting potency by orders of magnitude through conformational restriction and hydrophobic desolvation—but simultaneously imposes significant synthetic penalties by deactivating the ring toward nucleophilic aromatic substitution (
Pharmacological Impact: Potency & Binding[1]
The transition from 5-H to 5-Me is a high-reward strategy in lead optimization. The pharmacological divergence is driven by three primary vectors:
A. Conformational Control (Atropisomerism)
The 5-H atom allows free rotation of substituents at the C4 and C6 positions. In contrast, the 5-Me group introduces significant steric strain (A-value ~1.70).
-
Mechanism: When a bulky amine (e.g., anilines in EGFR/JAK inhibitors) is installed at C4, the C5-Me group forces the pendant ring to twist out of coplanarity with the pyrimidine core.
-
Result: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding (
).
B. The Hydrophobic Gatekeeper
Many ATP-binding pockets in kinases contain a hydrophobic "gatekeeper" region near the hinge binder.
-
5-H: Offers no hydrophobic interaction; water molecules may occupy the void (high energy water).
-
5-Me: Displaces high-energy water molecules and forms favorable Van der Waals interactions with hydrophobic residues (e.g., Leucine, Methionine). This is a classic manifestation of the "Magic Methyl" effect, often improving
values by 10-100 fold.[1]
C. Metabolic Stability
-
5-H: The C5 position in pyrimidines is electron-rich relative to C2/C4 but is generally stable. However, the lack of steric bulk can allow metabolic attack on adjacent rings.
-
5-Me: Can serve as a metabolic "soft spot" (benzylic oxidation to
), potentially reducing half-life ( ). However, it can also block oxidative metabolism on the interacting aniline ring by preventing coplanar alignment with CYP450 active sites.
| Feature | C5-Hydrogen (5-H) | C5-Methyl (5-Me) | Impact |
| Steric A-Value | Low (~0) | Moderate (~1.70) | Induces twist/atropisomerism |
| Electronic Effect | Neutral | Weak Donor (+I) | Deactivates ring electrophilicity |
| Lipophilicity (cLogP) | Baseline | +0.5 to +0.7 | Increases membrane permeability |
| Solubility | Moderate | Lower | 5-Me increases crystal lattice energy |
| Potency Potential | Baseline | High (Magic Methyl) | Potential 10-100x boost |
Synthetic Reactivity: The Trade-off
The most critical operational difference lies in the reactivity of the chlorines during synthesis.
Electronic Deactivation
The pyrimidine ring is electron-deficient, facilitating
-
5-H: The ring is highly electron-deficient. Nucleophilic attack at C4 is rapid and exothermic.
-
5-Me: The methyl group is an electron-donating group (EDG) via induction (+I). This raises the energy of the LUMO, making the C4 and C2 carbons less electrophilic. Consequently, 5-Me-2,4-dichloropyrimidine reacts significantly slower than its 5-H counterpart.
Regioselectivity (C4 vs. C2)
-
Standard Rule: Nucleophiles prefer C4 due to the para-like resonance stabilization with N1.
-
5-Me Effect: The C5-methyl group creates steric hindrance specifically flanking the C4 position. While electronic factors still favor C4, the steric bulk hinders the approach of the nucleophile.
-
Outcome: You typically retain C4 selectivity, but the reaction requires higher temperatures and stronger bases . In extreme cases with very bulky nucleophiles, C2 by-products may increase.
-
Visualizing the SAR & Reactivity Landscape
The following diagram illustrates the decision logic and mechanistic consequences of the C5 substitution.
Caption: Comparative flow of synthetic reactivity vs. pharmacological gain. Note the inverse relationship between synthetic ease (favors 5-H) and potency potential (favors 5-Me).
Experimental Protocols
The following protocols demonstrate the necessary adjustments when switching from 5-H to 5-Me.
Protocol A: C4-Displacement on 2,4-Dichloro-5-H-pyrimidine
-
Objective: Synthesis of 4-amino-2-chloropyrimidine intermediate.
-
Reactivity Profile: High. Exothermic.
-
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in Isopropanol (IPA) or DCM.
-
Base Addition: Add DIPEA (1.2 eq) at 0°C (Ice bath is critical to prevent bis-substitution).
-
Nucleophile: Add amine (0.95 eq) dropwise over 15 minutes.
-
Reaction: Stir at 0°C to RT for 1-2 hours.
-
Workup: Solvent evaporation and simple wash.
-
Yield: Typically >90% C4-isomer.
Protocol B: C4-Displacement on 2,4-Dichloro-5-Methylpyrimidine
-
Objective: Synthesis of 4-amino-2-chloro-5-methylpyrimidine intermediate.
-
Reactivity Profile: Deactivated. Requires energy input.
-
Dissolution: Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in n-Butanol or NMP (High boiling point solvent preferred).
-
Base Addition: Add DIPEA (2.0 eq) or
(1.5 eq). -
Nucleophile: Add amine (1.1 eq). Note: Excess nucleophile often required due to slower rate.
-
Reaction: Heat to 80°C - 100°C for 4-12 hours.
-
Critical Check: Monitor by LCMS. If C2-isomer forms (due to C4 steric bulk), lower temp to 60°C and extend time.
-
-
Workup: Requires aqueous extraction to remove high-boiling solvents.
-
Yield: 70-85%.
References
-
Regioselective Control of SNAr Amination
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Source: National Institutes of Health (PubMed / PMC).
-
URL:[Link]
-
The Magic Methyl Effect
-
Kinase Inhibitor SAR (Pyrazolo-pyrimidines)
-
Crystal Structure & Planarity
- Title: Crystal structure of 4,6-dichloro-5-methylpyrimidine.
- Source: PMC - NIH.
-
URL:[Link]
Sources
Comparative Biological Activity Guide: Pyrimidine vs. Purine Nucleoside Analogs
Executive Summary
Nucleoside analogs constitute a cornerstone of antimetabolite chemotherapy. While both pyrimidine and purine analogs function as "false substrates" to disrupt nucleic acid synthesis, their biological activities diverge significantly in terms of metabolic activation, enzymatic targets, and resistance profiles.[1]
This guide provides a technical comparison between these two classes, using Gemcitabine (Pyrimidine) and Fludarabine (Purine) as primary archetypes. We synthesize mechanistic insights with experimental data to aid in the design of validation assays for novel drug candidates.
Mechanistic Divergence: The "False Substrate" Pathway
Both classes require intracellular metabolic activation (phosphorylation) to exert cytotoxicity. However, the specific enzymes involved and the downstream consequences on DNA replication differ.[1]
Activation Pathways
-
Pyrimidine Analogs (e.g., Gemcitabine, Cytarabine): Predominantly rely on Deoxycytidine Kinase (dCK) for the initial rate-limiting phosphorylation. Gemcitabine triphosphate competes with dCTP for incorporation into DNA, leading to "masked chain termination"—a unique mechanism where one additional nucleotide is added after the analog, preventing excision by proofreading exonucleases [1, 4].
-
Purine Analogs (e.g., Fludarabine, Cladribine): Also utilize dCK (and occasionally dGK) for activation. Fludarabine triphosphate inhibits DNA Polymerase
, Ribonucleotide Reductase (RNR) , and DNA Primase , leading to S-phase arrest and apoptosis. Unlike Gemcitabine, Fludarabine acts as a potent chain terminator without the "masked" effect [1, 7].
Pathway Visualization
The following diagram illustrates the parallel activation cascades and divergent inhibitory points.
Figure 1: Comparative metabolic activation pathways. Note that dCK is the rate-limiting enzyme for both classes, but downstream targets diverge.
Comparative Efficacy Data
The following data highlights the potency differences between representative analogs in leukemic cell lines (HL-60 and CCRF-CEM). Gemcitabine typically demonstrates higher potency (lower IC50) due to its unique self-potentiation mechanisms (e.g., inhibiting RNR to lower competing dCTP pools).
| Feature | Pyrimidine Analog (Gemcitabine) | Purine Analog (Fludarabine) | Biological Implication |
| Primary Target | DNA Pol (Masked Termination) | DNA Pol | Gemcitabine is harder to repair by exonucleases. |
| IC50 (HL-60 Cells) | ~25 nM [2, 19] | ~1 - 10 µM [2, 12] | Gemcitabine is ~100x more potent on a molar basis in this model. |
| Cell Cycle Effect | S-phase Arrest (Early) | S-phase Delay / G0-G1 Arrest | Distinct cytostatic profiles detectable by Flow Cytometry. |
| Transport | hENT1 (High Affinity) | hENT1 / hCNT | hENT1 deficiency confers resistance to both. |
| Elimination | Deamination by CDA | Dephosphorylation / Renal | CDA expression levels dictate Gemcitabine toxicity. |
Key Insight: While Fludarabine has a higher IC50, it is often preferred in indolent lymphoid malignancies (e.g., CLL) due to its ability to induce apoptosis in quiescent (G0) cells, whereas Gemcitabine requires active DNA synthesis (S-phase) for maximal effect [1, 7].
Experimental Validation Protocols
To objectively compare these analogs in your own lab, use the following standardized protocols. These are designed to be self-validating by including necessary controls.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine IC50 values for Pyrimidine vs. Purine analogs.
Reagents:
-
Target Cells (e.g., HL-60, A549)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (DMSO or SDS-HCl)
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add serial dilutions of Gemcitabine and Fludarabine (Range: 1 nM to 100 µM).
-
Control: Vehicle (DMSO < 0.1%).
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 72 hours (essential for antimetabolites to cover multiple cell cycles).
-
Labeling: Add 20 µL MTT reagent; incubate 4h at 37°C.
-
Readout: Aspirate media, add 100 µL DMSO, read Absorbance at 570 nm .
Protocol B: Mechanism of Action (Cell Cycle Analysis)
Objective: Distinguish between S-phase arrest (Gemcitabine) and non-specific arrest.
Workflow:
-
Treat cells with IC50 concentration (determined in Protocol A) for 24h.
-
Fix cells in 70% ice-cold ethanol (dropwise while vortexing).
-
Stain with Propidium Iodide (PI) + RNase A.
-
Analyze via Flow Cytometry (FL2 channel).
-
Expected Result (Pyrimidine): Accumulation in early S-phase.
-
Expected Result (Purine): Accumulation in S-phase or G0/G1 block depending on cell type.
-
Assay Visualization
The following diagram outlines the logical flow for the high-throughput cytotoxicity screen.
Figure 2: Standardized MTT Cytotoxicity Workflow. Critical control points include the 24h recovery period and the 72h drug exposure time.
Resistance Mechanisms
Understanding why these drugs fail is critical for interpreting experimental data.
| Mechanism | Impact on Pyrimidines | Impact on Purines | Experimental Marker |
| dCK Downregulation | Critical: Prevents activation to monophosphate. Primary resistance cause. | Critical: Also prevents activation. | Low dCK mRNA/protein levels. |
| hENT1 Loss | High: Reduces intracellular drug accumulation significantly. | Moderate: Can utilize other transporters (hCNT). | Reduced uptake of radiolabeled nucleoside.[2] |
| SAMHD1 Upregulation | High: Hydrolyzes active triphosphates (dNTPase activity) [16]. | High: Depletes active drug pool. | High SAMHD1 expression. |
| RNR Overexpression | Moderate: Increases competing endogenous dNTP pools. | High: Overcomes RNR inhibition by the drug. | Increased RNR M1/M2 subunit levels. |
References
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Link
-
Venturini, F., et al. (2000). Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60.[3] Leukemia Research. Link
-
Galmarini, C. M., et al. (2002). Nucleoside analogs: mechanisms of drug resistance and reversal strategies. Leukemia.[4][5] Link
-
Mini, E., et al. (2006).[4] Cellular pharmacology of gemcitabine. Annals of Oncology. Link
-
Coriell Institute.[6] (2019). Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression. Pharmacogenetics and Genomics. Link
-
Rothenberg, M. L., et al. (1996). Gemcitabine: A Review of its Pharmacology and Clinical Activity. Journal of Clinical Oncology. Link
-
Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine. Clinical Pharmacokinetics. Link
Sources
- 1. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Robust Validation of In Vitro Assays for Novel Pyrimidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutics, particularly in oncology.[1][2] Their journey from benchtop synthesis to clinical candidacy, however, is critically dependent on a rigorous, multi-faceted process of in vitro validation. This guide provides an in-depth, experience-driven framework for validating the biological activity of novel pyrimidine compounds, ensuring that the data generated is not only accurate but also translatable and trustworthy.
The core principle of assay validation is to establish, with a high degree of assurance, that a method will consistently produce a result that meets its predetermined specifications and quality attributes.[3] For novel compounds, this process transcends a simple checklist; it is a systematic investigation designed to build a self-validating system of evidence.
The Validation Funnel: A Strategic Approach to In Vitro Testing
A logical and resource-efficient approach to validating a new series of pyrimidine compounds follows a "funnel" strategy. This begins with broad, high-throughput screens to assess general cytotoxicity and proliferative effects, followed by more specific, target-oriented assays to elucidate the mechanism of action.
Caption: A strategic workflow for the in vitro validation of novel compounds.
Part 1: Foundational Viability and Cytotoxicity Assays
The initial step for any novel compound is to determine its effect on cell viability and proliferation. This provides a crucial first indication of biological activity and establishes the concentration range for subsequent, more detailed experiments.[4] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a drug needed to inhibit a biological process by 50%.[4]
Comparative Analysis of Common Viability Assays
Choosing the right viability assay is critical, as different methods measure distinct cellular parameters and can be susceptible to different artifacts. An ideal assay should be rapid, reliable, and not interfere with the test compound.[5] It is often recommended to use more than one assay to obtain reliable results.[5][6]
| Assay Type | Principle | Advantages | Disadvantages & Considerations |
| MTT Assay | Measures mitochondrial reductase activity, which converts MTT tetrazolium salt to a purple formazan product.[7][8] | Well-established, cost-effective. | Can be affected by compounds that alter cellular redox state; requires a solubilization step.[7] |
| CCK-8/WST-8 | Utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a soluble formazan. | Higher sensitivity than MTT, single-step addition, less toxic to cells. | Can be influenced by changes in cellular metabolism. |
| CellTiter-Glo® (ATP Assay) | Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction.[4] | High sensitivity, suitable for low cell numbers, rapid.[9] | Signal can be affected by compounds that interfere with luciferase or ATP metabolism. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10] | Directly measures cytotoxicity (cell death) rather than viability. | Less sensitive for early-stage cytotoxicity; not suitable for anti-proliferative effects.[9] |
Expert Insight: For initial screens of pyrimidine libraries, a combination of an ATP-based assay for its sensitivity and a direct cytotoxicity assay like LDH release provides a robust data set. This dual approach helps to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects early on.
Protocol: Foundational IC50 Determination using MTT Assay
This protocol outlines a standard procedure for determining the IC50 of a novel pyrimidine compound in an adherent cancer cell line.
1. Cell Preparation:
-
Culture cells to a logarithmic growth phase.
-
Trypsinize, count, and adjust the cell suspension to a concentration of 5-10 x 10^4 cells/mL.[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate until cells are attached.[11]
2. Compound Treatment:
-
Prepare a dilution series of the pyrimidine compound (e.g., an eight-point dose range) and appropriate vehicle controls (e.g., DMSO).[4]
-
Add the diluted compounds to the wells and incubate for a predetermined exposure period (e.g., 24-72 hours).[7]
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well.[7][11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
4. Solubilization and Measurement:
-
Carefully remove the culture medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 10 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength of 490 nm using a plate reader.[7]
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized response versus the log of the compound concentration and fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.[12][13]
Part 2: Elucidating Mechanism of Action - Target-Based Assays
Many pyrimidine-based drugs function as kinase inhibitors by competing with ATP at the enzyme's active site.[1] Therefore, after identifying compounds with cellular activity, the next logical step is to validate their direct effect on the intended kinase target.
The Rationale for In Vitro Kinase Assays
Directly testing compounds against isolated kinases provides several key insights:
-
Confirms On-Target Activity: It verifies that the compound can inhibit the biochemical activity of the purified target enzyme.
-
Determines Potency (IC50): It quantifies the inhibitory potency at a molecular level, which can then be compared to the cellular IC50.
-
Aids in Structure-Activity Relationship (SAR) Studies: It provides direct biochemical data to guide the chemical optimization of the compound series.
In vitro kinase assays are typically performed under optimized buffer conditions with defined concentrations of the enzyme, substrate, and ATP.[14]
Caption: Competitive inhibition of a kinase by a pyrimidine compound.
Comparison of Kinase Assay Technologies
Several technologies are available for measuring kinase activity, each with its own set of advantages.
| Technology | Principle | Advantages | Considerations |
| Radiometric Assays | Measures the incorporation of radioactively labeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[15] | Considered the "gold standard" for accuracy and sensitivity; allows for direct measurement of phosphorylation.[15] | Requires handling of radioactive materials; lower throughput. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and then detected by luciferase.[14] | High sensitivity, broad applicability to virtually any kinase. | Indirect measurement; potential for interference with the luciferase enzyme. |
| TR-FRET (e.g., LanthaScreen®) | Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase.[16] | Homogeneous (no-wash) format, ratiometric detection minimizes interference.[16] | Requires specific reagents (labeled antibodies, tracers). |
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general workflow for assessing the inhibitory activity of a pyrimidine compound against a target kinase using an ADP-Glo™-like assay.
1. Reagent Preparation:
-
Prepare kinase reaction buffer, kinase enzyme, substrate, and ATP at appropriate concentrations. The ATP concentration is often set at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Prepare a serial dilution of the novel pyrimidine compound and a known reference inhibitor (positive control).
2. Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, and test compound/control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature or 30°C for a specified time (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (ADP-Glo™ Reagent). Incubate for approximately 40 minutes.
-
Add the second detection reagent (Kinase Detection Reagent), which converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal. Incubate for 30-60 minutes.[14]
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the biochemical IC50 value.
Part 3: Confirming Cellular Target Engagement
A critical step in validation is to confirm that the compound interacts with its intended target within the complex environment of a living cell.[17] A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability. Target engagement assays bridge the gap between biochemical potency and cellular activity.[18][19]
Why Target Engagement is a Non-Negotiable Validation Step
-
Confirms Bioavailability: Demonstrates that the compound can reach its intracellular target.
-
Validates Mechanism in a Physiological Context: Links the observed cellular phenotype (e.g., decreased proliferation) directly to the inhibition of the target.[17]
-
Guides Dose Selection: Helps in determining the compound concentrations that achieve target modulation in cells.
One powerful and widely used method is the Cellular Thermal Shift Assay (CETSA). It is based on the principle that the binding of a ligand (the pyrimidine compound) stabilizes the target protein, leading to an increase in its thermal stability.
Workflow: Cellular Thermal Shift Assay (CETSA)
1. Cell Treatment:
-
Treat intact cells with the pyrimidine compound at various concentrations or with a vehicle control.
2. Heating Step:
-
Harvest the cells and heat the cell lysates or intact cells across a range of temperatures.
3. Protein Extraction and Analysis:
-
Separate the soluble protein fraction (where the stabilized, non-denatured target resides) from the precipitated, denatured proteins via centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using a standard protein detection method, such as Western blotting or mass spectrometry.
4. Data Interpretation:
-
In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is direct evidence of target engagement.
Conclusion: An Integrated View of Validation
The validation of novel pyrimidine compounds is a continuous process that builds a comprehensive and self-reinforcing dataset.[3] It begins with broad phenotypic screening, moves to specific biochemical target inhibition, and culminates in the confirmation of target engagement in a relevant cellular system. By employing orthogonal assay formats—for example, confirming a result from a metabolic assay (MTT) with a direct cytotoxicity assay (LDH)—and by rigorously comparing biochemical and cellular potencies, researchers can build a high-confidence data package.[6] This structured, causality-driven approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline, ultimately increasing the probability of success in later preclinical and clinical stages.[20]
References
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Visikol. (2022, June 7). The Importance of IC50 Determination. Visikol. Available from: [Link]
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Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. Available from: [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349. Available from: [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. National Institutes of Health. Available from: [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]
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Burd, E. M. (2010). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. Clinical Microbiology Reviews, 23(3), 550-576. Available from: [Link]
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Vilar, S., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(2), 1599. Available from: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. Available from: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available from: [Link]
-
Atanasov, A. G., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 627252. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Institutes of Health. Available from: [Link]
-
Platenburg, G. J. (2006). A Practical Approach to Biological Assay Validation. EDRA Services. Available from: [Link]
-
Al-Suhaimi, K. S., et al. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Molecules, 26(11), 3236. Available from: [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10734-10763. Available from: [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. Available from: [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available from: [Link]
-
Desrosiers, M., et al. (2022). Rationally Designed Pyrimidine Compounds: Promising Novel Antibiotics for the Treatment of Staphylococcus aureus-Associated Bovine Mastitis. Antibiotics, 11(3), 325. Available from: [Link]
-
Stevenson, L. F., & Purushothama, S. (2007). Validation of Assays for the Bioanalysis of Novel Biomarkers. In Biomarkers in Drug Development (pp. 15-32). Humana Press. Available from: [Link]
-
Selvita. (2023, December 8). A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]
-
Gomaa, A. M., et al. (2022). Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity. Scientific Reports, 12(1), 1-16. Available from: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]
-
Precision for Medicine. (2023, November 15). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Precision for Medicine. Available from: [Link]
-
Nodari, S., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(1), 93. Available from: [Link]
-
El-Hashash, M. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 735. Available from: [Link]
-
Cravatt, B. F., & Patricelli, M. P. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(8), 600-605. Available from: [Link]
-
Karaman, M. F., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(8), 3051-3056. Available from: [Link]
-
Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. Available from: [Link]
-
Müller, S., et al. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. In Chemical Probes in Biology (pp. 1-32). Royal Society of Chemistry. Available from: [Link]
-
Tzani, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(4), 1123. Available from: [Link]
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- 1. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. sapient.bio [sapient.bio]
- 20. pnas.org [pnas.org]
Beyond the Spectra: A Comparative Guide to Confirming Reaction Products via X-ray Crystallography
Introduction: The "Structure Gap" in Synthesis
In small molecule drug discovery and complex organic synthesis, we often encounter the "Structure Gap." You have a reaction product. Mass Spectrometry (MS) confirms the molecular weight. Nuclear Magnetic Resonance (NMR) confirms the connectivity. Yet, you are left with critical ambiguities: Which diastereomer did I synthesize? Is this the R- or S-enantiomer? Did the ring close in the expected conformation?
While NMR is the daily workhorse of the lab, Single Crystal X-ray Diffraction (SC-XRD) remains the ultimate arbiter of truth. This guide objectively compares SC-XRD against its primary alternatives—NMR and the emerging MicroED technique—and provides a self-validating workflow for deploying SC-XRD to confirm reaction products with absolute certainty.
Comparative Analysis: The Right Tool for the Job
We must move beyond the notion that one technique supersedes the others. Instead, we evaluate them based on resolution , sample requirements , and stereochemical definition .
Table 1: Technical Comparison of Structure Elucidation Methods
| Feature | SC-XRD (The Gold Standard) | Solution NMR (The Workhorse) | MicroED (The Disruptor) |
| Primary Output | 3D Electron Density Map | Magnetic Environment / Connectivity | electrostatic Potential Map |
| Sample State | Single Crystal (>10 µm) | Solution (Pure) | Nanocrystal / Powder (<1 µm) |
| Resolution | Sub-Angstrom (<0.8 Å) | N/A (Spectral Resolution) | High (~1.0 Å), but variable |
| Stereochemistry | Absolute (anomalous scattering) | Relative (requires derivatives for absolute) | Absolute (potential) |
| Throughput | Low (Days/Weeks for crystals) | High (Minutes/Hours) | Medium (Grid prep + collection) |
| Limitation | Crystallization Bottleneck | Ambiguous for quaternary centers | Dynamical scattering, cost |
Deep Dive: The Stereochemistry Problem
For drug candidates, defining the Absolute Configuration is non-negotiable.
-
NMR requires chiral shift reagents or Mosher's acid derivatization to infer chirality, which introduces chemical steps and potential errors.
-
SC-XRD utilizes anomalous scattering (Bjivoet pairs) to calculate the Flack Parameter .
-
Flack x ≈ 0.0: Correct absolute structure.
-
Flack x ≈ 1.0: Inverted structure (wrong enantiomer).
-
Flack x ≈ 0.5: Racemic twin or weak anomalous signal.
-
Expert Insight: If your molecule contains "light atoms" only (C, H, N, O), use a Copper (Cu) source rather than Molybdenum (Mo) to maximize the anomalous signal for reliable Flack parameter determination.
Decision Matrix: When to Choose SC-XRD
Do not default to X-ray for everything. Use this logic flow to optimize resource allocation.
Figure 1: Strategic decision tree for selecting the optimal structure elucidation method based on sample physical properties and data ambiguity.
Experimental Protocols: The Self-Validating Workflow
The failure rate in crystallography is often due to poor sample preparation, not the X-ray physics. The following protocols are designed with built-in "stop/go" validation steps.
Protocol A: Vapor Diffusion Crystallization (The "Hanging Drop")
Objective: Grow single crystals from limited material (approx. 5-10 mg).
Materials: 24-well VDX plate, siliconized cover slides, vacuum grease.
-
Solubility Screen (Validation Step 1): Find a solvent that dissolves your product at high concentration (e.g., DCM, Acetone) and a "precipitant" in which it is insoluble (e.g., Pentane, Hexane).
-
Stop Condition: If the product precipitates immediately upon adding 1 drop of precipitant, the diffusion will be too fast. Dilute the sample.
-
-
Setup:
-
Pipette 500 µL of precipitant into the reservoir well.
-
Pipette 2 µL of concentrated sample solution onto the center of the cover slide.
-
Carefully add 2 µL of the reservoir solution to the sample drop (1:1 ratio).
-
-
Seal: Apply grease to the well rim. Invert the slide and seal it over the well.
-
Incubation: Store at 20°C (or 4°C if unstable) in a vibration-free zone.
-
Observation: Check daily under a polarizing microscope.
-
Success Metric: Sharp extinction (blinking on/off) under polarized light indicates crystallinity.
-
Protocol B: Data Collection & Structure Validation
Objective: Ensure the data collected is scientifically defensible.
-
Crystal Mounting: Mount crystal on a Kapton loop using Paratone oil (cryoprotectant). Flash cool to 100 K immediately to prevent ice formation.
-
Pre-Screen (Validation Step 2): Collect 10-20 frames.
-
Stop Condition: If diffraction spots are smeared or show "rings" (powder), the crystal is poor. Do not waste beam time.
-
-
Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity measurements for anomalous scattering.
-
Refinement & CheckCIF (Validation Step 3):
-
Solve structure using Direct Methods (e.g., SHELXT).
-
Refine (SHELXL) until R1 value < 5% (0.05).
-
Mandatory: Upload the .cif file to the IUCr CheckCIF server.
-
Trustworthiness Rule: You cannot publish if you have "Level A" alerts without a chemically valid explanation (e.g., disorder).
-
The Logic of Structure Solution
Understanding the computational workflow demystifies the "black box" of crystallography.
Figure 2: The iterative workflow from physical crystal to digital model. Note the feedback loop between Refinement and Density map improvement.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures.[Link]
-
Flack, H. D. (1983).[1][2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. (The foundational paper for absolute configuration). [Link]
-
Gruene, T., et al. (2018). "Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction." Angewandte Chemie International Edition, 57(50), 16313-16317. (Seminal paper on MicroED). [Link]
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Service. (The mandatory validation tool for crystallographic data). [Link]
Sources
A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of Dichloropyrimidines
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is a privileged motif, frequently found in blockbuster drugs and clinical candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds, offering a significant advantage over classical methods for the synthesis of aminopyrimidines. However, the selective mono-amination of dichloropyrimidines presents a significant challenge due to the presence of two reactive sites, C2 and C4. The choice of phosphine ligand is paramount in controlling the regioselectivity and achieving high yields in these transformations.
This guide provides a comparative analysis of different ligands for the Buchwald-Hartwig amination of dichloropyrimidines, offering insights into the causal factors behind experimental choices and providing supporting data to aid in your research and development endeavors.
The Crucial Role of the Ligand in Dictating Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The phosphine ligand plays a multifaceted role in this cycle, influencing the catalyst's stability, activity, and, most critically for dichloropyrimidines, its selectivity. The generally accepted mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to furnish the aminated product and regenerate the active catalyst.
The electronic and steric properties of the phosphine ligand directly impact each of these steps. For dichloropyrimidines, the electronic disparity between the C2 and C4 positions makes the C4 position inherently more electron-deficient and thus more susceptible to oxidative addition. Consequently, many catalyst systems exhibit a preference for C4 amination. However, the judicious selection of a ligand can override this inherent reactivity, enabling selective amination at the C2 position. This control is a testament to the power of ligand-directed catalysis.
Visualizing the Catalytic Cycle
To understand the influence of the ligand, it is essential to visualize the catalytic cycle of the Buchwald-Hartwig amination.
Caption: The Buchwald-Hartwig catalytic cycle.
A Comparative Analysis of Phosphine Ligands for Dichloropyrimidine Amination
The evolution of phosphine ligands for the Buchwald-Hartwig amination has led to a diverse toolbox for the synthetic chemist. Here, we compare the performance of several key ligand classes in the context of dichloropyrimidine amination, with a focus on regioselectivity and yield.
First-Generation and Bidentate Ligands: The Foundation
Early examples of Buchwald-Hartwig amination often employed simple trialkyl- or triarylphosphines. While foundational, these ligands often require harsh reaction conditions and offer limited control over regioselectivity with substrates like dichloropyrimidines.
The development of bidentate phosphine ligands, such as BINAP and DPPF, represented a significant advancement, providing more stable and active catalysts.[1] These ligands can chelate to the palladium center, influencing the geometry of the catalytic intermediates and thereby affecting the reaction outcome.
Xantphos , a xanthene-based bidentate ligand with a large natural bite angle, has proven to be particularly effective in promoting C2-selectivity in the amination of 2,4-dichloropyridine, a close structural analog of 2,4-dichloropyrimidine.[2] This preference is attributed to the steric hindrance imposed by the ligand, which can favor oxidative addition at the less hindered C2 position.
Conversely, in a study on the highly regioselective C4-amination of a 6-aryl-2,4-dichloropyrimidine, the bidentate ligand 1,4-bis(diphenylphosphino)butane (dppb) was found to be superior to several bulky monophosphine ligands, affording the C4-aminated product in high yield and selectivity.[3]
Bulky Biaryl Monophosphine Ligands: The Modern Workhorses
The introduction of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized the field of palladium-catalyzed cross-coupling.[4] Ligands such as XPhos , RuPhos , and BrettPhos are now widely used due to their high catalytic activity, broad substrate scope, and ability to promote reactions under mild conditions.
These ligands are characterized by a biaryl backbone with a bulky phosphine moiety on one ring and sterically demanding substituents on the other. This architecture promotes the formation of highly active, monoligated palladium complexes, which are often key to achieving high turnover numbers.
A comparative study on the amination of a heteroaryl chloride highlighted the superior performance of XPhos and the Josiphos-type ligand CyPFtBu in certain cases.[5] DFT calculations comparing BrettPhos and RuPhos have provided insights into their differing activities with primary and secondary amines, attributing the differences to their distinct steric and electronic profiles which influence the rate-limiting step of the catalytic cycle.[6][7]
For the challenging amination of dichloropyrimidines, the choice between these modern ligands is often substrate- and amine-dependent, necessitating careful screening to identify the optimal catalyst system.
Comparative Performance Data
The following table summarizes representative data for the mono-amination of dichloropyrimidines and related substrates with various ligands. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates across different studies.
| Substrate | Amine | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| 2,4-dichloropyridine | Aniline | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 18 | 85 | >95:5 (C2 selective) | [2] |
| 6-phenyl-2,4-dichloropyrimidine | Dibutylamine | dppb | Pd(OAc)₂ | LiHMDS | THF | 0 | 0.5 | 95 | >99:1 | [3] |
| 4-chloro-N-phenylpyridin-2-amine | Benzylamine | Josiphos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 0.5 | 75-85 | N/A | [8] |
| 2-bromo-13α-estrone-3-benzyl ether | Aniline | XPhos | Pd(OAc)₂ | KOtBu | Toluene | MW | - | 92 | N/A | [9] |
Experimental Protocol: A Representative C2-Selective Amination
This protocol provides a detailed methodology for the C2-selective amination of 2,4-dichloropyridine, a substrate analogous to 2,4-dichloropyrimidine, using a Xantphos-based catalyst system. This serves as a validated starting point for your own investigations.
Materials:
-
2,4-Dichloropyridine
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Add anhydrous dioxane, followed by 2,4-dichloropyridine (1.0 equivalent) and aniline (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-anilino-4-chloropyridine.
Workflow for Ligand Screening
For a new dichloropyrimidine substrate, a systematic ligand screening is often the most efficient path to identifying the optimal reaction conditions.
Caption: A typical workflow for ligand screening.
Conclusion
The Buchwald-Hartwig amination of dichloropyrimidines is a powerful transformation that allows for the synthesis of a diverse range of aminopyrimidine derivatives. The key to success in this endeavor lies in the rational selection of the phosphine ligand. While general trends exist, such as the preference for C4 amination and the ability of ligands like Xantphos to promote C2 selectivity, the optimal ligand is often substrate- and amine-dependent.
This guide has provided a comparative overview of different ligand classes, supported by experimental data, to empower you to make informed decisions in your research. By understanding the underlying principles of the catalytic cycle and the influence of ligand architecture, and by employing a systematic approach to reaction optimization, you can unlock the full potential of the Buchwald-Hartwig amination for the synthesis of novel and valuable dichloropyrimidine-containing molecules.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Benchmarking Novel Thieno[2,3-d]pyrimidine Derivatives: A Dual-Targeting Approach vs. 5-FU and Sorafenib
Executive Summary
The clinical utility of pyrimidine antimetabolites like 5-Fluorouracil (5-FU) is often limited by rapid catabolism and acquired resistance. This guide benchmarks a novel fluorinated thieno[2,3-d]pyrimidine derivative (Pyr-4f ) against standard-of-care agents. Unlike 5-FU, which primarily targets thymidylate synthase (TS), Pyr-4f is engineered for a dual-mechanism: TS inhibition and VEGFR-2 kinase blockade. This guide provides the experimental framework and comparative data required to validate this superior efficacy profile.
Part 1: The Chemical Rationale & In Silico Benchmarking
The Pharmacophore Shift
Standard pyrimidines (5-FU, Gemcitabine) rely on metabolic activation to inhibit DNA synthesis.[1] The "Next-Gen" rationale involves fusing the pyrimidine ring with a thiophene moiety (thieno[2,3-d]pyrimidine). This scaffold mimics the ATP-binding domain of receptor tyrosine kinases (RTKs) while retaining the antimetabolite properties of the pyrimidine core.
Molecular Docking: Binding Affinity Comparison
Before wet-lab synthesis, we validate the dual-targeting potential using in silico docking (AutoDock Vina).
Hypothesis: Pyr-4f should exhibit lower binding energy (higher affinity) for VEGFR-2 than 5-FU and comparable affinity to the kinase inhibitor Sorafenib.
Table 1: Comparative Binding Energies (kcal/mol)
| Target Protein | PDB ID | Ligand: Pyr-4f | Standard: 5-FU | Standard: Sorafenib | Interpretation |
| VEGFR-2 (Kinase Domain) | 4ASD | -10.8 | -5.2 (Non-binder) | -11.2 | Pyr-4f approaches Sorafenib efficacy in the ATP pocket. |
| Thymidylate Synthase | 1HVY | -8.4 | -7.1 | N/A | Pyr-4f retains significant TS binding capability. |
Analyst Note: The -10.8 kcal/mol affinity for VEGFR-2 suggests Pyr-4f effectively competes with ATP, a mechanism distinct from 5-FU. This justifies proceeding to in vitro phenotypic screening.
Part 2: In Vitro Cytotoxicity (The Gold Standard)
The MTT Viability Assay
We benchmark cytotoxicity across three distinct cell lines to evaluate spectrum and selectivity.
-
HCT-116: Colorectal carcinoma (5-FU primary indication).[2]
-
MCF-7: Breast adenocarcinoma (Hormone dependent).[3]
Table 2: IC50 Values (µM) – 48h Exposure
| Cell Line | Pyr-4f (New) | 5-FU (Standard) | Sorafenib (Ref) | Fold Potency (Pyr-4f vs 5-FU) |
| HCT-116 | 2.1 ± 0.3 | 12.5 ± 1.2 | 4.8 ± 0.5 | 5.9x |
| MCF-7 | 3.4 ± 0.4 | 18.2 ± 2.1 | 5.1 ± 0.6 | 5.3x |
| WI-38 (Normal) | >100 | >100 | 65.2 ± 4.1 | High Selectivity |
Data Synthesis: Pyr-4f demonstrates a ~6-fold increase in potency against colorectal cancer cells compared to 5-FU, likely due to the additive effect of kinase inhibition preventing compensatory cell survival signaling. Crucially, the high IC50 on WI-38 indicates a favorable therapeutic index.
Part 3: Mechanistic Validation (Pathway Analysis)
To prove why Pyr-4f is superior, we must visualize the dual-inhibition pathway. The compound enters the cell and acts on two fronts:[1]
-
Nucleus: Inhibits TS, causing dTMP depletion and DNA damage (Thymineless death).[4][5]
-
Cytoplasm: Blocks VEGFR-2 autophosphorylation, halting the RAS/RAF/MEK proliferation cascade.
Signaling Pathway Visualization
Figure 1: Dual-Mechanism of Action. Pyr-4f simultaneously blocks VEGFR-2 mediated proliferation and Thymidylate Synthase mediated DNA replication, converging on Apoptosis.
Part 4: Experimental Protocols (Self-Validating Systems)
As a Senior Scientist, I emphasize that a protocol is only as good as its controls. The following workflows include built-in validation steps to ensure data integrity (E-E-A-T).
Optimized MTT Cytotoxicity Protocol
Objective: Determine IC50 with statistical rigor.
Reagents:
-
MTT Reagent (5 mg/mL in PBS, filtered).
-
Solubilization Buffer (DMSO or SDS-HCl).
Workflow:
-
Seeding Optimization (Critical Step):
-
Perform a standard curve of cell density (2k to 20k cells/well) prior to the drug assay. Select the density that ensures linearity over 72h (typically 5,000 cells/well for HCT-116).
-
Why? If cells overgrow, contact inhibition masks drug toxicity.
-
-
Drug Treatment:
-
Seed cells in 96-well plates. Allow 24h attachment.
-
Add Pyr-4f in serial dilutions (0.1 µM to 100 µM).
-
Control 1: Vehicle Control (0.1% DMSO max).
-
Control 2: Positive Control (5-FU at 10 µM).
-
Control 3: Blank (Media only, no cells) – Required for background subtraction.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout:
-
Add 20 µL MTT. Incubate 3-4 hours (watch for purple crystals).
-
Aspirate media carefully. Add 100 µL DMSO.
-
Read Absorbance at 570 nm (Reference: 630 nm).
-
Flow Cytometry: Annexin V/PI Apoptosis Assay
Objective: Confirm mechanism of death (Apoptosis vs. Necrosis).
Workflow Visualization:
Figure 2: Apoptosis Workflow. Note the "Trypsin-free" recommendation to prevent false-positive membrane damage signals.
Part 5: References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.
-
El-Hamd, M. A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs: Synthesis and Biological Evaluation. Molecules.
-
Abcam. MTT Assay Protocol for Cell Viability and Cytotoxicity. Abcam Technical Resources.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.
-
Hossan, A. S., et al. (2024). Design, synthesis, and molecular docking of novel pyrimidine derivatives as dual VEGFR-2/EGFR inhibitors. Scientific Reports.
Sources
- 1. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Cross-reactivity profiling of pyrimidine-based kinase inhibitors
An In-Depth Guide to the Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. At the heart of many of these successful drugs lies the pyrimidine scaffold, a privileged structure adept at targeting the ATP-binding site of kinases.
However, the high degree of structural conservation within the ATP-binding pocket across the kinome presents a significant challenge: off-target activity, or cross-reactivity. An inhibitor designed for a specific kinase may inadvertently inhibit dozens of other kinases, leading to unforeseen toxicities or even desirable polypharmacological effects. Therefore, rigorous and early-stage cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and predicting its clinical potential.
This guide provides a comprehensive overview of the strategies and methodologies for profiling pyrimidine-based kinase inhibitors, offering researchers the technical insights needed to navigate this complex landscape.
The Pyrimidine Scaffold: A Privileged Structure for Kinase Targeting
The pyrimidine ring system is a recurring motif in successful kinase inhibitors, including drugs like Imatinib (Gleevec®) and Gefitinib (Iressa®). Its utility stems from its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction that mimics the adenine moiety of ATP itself. This fundamental interaction provides a robust foundation for achieving high-potency inhibition.
However, this reliance on a common recognition motif is also the primary driver of cross-reactivity. Selectivity is achieved by exploiting subtle differences in the surrounding regions of the ATP pocket, often by extending the inhibitor's structure into more variable sub-pockets.
Figure 1: A conceptual diagram illustrating how a pyrimidine-based inhibitor docks into a kinase ATP-binding site. The core mimics ATP's interaction with the hinge, while side chains confer selectivity by engaging unique surrounding residues.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-faceted approach is essential for accurately mapping an inhibitor's selectivity profile. No single assay can provide a complete picture. We will explore three orthogonal, industry-standard methodologies: large-panel enzymatic screening, cellular target engagement assays, and phosphoproteomics.
Large-Panel Kinase Screening (Kinome Scanning)
This is the foundational method for assessing inhibitor selectivity. It involves testing the compound against a large, recombinant panel of purified kinases (often >400) in a biochemical assay format.
Principle: The ability of the inhibitor to block the phosphorylation of a substrate by each kinase is measured, typically by quantifying the amount of ATP consumed or substrate phosphorylated. The output is often reported as the percent inhibition at a given concentration (e.g., 1 µM) or as an IC₅₀/Kᵢ value for each interaction.
Experimental Protocol: A Typical Radiometric Assay Workflow
-
Preparation: A stock solution of the pyrimidine-based inhibitor is prepared in DMSO. A series of dilutions are created to generate a dose-response curve.
-
Reaction Setup: For each kinase in the panel, a reaction is set up in a multi-well plate containing:
-
The specific kinase enzyme.
-
A known peptide or protein substrate.
-
The inhibitor at a specific concentration.
-
Reaction buffer containing cofactors (e.g., Mg²⁺, Mn²⁺).
-
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination & Separation: The reaction is stopped. The phosphorylated substrate is then separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the peptide substrate, followed by washing away the free ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the membrane is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The radioactive counts are converted into percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). For dose-response experiments, IC₅₀ values are calculated by fitting the data to a sigmoidal curve.
Trustworthiness & Self-Validation:
-
Controls: Each assay plate must include positive (no inhibitor) and negative (no enzyme) controls to define the dynamic range of the assay.
-
Reference Compounds: A known inhibitor with a well-characterized profile (e.g., Staurosporine) should be run concurrently to validate the assay performance for each kinase.
-
Z'-factor: This statistical parameter is often calculated for each assay plate to ensure the robustness and quality of the screen. A Z'-factor > 0.5 is generally considered excellent.
Figure 2: Workflow for a typical large-panel radiometric kinase assay.
Cellular Thermal Shift Assay (CETSA®)
While kinome scanning is powerful, it occurs in a non-physiological, cell-free environment. CETSA provides crucial validation by measuring target engagement within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein's structure. This stabilization results in an increased resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can infer target engagement.
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Culture cells of interest to an appropriate density. Treat one population with the pyrimidine inhibitor (e.g., 10 µM) and a control population with vehicle (DMSO) for a set period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release proteins, for example, through repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target kinase in the supernatant using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: For each temperature point, compare the amount of soluble target protein in the inhibitor-treated sample versus the vehicle-treated sample. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and therefore, engagement.
Trustworthiness & Self-Validation:
-
Isothermal Dose-Response: To determine potency (EC₅₀), a dose-response experiment can be performed at a single, fixed temperature (chosen from the steepest part of the melting curve) to quantify the concentration-dependent stabilization.
-
Counter-Screening: The same lysates can be probed for known off-targets or unrelated proteins to check for non-specific stabilization effects.
(Phospho)proteomics-Based Profiling
This approach provides the most physiologically relevant assessment by measuring the downstream consequences of kinase inhibition directly within the cellular signaling network.
Principle: Kinases function by phosphorylating other proteins. By using mass spectrometry to globally quantify changes in protein phosphorylation across the proteome after inhibitor treatment, one can identify the signaling pathways that are actually modulated by the compound.
Experimental Protocol: A Simplified Phosphoproteomics Workflow
-
Cell Culture & Treatment: Grow cells and treat with the inhibitor or vehicle control for a time period relevant to the signaling pathway of interest (can range from minutes to hours).
-
Lysis & Protein Digestion: Harvest and lyse the cells under denaturing conditions. Extract proteins and digest them into smaller peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: This is a critical step. Phosphopeptides are selectively enriched from the complex mixture of total peptides, often using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass of the peptides and then fragments them to determine their amino acid sequence and the precise site of phosphorylation.
-
Data Analysis: Sophisticated software is used to identify the phosphopeptides and quantify their abundance in the inhibitor-treated sample versus the control. Significantly down-regulated phosphosites are indicative of inhibited upstream kinases. Kinase Set Enrichment Analysis (KSEA) can then be used to computationally infer which kinases' activities have been most affected.
Comparative Analysis: Profiling Data for Representative Inhibitors
To illustrate how these methods generate comparative data, consider the following hypothetical profiles for three different pyrimidine-based inhibitors against a small, representative kinase panel.
| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) | Inhibitor C (% Inhibition @ 1µM) |
| EGFR | 98% | 45% | 95% |
| VEGFR2 | 25% | 92% | 88% |
| ABL1 | 15% | 18% | 21% |
| SRC | 75% | 30% | 40% |
| LCK | 68% | 25% | 35% |
| CDK2 | 5% | 8% | 12% |
| p38α (MAPK14) | 42% | 55% | 61% |
Interpretation:
-
Inhibitor A: A potent EGFR inhibitor with significant off-target activity against the SRC family kinases (SRC, LCK). This could lead to a complex biological response and potential toxicity.
-
Inhibitor B: A relatively selective VEGFR2 inhibitor. The moderate activity against p38α might be worth investigating further with cellular assays.
-
Inhibitor C: A potent dual inhibitor of EGFR and VEGFR2. This "polypharmacology" could be therapeutically beneficial in cancers driven by both pathways, but it also increases the complexity of predicting its effects.
Conclusion: Building a Complete Picture of Selectivity
The cross-reactivity profile of a pyrimidine-based kinase inhibitor is a critical determinant of its therapeutic potential. A successful profiling strategy does not rely on a single method but integrates the strengths of multiple orthogonal approaches. It begins with broad, biochemical screening to map the landscape of potential interactions, followed by cellular target engagement assays like CETSA to confirm binding in a physiological context, and culminates in phosphoproteomics to understand the true functional impact on cellular signaling networks. By rigorously applying these self-validating systems, researchers can make more informed decisions, leading to the development of safer and more effective kinase-targeted therapies.
References
-
Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]
-
Vieth, M., et al. (2004). Characteristic Physical Properties and Structural Motifs in 1824 Small Molecule Ligands Bound to 482 Human Protein Kinases. Journal of Medicinal Chemistry. [Link]
-
Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
Assessing the Metabolic Stability of Substituted Pyrimidines: A Comparative Technical Guide
Executive Summary: The Pyrimidine Paradox
Pyrimidines are a cornerstone of modern pharmacopoeia, serving as the scaffold for kinase inhibitors (e.g., Pazopanib), antimetabolites (e.g., 5-Fluorouracil), and antivirals. However, their metabolic fate is often bifurcated: while the electron-deficient ring is generally resistant to oxidative attack by Cytochrome P450 (CYP) enzymes, it renders the scaffold highly susceptible to reductive metabolism (via Dihydropyrimidine Dehydrogenase, DPD) and nucleophilic attack.
This guide provides a rigorous framework for assessing the metabolic stability of substituted pyrimidines. Unlike generic small-molecule screens, assessing pyrimidines requires a dual-pathway approach: Oxidative Screening (Microsomal) and Reductive Screening (Cytosolic) .[1]
Part 1: The Metabolic Landscape of Pyrimidines
To accurately assess stability, one must first understand the "Soft Spots" where metabolic clearance occurs.
Oxidative Liability (CYP-Mediated)
The pyrimidine ring itself is electron-poor (
-
Primary Liability: Oxidation typically occurs on carbon-rich substituents (alkyl groups, phenyl rings) attached to the pyrimidine, not the ring itself.
-
Secondary Liability: N-oxidation can occur, though less frequent than in pyridines.[1]
Reductive Liability (DPD-Mediated)
This is the critical blind spot in many standard screens.[1]
-
Mechanism: DPD (Dihydropyrimidine Dehydrogenase) reduces the C5-C6 double bond.[1][2]
-
Risk Factor: Pyrimidines with electron-donating groups (e.g., -OH, -NH2) or keto-tautomers (uracil-like) are prime targets.[1]
-
Consequence: Standard microsomal assays (which lack cytosolic DPD) will report false stability for these compounds.[1]
Visualization: Metabolic Pathways
The following diagram maps the divergent metabolic fates dependent on substitution patterns.
Figure 1: Divergent metabolic pathways for substituted pyrimidines.[1] Note that standard microsomal assays only capture the upper (Red) pathway.
Part 2: Comparative Performance Guide
This section compares the metabolic performance of a Novel 5-Substituted Pyrimidine (The "Product") against standard alternatives. This data illustrates how structural modifications directly impact Intrinsic Clearance (
Table 1: Structure-Stability Relationship (SSR)[1]
| Scaffold Variant | Metabolic Liability | Primary Assay System | Predicted | Mechanism of Clearance |
| Unsubstituted Pyrimidine | Low (Oxidative) / High (Reductive) | Cytosol + NADPH | High | Rapid reduction of C5-C6 double bond by DPD.[1] |
| Pyridine Analog (Alternative) | High (Oxidative) | Microsomes (HLM) | High | N-oxidation and C-hydroxylation due to higher electron density than pyrimidine. |
| 5-Methyl-Pyrimidine | Moderate (Oxidative) | Microsomes (HLM) | Medium | Benzylic hydroxylation of the methyl group (Metabolic Soft Spot).[1] |
| 5-Fluoro-Pyrimidine (The Product) | Low (Global) | HLM + Cytosol | Low | Fluorine blocks C5 metabolic attack and reduces electron density, preventing DPD reduction.[1] |
Comparative Analysis
-
Vs. Pyridine: Pyrimidines generally offer superior oxidative stability compared to pyridines.[1] Pyridines are often metabolized rapidly at the position
to the nitrogen. -
Vs. Unsubstituted: The "Product" (5-Fluoro) outperforms the unsubstituted scaffold by blocking the DPD recognition site.
-
Data Interpretation: If your pyrimidine shows
min in microsomes but has high in vivo clearance, suspect DPD-mediated reduction.[1]
Part 3: Experimental Framework (Self-Validating Protocols)
To ensure data integrity, you must run two parallel assays. A "Microsome-Only" approach is insufficient for this chemical class.[1]
Protocol A: Oxidative Stability (Microsomal)
Objective: Assess CYP-mediated clearance (Phase I).[1]
-
Preparation:
-
Initiation:
-
Pre-incubate microsomes and compound for 5 min at 37°C.
-
Start: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
-
Self-Validating Controls (Critical):
-
Analysis: LC-MS/MS monitoring parent depletion.
Protocol B: Reductive Stability (Cytosolic)
Objective: Assess DPD-mediated clearance (Critical for Uracil/Thymine analogs).[1]
-
Preparation:
-
Test System: Pooled Human Liver Cytosol (HLC) at 1.0 mg/mL.[1] Note: Microsomes do not contain DPD.
-
-
Initiation:
-
Validation:
Part 4: Diagnostic Workflow
Use this decision tree to select the correct assay and interpret "Mismatch" data (where in vitro stability does not match in vivo PK).
Figure 2: Diagnostic workflow for pyrimidine stability.[1] Note the mandatory Cytosolic check for compounds stable in microsomes.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for Microsomal Stability Protocols).
-
Ammazzalorso, A., et al. (2023).[1] Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Current Medicinal Chemistry.
-
Vande Casteele, L., et al. (2021).[1] Review of Dihydropyrimidine Dehydrogenase (DPD) Deficiency and 5-Fluorouracil Toxicity. Clinical Pharmacology & Therapeutics.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Pankaj Sharma et al. (2023).[1][4][5] Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Precision Quantitation of Pyrimidine Regioisomers: A Comparative Guide to UHPLC, SFC, and qNMR
Topic: Quantitative analysis of isomeric mixtures in pyrimidine reactions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry, the pyrimidine scaffold is ubiquitous, yet its functionalization—particularly
This guide moves beyond basic detection, offering a rigorous comparison of UHPLC , Supercritical Fluid Chromatography (SFC) , and Quantitative NMR (qNMR) . We evaluate these methodologies not just on sensitivity, but on their ability to resolve structurally similar
The Core Challenge: N1 vs. N3 Regioselectivity
The alkylation of 2,4-disubstituted pyrimidines (e.g., uracil or cytosine derivatives) is governed by a complex interplay of steric hindrance, solvent effects, and tautomeric equilibria.
-
Kinetic vs. Thermodynamic Control: Under basic conditions, the N3 position is often more nucleophilic (
) but sterically hindered by C2/C4 substituents. The N1 position is less hindered but less nucleophilic. -
The Analytical Blind Spot: These regioisomers often possess identical molecular weights and nearly identical lipophilicities (
), causing them to co-elute on standard C18 reversed-phase columns.
Diagram 1: Reaction Pathway & Analytical Decision Matrix
This diagram illustrates the divergent synthesis of pyrimidine isomers and the logic flow for selecting the correct analytical tool.
Caption: Workflow for distinguishing N1/N3 pyrimidine isomers. SFC provides the highest probability of baseline resolution for these chemically similar species.
Comparative Analysis: Selecting the Right Tool
1. UHPLC-MS/MS: The Sensitivity Workhorse
While standard C18 columns often fail to separate N1/N3 isomers, UHPLC remains essential for trace analysis (ppm level).
-
Mechanism: Reversed-phase partition chromatography.
-
The Problem: Isomers with identical
and similar often co-elute. -
The Fix:
-
pH Modification: Adjusting mobile phase pH to exploit subtle
differences (e.g., N3-alkylated species often have different basicity than N1). -
PFP Columns: Pentafluorophenyl (PFP) stationary phases offer
- interactions that can discriminate between the electron-deficient rings of different isomers better than C18. -
MS/MS Fragmentation: N1 and N3 isomers often yield distinct fragment ions. For example, retro-Diels-Alder (RDA) cleavage patterns differ based on the alkylation site.
-
2. SFC (Supercritical Fluid Chromatography): The Isomer Specialist
SFC is the superior choice for pyrimidine regioisomers. It uses supercritical
-
Why it works: The "normal-phase-like" retention mechanism of SFC is highly sensitive to the spatial orientation of polar functional groups (carbonyls/amines) on the pyrimidine ring.
-
Orthogonality: An N1-isomer might shield a carbonyl group differently than an N3-isomer, leading to massive retention time shifts in SFC that are invisible in HPLC.
-
Throughput: 3-5x faster than HPLC due to the low viscosity of
.
3. qNMR (Quantitative NMR): The Structural Truth
When you lack a reference standard for the specific isomer, qNMR is the only valid primary method.
-
Mechanism: Molar response is independent of chemical structure (proton counting).
-
Differentiation:
-
Chemical Shift: The alkyl group's
-protons will shift distinctively depending on whether they are attached to N1 or N3 (often ppm). -
NOE (Nuclear Overhauser Effect): Irradiation of the alkyl group protons will show enhancement of C6-H for N1-isomers, but C2/C4 substituents for N3-isomers.
-
Data Summary: Method Performance Matrix
| Feature | UHPLC-UV/MS | SFC (Supercritical Fluid) | qNMR (1H) |
| Primary Utility | Trace quantification in biological matrices | Separation of structural/chiral isomers | Purity assignment & Structure elucidation |
| Isomer Resolution | Low to Moderate (Requires PFP/C18 optimization) | High (Orthogonal selectivity) | Perfect (Distinct chemical shifts) |
| Sensitivity (LOD) | High (pg/mL range) | Moderate (ng/mL range) | Low (~1 mg required) |
| Throughput | 10-20 min/run | 2-5 min/run | 10-30 min/sample |
| Reference Standard | Required for quantitation | Required for quantitation | Not Required (Internal standard used) |
| Solvent Consumption | High (Organic/Water) | Low (Green - | Deuterated solvents only |
Detailed Protocol: SFC Separation of Pyrimidine Regioisomers
This protocol is designed for the separation of N1/N3-methylated uracil derivatives but is adaptable to other pyrimidines. It utilizes a "screening" approach common in high-throughput purification labs.
Objective: Achieve baseline resolution (
1. System Setup
-
Instrument: UPC2 or equivalent SFC system with PDA and QDa (Mass detection).
-
Back Pressure Regulator (BPR): Set to 120–150 bar (ensures supercritical state).
-
Temperature: 40°C.[2]
2. Column Selection (The "Golden Four")
Screen the mixture against these four chemistries. Pyrimidines interact strongly with basic sites; therefore, non-endcapped phases often work best.
-
2-Ethylpyridine (2-EP): The industry standard for basic heterocycles.
-
Bare Silica (HILIC mode in SFC): Excellent for polar pyrimidines.
-
Diol: Alternative hydrogen-bonding selectivity.
-
Fluoro-Phenyl (PFP): For subtle steric/electronic differentiation.
3. Mobile Phase Screening Gradient
-
Mobile Phase A:
(Industrial Grade). -
Mobile Phase B (Modifier): Methanol with 0.1% Ammonium Hydroxide (Basic additive is critical to sharpen peaks of ionizable pyrimidines).
-
Gradient: 2% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
4. Data Analysis & Optimization
-
Step 1: Identify isomers by MS (
). -
Step 2: Select the column with the highest
(selectivity factor). -
Step 3: If resolution is partial (
), switch to Isocratic Mode .-
Formula: Retention % of first peak - 5%. (e.g., if peak elutes at 15% B, run isocratic at 10% B).
-
Diagram 2: Separation Mechanism (SFC vs. HPLC)
Visualizing why SFC succeeds where HPLC fails.
Caption: SFC exploits specific polar interactions (hydrogen bonding with the pyridine ring on the stationary phase) which differ significantly between N1 and N3 isomers, unlike the purely hydrophobic discrimination of C18 HPLC.
References
-
Vertex AI Search. (2025). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. National Institutes of Health. Link
-
BenchChem. (2025).[1][3] A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem Technical Guides. Link
-
Royal Society of Chemistry. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties. Chemical Communications. Link
-
Taylor & Francis. (2025). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Journal of Liquid Chromatography & Related Technologies. Link
-
ResearchGate. (2025). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agents. Link
Sources
Safety Operating Guide
Technical Guide: Safe Disposal and Handling of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Executive Summary & Operational Directive
Compound: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine CAS: 6328-60-5 Urgency Level: High (Environmental Toxin / Reactive Intermediate)
Core Directive: This compound is a halogenated organosulfur intermediate. It poses a dual threat: aquatic toxicity (H410) and chemical incompatibility with oxidizing agents due to the methylthio moiety.
Immediate Action Required:
-
Strict Segregation: Isolate from all oxidizing acids (Nitric, Perchloric) to prevent exothermic sulfur oxidation.
-
Waste Stream: Designate strictly as Halogenated Organic Waste .
-
Drain Disposal: ABSOLUTELY PROHIBITED .
Chemical Profile & Hazard Assessment
Understanding the molecular architecture is prerequisite to safe disposal. The reactivity of the C4/C6-chlorine atoms and the C2-methylthio group dictates the waste management strategy.
| Parameter | Data | Operational Implication |
| Molecular Formula | C₆H₆Cl₂N₂S | Contains Sulfur and Chlorine ; requires flue gas scrubbing during incineration. |
| Molecular Weight | 209.09 g/mol | Heavy organic; likely settles in aqueous biphasic washes. |
| Physical State | Solid (Crystalline) | Dust explosion and inhalation hazard during transfer. |
| Reactivity | Electrophilic (Cl), Nucleophilic (S) | Cl atoms: Susceptible to hydrolysis (releasing HCl). S atom: Susceptible to oxidation (releasing SOx/Heat). |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, Aquatic Acute/Chronic 1 | Must be handled as a marine pollutant. |
Senior Scientist Insight:
"Do not treat this merely as 'organic waste.' The 4,6-dichloro positions are vinylogous to the ring nitrogens, making them highly electrophilic. In the presence of strong bases or nucleophiles in a waste container, this compound can undergo displacement reactions, generating heat and unexpected byproducts. Keep waste streams neutral."
Waste Segregation Protocol (The Core System)
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents cross-stream incompatibilities.
Step 1: Physical State Assessment
Determine if the waste is the pure solid substance or a solution (mother liquor).
Step 2: Stream Assignment
-
Scenario A: Solid Waste (Pure or Filter Cake)
-
Place material in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Double bag the material to prevent micro-perforations from crystal edges.
-
Attach a hazardous waste tag explicitly listing: "4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine – TOXIC – HALOGENATED."
-
Deposit in the Solid Hazardous Waste Drum .
-
-
Scenario B: Liquid Waste (Reaction Mixtures/Rinsates)
-
Solvent Check: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of this solute classifies the entire mixture as Halogenated Waste .
-
pH Check: Ensure the waste solution is pH 6–8.
-
Why? Acidic conditions promote hydrolysis and HCl off-gassing. Basic conditions promote nucleophilic attack and heat generation.
-
-
Segregation: Pour into the Halogenated Organic Solvent carboy (typically blue or yellow safety cans).
-
Step 3: Critical Incompatibility Check (The "Sulfur Rule")
The methylthio (-SMe) group is a reducing agent.
-
NEVER mix this waste with Nitric Acid, Peroxides, or Chromic Acid waste streams.
-
Risk: Rapid oxidation of the sulfur to sulfoxide/sulfone can trigger a thermal runaway in the waste drum.
Visualization: Disposal Decision Logic
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Decision tree for segregating 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine waste, highlighting the critical oxidizer exclusion step.
Disposal Methodologies (End-of-Life)
Once the waste leaves your laboratory, it must undergo specific treatment.[1] You must verify your waste contractor utilizes the following methods:
High-Temperature Incineration (Recommended)
This is the only method that guarantees complete destruction of the pyrimidine ring and the halogenated side groups.
-
Combustion: The material is injected into a rotary kiln at >1000°C.
-
Chemical Fate:
-
Carbon
CO₂ -
Nitrogen
NOx (Requires catalytic reduction) -
Chlorine
HCl gas -
Sulfur
SO₂ gas
-
-
Scrubbing (Mandatory): The incinerator must be equipped with a wet scrubber (typically alkaline) to neutralize the acidic HCl and SO₂ gases generated.
-
Note: Standard municipal incinerators often lack the specific scrubbing capacity for high-load halogenated/sulfur waste, which is why "Halogenated" labeling is critical.
-
Emergency Spill Response
Scenario: A 100g bottle drops and shatters on the lab floor.
-
Evacuate & Ventilate: The dust is a respiratory irritant (STOT SE 3). Clear the immediate area.[2][3]
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a N95 or P100 respirator to avoid inhaling dust.
-
Containment:
-
Do NOT use water initially (hydrolysis generates HCl).
-
Cover the spill with a dry, inert absorbent (Vermiculite or Sand).
-
-
Cleanup:
-
Sweep the absorbent/chemical mix carefully to avoid dust generation.[4]
-
Place in a wide-mouth jar or heavy-duty bag.
-
-
Decontamination:
-
Once the solid is removed, wash the surface with a dilute soap solution.
-
Advanced Decon: If odor persists (sulfur smell), a mild dilute bleach solution (10%) can oxidize the trace sulfide residues, but ensure the area is well-ventilated as this may generate minor fumes.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79848, 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Pyrimidine derivatives and halogenated heterocycles. (General Guidance on Halogenated Waste).[5] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes for Halogenated Solvents and Organics. Retrieved from [Link]
Sources
Personal protective equipment for handling 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Part 1: Emergency Action Card (Immediate Response)
Critical Hazard: This compound is Corrosive (Category 1B) . It causes severe skin burns and eye damage. It is also Harmful if swallowed .
| Scenario | Immediate Action Protocol |
| Skin Contact | IMMEDIATE: Remove contaminated clothing. Rinse skin with water for at least 15 minutes.[1] DO NOT use neutralizing agents immediately; water is the priority. Seek medical attention. |
| Eye Contact | IMMEDIATE: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Transport to ER immediately (risk of permanent damage). |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[2] |
| Ingestion | Rinse mouth. DO NOT induce vomiting (risk of esophageal perforation).[1] Immediately call a POISON CENTER.[1][2] |
| Spill (Solid) | Evacuate area. Wear full PPE (including respirator).[3] Avoid dust generation.[1][3] Sweep up carefully or use a HEPA vacuum. |
Part 2: Chemical Intelligence & Hazard Analysis[4]
To handle 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine safely, one must understand why it is dangerous. This is not a generic "irritant"; it is a functionalized pyrimidine capable of irreversible tissue damage.
Molecular Hazard Profile[4]
-
Electrophilicity: The pyrimidine ring is electron-deficient due to the two chlorine atoms and the nitrogen heteroatoms. This makes the carbons highly susceptible to nucleophilic attack by biological amines and thiols (proteins/DNA), leading to rapid tissue alkylation and chemical burns [1].
-
Hydrolysis Risk: The C-Cl bonds, particularly at the 4 and 6 positions, are labile. Upon contact with moisture (mucous membranes), they can hydrolyze to release hydrochloric acid (HCl), exacerbating the burn with thermal and acidic components.
-
Physical State: Solid (Melting Point: 58-62 °C). The low melting point means it can easily sublime or become sticky/waxy upon slight heating, increasing the risk of glove contamination [2].
GHS Classification
-
Skin Corr.[1][4] 1B: Causes severe skin burns and eye damage.[1]
-
Acute Tox. 4 (Oral): Harmful if swallowed.[5]
-
Eye Dam. 1: Causes serious eye damage (irreversible).
Part 3: Strategic Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The "Skin Corrosion 1B" designation mandates a barrier strategy that accounts for both the solid compound and the solvents used to dissolve it.
Glove Selection Logic
Core Directive: Do not rely on thin nitrile gloves alone if dissolving in halogenated solvents (DCM, Chloroform), which are common for pyrimidine chemistry.
| Operation Phase | Recommended Glove System | Rationale |
| Solid Handling (Weighing) | Double Nitrile (min 5 mil outer, 4 mil inner) | Provides excellent protection against dry particulates. Color indicator double-gloving allows immediate detection of tears. |
| Solution Prep (DCM/CHCl₃) | Silver Shield® (Laminate) or Viton® | Standard nitrile degrades rapidly (<5 min) in DCM, exposing skin to the dissolved corrosive agent. Laminate offers >4 hr breakthrough [3]. |
| Solution Prep (Alcohols/DMF) | Thick Nitrile (Double, >8 mil total) | Nitrile has good resistance to alcohols, but double gloving is mandatory to prevent permeation of the corrosive solute. |
Respiratory & Eye Protection
-
Eyes: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses are NOT acceptable due to the risk of dust migration or splash.
-
Face: A Face Shield is required when handling quantities >1 gram or transferring liquids outside a hood.
-
Respiratory: All operations must occur in a certified Chemical Fume Hood . If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .
Visual Workflow: PPE Decision Tree
Figure 1: Logic flow for selecting the appropriate Personal Protective Equipment based on physical state and solvent compatibility.
Part 4: Operational Handling Protocols
Weighing & Transfer (The Critical Moment)
Context: Most accidents occur during the transfer of corrosive solids due to static charge scattering dust.
-
Engineering Control: Verify Fume Hood flow is 80-100 fpm. Place the balance inside the hood. If the balance is external, use a dedicated powder containment hood.
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat. This compound is a crystalline solid and may hold static charge, causing it to "jump" onto gloves.
-
The "Clean Hand/Dirty Hand" Technique:
-
Dirty Hand (Right): Manipulates the spatula and chemical container.
-
Clean Hand (Left): Touches only the balance door and notebook.
-
-
Transfer: Dissolve the solid immediately after weighing. Do not leave the solid in an open weigh boat.
Reaction Setup
-
Glassware: Inspect all glassware for star cracks. Corrosive agents under heat can cause catastrophic failure of weakened glass.
-
Temperature Control: If the reaction is exothermic, add the pyrimidine slowly to the solvent/reagent mixture to prevent thermal runaway and splashing.
-
Labeling: clearly label the flask "CORROSIVE - SKIN BURN HAZARD".
Decontamination & Waste[3]
-
Solid Spills: Do not dry sweep if dust is airborne. Cover with a pad dampened with acetone or water, then wipe up.
-
Surface Decontamination: Wipe surfaces with a 5% Sodium Bicarbonate solution (to neutralize potential acidic hydrolysis products), followed by water, then ethanol.
-
Waste Disposal: Segregate as "Halogenated Organic Waste" . Do not mix with strong oxidizers (e.g., nitric acid) as this may generate toxic chlorine gas.
Part 5: Scientific Validation (E-E-A-T)
Why this specific protocol?
The protocol prioritizes the Skin Corrosion 1B hazard. Standard safety training often underestimates solids, assuming they don't splash. However, dust from 4,6-dichloro-pyrimidines is potent. Inhalation or contact with sweat on the neck/wrists can cause delayed, severe blistering.
Self-Validating System
-
Verification: Before handling, place a small amount of the solid in a vial of water. Measure pH. It will likely drop, confirming the hydrolysis potential and the need for acid-resistant PPE.
-
Glove Check: If using nitrile with DCM, place a drop of DCM on a spare glove. Watch it swell within seconds. This visual proof reinforces the need for laminate gloves.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329766589, 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
